5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-(4-pentylphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-2-3-4-5-13-6-9-15(10-7-13)19-16-11-8-14(17)12-18-16/h6-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMIVQIHYARIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Structure, Synthesis, and Applications in Materials Science & Medicinal Chemistry
Executive Summary
5-Bromo-2-(4-pentylphenoxy)pyridine (CAS: 904961-12-2) is a specialized heteroaromatic intermediate utilized primarily in the synthesis of liquid crystalline (LC) materials and, to a lesser extent, as a scaffold in medicinal chemistry. Its structure features a pyridine core substituted with a lipophilic pentyl-phenoxy ether tail and a reactive bromine handle. This bifunctionality allows it to serve as a "mesogenic core" precursor—where the pentyl chain induces nematic ordering—while the bromine atom facilitates further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery or advanced materials development.
Chemical Identity & Structural Analysis
2.1 Identification Data
| Parameter | Detail |
| Chemical Name | 5-Bromo-2-(4-pentylphenoxy)pyridine |
| CAS Number | 904961-12-2 |
| Molecular Formula | |
| Molecular Weight | 320.22 g/mol |
| SMILES | CCCCCc1ccc(Oc2ncc(Br)cc2)cc1 |
| IUPAC Name | 5-bromo-2-(4-pentylphenoxy)pyridine |
2.2 Structural Architecture
The molecule is composed of three distinct functional domains, each conferring specific properties:
-
The Pyridine Core (Electron-Deficient): The central pyridine ring acts as a polar head group relative to the alkyl tail. The nitrogen atom introduces a dipole moment perpendicular to the ring axis, which is critical for the dielectric anisotropy (
) required in liquid crystal displays. -
The Ether Linkage (
): This bridge provides rotational flexibility between the pyridine and phenyl rings, decoupling the electronic systems slightly while maintaining the overall rod-like (calamitic) shape essential for mesophase formation. -
The Pentyl Tail (
): A classic "soft" segment. The 5-carbon chain is optimal for inducing nematic liquid crystal phases; it is long enough to promote van der Waals alignment but short enough to prevent excessive smectic layering or crystallization. -
The Bromine Handle: Located at the 5-position (meta to the nitrogen), this halogen is chemically distinct from the 2-position. It remains intact during the ether synthesis and serves as a site for subsequent
bond formation.
Physicochemical Profiling
| Property | Value / Description | Note |
| Physical State | Solid / Crystalline Powder | Low-melting solid typical of LC precursors. |
| Solubility | Soluble in | Insoluble in water due to high lipophilicity. |
| LogP (Predicted) | ~5.5 - 6.0 | Highly lipophilic due to the pentyl-phenyl moiety. |
| Reactivity | Electrophile (at Br); Nucleophile (at N) | Br is active in Pd-catalyzed couplings. |
| Electronic Character | The 2-position is susceptible to nucleophilic attack (used in synthesis). |
Synthetic Methodology
The synthesis of 5-Bromo-2-(4-pentylphenoxy)pyridine relies on a Nucleophilic Aromatic Substitution (
4.1 Retrosynthetic Analysis
-
Target: 5-Bromo-2-(4-pentylphenoxy)pyridine[1]
-
Disconnection: Ether bond (
). -
Precursors: 2,5-Dibromopyridine + 4-Pentylphenol.
-
Selectivity: The bromine at position 2 is activated by the adjacent nitrogen (making the carbon electron-poor), while the bromine at position 5 is unactivated. This allows for highly regioselective substitution without affecting the 5-Br handle.
4.2 Experimental Protocol (Standardized)
Reagents:
-
2,5-Dibromopyridine (1.0 equiv)
-
4-Pentylphenol (1.05 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.[2]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 4-pentylphenol (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -
Addition: Add 2,5-dibromopyridine (10 mmol) in one portion.
-
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the dibromopyridine. -
Workup: Cool the mixture to RT and pour into ice-cold water (100 mL). The product usually precipitates as a white or off-white solid.
-
Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (
, Hexane/EtOAc gradient) if high purity (>99%) is required for electronic applications.
Yield: Typically 85–95%.
4.3 Synthetic Pathway Visualization
Figure 1: Regioselective
Applications & Downstream Chemistry
5.1 Liquid Crystal Materials (Mesogens)
This molecule is a "rod-like" building block. The 5-Br position is typically coupled with aryl-boronic acids (e.g., 4-cyanophenylboronic acid) to extend the rigid core.
-
Role: The ether linkage and pentyl tail lower the melting point and viscosity of the final LC mixture.
-
Dielectric Anisotropy: The pyridine nitrogen contributes to a positive
, making these materials useful for TN (Twisted Nematic) and IPS (In-Plane Switching) displays.
5.2 Medicinal Chemistry
While primarily a materials intermediate, the 2-phenoxypyridine scaffold is a "privileged structure" in drug discovery, often found in:
-
Kinase Inhibitors: The ether oxygen can act as a hydrogen bond acceptor in the ATP binding pocket.
-
Nav1.7 Channel Blockers: Similar structural motifs are explored for pain management.
5.3 Structure-Property Relationship Map
Figure 2: Functional decomposition of the molecule linking structural motifs to chemical and physical properties.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. The ether linkage is stable to air/moisture, but the compound should be kept away from strong oxidizing agents.
References
-
Chemical Identity & Supplier Data : 5-Bromo-2-(4-pentylphenoxy)pyridine (CAS 904961-12-2). BLD Pharm.
-
General Synthesis of 2-Phenoxypyridines : Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal.
- Liquid Crystal Applications: Pyridine-based Liquid Crystals: Synthesis and Properties. Liquid Crystals Journal. (General reference for pyridine mesogens).
- Mechanistic Insight: Regioselectivity in reactions of 2,5-dibromopyridine. Heterocyclic Chemistry Reviews.
Sources
Thermodynamic Profiling and Phase Behavior of 5-Bromo-2-(4-pentylphenoxy)pyridine: A Technical Guide
Executive Summary
5-Bromo-2-(4-pentylphenoxy)pyridine (CAS: 904961-12-2) is a highly specialized halogenated heterocyclic ether. Structurally, it features a rigid bromopyridine-phenoxy core appended to a flexible pentyl chain. This molecular architecture is the hallmark of calamitic (rod-like) mesogens, making it a foundational building block for thermotropic liquid crystals, organic semiconductors, and advanced pharmaceutical intermediates. This whitepaper elucidates the thermodynamic principles governing its phase behavior and provides field-proven, self-validating protocols for its thermal characterization.
Structural Thermodynamics & Molecular Architecture
The thermodynamic baseline of 5-Bromo-2-(4-pentylphenoxy)pyridine is dictated by the dichotomy between its rigid core and flexible tail. The macroscopic phase transitions of this molecule are direct manifestations of its microscopic conformational dynamics.
-
The Rigid Core (Enthalpic Contribution): The 5-bromopyridine and phenoxy rings engage in strong intermolecular
stacking. Furthermore, the highly electronegative bromine atom and the ether oxygen introduce significant dipole-dipole interactions. These forces maximize the lattice energy ( ) of the crystalline solid, directly increasing the enthalpy of fusion ( ). -
The Ether Linkage (Rotational Degrees of Freedom): Unlike direct biaryl systems (e.g., cyanobiphenyls), the ether (-O-) linkage introduces a specific dihedral angle that breaks absolute molecular planarity. This rotational flexibility disrupts optimal crystal packing, effectively lowering the melting point (
) compared to rigid biphenyl analogues. -
The Flexible Pentyl Tail (Entropic Contribution): The five-carbon alkyl chain exists in a highly ordered, extended all-trans conformation in the solid state. Upon melting, the chain gains access to numerous gauche conformations. This explosion in conformational microstates drives a massive increase in the entropy of fusion (
), which thermodynamically favors the transition to a fluid or mesomorphic phase[1].
Thermodynamic phase transition pathway of calamitic mesogens.
Phase Transition Thermodynamics
Due to its calamitic structure, 5-Bromo-2-(4-pentylphenoxy)pyridine exhibits complex thermal behavior, often transitioning through intermediate mesophases (liquid crystalline states) before becoming an isotropic liquid[2]. The transition from a highly ordered crystal to a nematic phase involves the loss of positional order while retaining orientational order, representing a classic first-order phase transition[1].
Quantitative Thermodynamic Profile
The following table summarizes the extrapolated thermodynamic parameters characteristic of this specific class of halogenated calamitic molecules.
| Thermodynamic Parameter | Symbol | Representative Value | Mechanistic Driver |
| Melting Temperature | 45.0 - 55.0 °C | Disruption of | |
| Clearing Temperature | 70.0 - 85.0 °C | Complete loss of orientational order. | |
| Enthalpy of Fusion | ~25.0 kJ/mol | Energy required to overcome lattice forces. | |
| Entropy of Fusion | ~75.0 J/(mol·K) | Conformational freedom of the pentyl tail. | |
| Heat Capacity (Solid) | ~350 J/(mol·K) | Vibrational modes of the rigid core. |
Experimental Workflows for Thermodynamic Characterization
To accurately capture the thermodynamic profile of this compound, Differential Scanning Calorimetry (DSC) is the industry standard[3]. The following protocol is designed as a self-validating system to ensure absolute metrological traceability and eliminate instrumental artifacts.
Protocol: High-Resolution Differential Scanning Calorimetry (DSC)
Step 1: Instrument Calibration (Self-Validation)
-
Action: Calibrate the DSC using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g). -
Causality: This step validates the heat flow sensor and temperature thermocouple. If the Indium melt does not match the theoretical values within a 0.1% margin, the system is out of specification. This ensures all subsequent sample data is inherently trustworthy and traceable.
Step 2: Sample Preparation
-
Action: Weigh exactly 2.0 - 5.0 mg of 5-Bromo-2-(4-pentylphenoxy)pyridine into an aluminum crucible and seal with a pierced lid.
-
Causality: A low sample mass minimizes thermal gradients within the crucible. Large masses cause thermal lag, leading to artificially broadened peaks that obscure closely spaced mesophase transitions (e.g., Smectic to Nematic). The pierced lid allows for outgassing, preventing pressure-induced baseline shifts.
Step 3: Thermal Cycling
-
Action:
-
First Heating: Ramp from 0 °C to 120 °C at 10 °C/min.
-
Cooling: Ramp down to 0 °C at 10 °C/min.
-
Second Heating: Ramp to 120 °C at 10 °C/min.
-
-
Causality: The first heating cycle erases the thermal history of the sample (e.g., metastable polymorphs induced during laboratory crystallization). The 10 °C/min rate is the optimal thermodynamic compromise: faster rates increase the heat flow signal (improving sensitivity) but introduce thermal lag, while slower rates improve resolution but degrade signal-to-noise ratios[3].
Step 4: Data Integration
-
Action: Integrate the area under the endothermic peaks during the second heating cycle to calculate
. Calculate the entropy of fusion using the relation .
Self-validating DSC workflow for thermodynamic profiling.
Mechanistic Causality in Thermodynamic Behavior
The thermodynamic stability of 5-Bromo-2-(4-pentylphenoxy)pyridine is not merely a function of its bulk mass, but a delicate interplay of quantum mechanical and statistical thermodynamic factors.
The presence of the heavy, highly polarizable bromine atom at the 5-position of the pyridine ring significantly increases the molecular polarizability. According to London dispersion theory, higher polarizability strengthens intermolecular van der Waals forces, stabilizing the solid phase. However, this enthalpic stabilization is counterbalanced by the steric bulk of the bromine atom and the conformational flexibility of the ether linkage.
When the thermal energy (
References
-
Differential Scanning Calorimetry, Second Edition. Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Springer Verlag. 3
-
Liquid Crystals, Second Edition. Chandrasekhar, S. (1992). Cambridge University Press. 2
-
Introduction to the Thermodynamics of Phase Transitions. Tuckerman, M. E. (2022). Chemistry LibreTexts.1
Sources
5-Bromo-2-(4-pentyl-phenoxy)-pyridine CAS number and identifiers
An In-depth Technical Guide to 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Pyridine scaffolds are considered privileged structures in drug discovery, serving as the foundation for a wide array of biologically active molecules.[1][2] The presence of a bromine atom at the 5-position offers a versatile handle for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions, while the phenoxy-pentyl moiety provides a lipophilic domain that can be crucial for molecular recognition and pharmacokinetic properties. This document details the compound's chemical identifiers, physical properties, a plausible synthetic pathway, potential applications in research and drug development, and essential safety and handling protocols.
Chemical Identifiers and Properties
5-Bromo-2-(4-pentyl-phenoxy)-pyridine is an aromatic ether derivative. Its core structure consists of a pyridine ring substituted with a bromine atom and a 4-pentyl-phenoxy group. The key identifiers and physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 904961-12-2 | [3] |
| IUPAC Name | 5-bromo-2-(4-pentylphenoxy)pyridine | N/A |
| Molecular Formula | C16H18BrNO | Calculated |
| Molecular Weight | 320.23 g/mol | Calculated |
| Canonical SMILES | CCCCCC1=CC=C(OC2=NC=C(Br)C=C2)C=C1 | [3] |
Chemical Structure
Caption: 2D structure of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis would involve the reaction of a di-halogenated pyridine, such as 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine, with 4-pentylphenol in the presence of a suitable base. The C-F or C-Cl bond at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, making this a regioselective transformation.[4]
Caption: Proposed synthetic workflow for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4-pentylphenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Addition of Pyridine: Stir the mixture at room temperature for 20-30 minutes to form the phenoxide salt. Add 5-bromo-2-fluoropyridine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as aliphatic signals for the pentyl chain.
-
¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks (M and M+2) of nearly equal intensity, which is a definitive characteristic.[5]
Applications in Research and Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry due to its presence in numerous pharmaceuticals.[2] The structure of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine makes it a valuable building block for creating diverse chemical libraries for drug discovery programs.
-
Versatile Chemical Handle: The bromine atom at the 5-position is a key functional group for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[1][6] This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.
-
Kinase Inhibitor Scaffolds: Many pyridine-based molecules are potent inhibitors of protein kinases, which are critical targets in oncology.[1] Derivatives of this compound could be synthesized and screened for inhibitory activity against various kinases. For instance, related phenoxy-pyrimidine derivatives have been investigated as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[7]
-
Modulation of Physicochemical Properties: The phenyl-pentyl group imparts significant lipophilicity to the molecule, which can be crucial for crossing cell membranes and achieving desired pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The "phenyl-pyridyl switch" is a common strategy in medicinal chemistry to fine-tune properties like solubility, metabolic stability, and target binding affinity.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is not publicly available, safety precautions should be based on data for structurally similar brominated aromatic compounds.
-
Hazard Classification (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]
-
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9][10]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If swallowed: Rinse mouth and seek medical attention.[13]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
References
-
AOBChem. 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine. Available from: [Link]
-
Angene. 5-bromo-2-(4-(trifluoromethyl)phenoxy)pyridine. Available from: [Link]
-
PubChem. 5-Bromo-2-(4-bromophenyl)pyridine. Available from: [Link]
-
PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Eur J Med Chem. Available from: [Link]
- Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
-
Royal Society of Chemistry. (Year N/A). Site-selective C–F bond activation for the synthesis of substituted pyridines and pyrimidines. RSC Advances. Available from:
-
Heteroletters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. Available from: [Link]
-
PubChem. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. Available from: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
Sources
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- 3. 904961-12-2|5-Bromo-2-(4-pentylphenoxy)pyridine|BLD Pharm [bldpharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
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The Enduring Allure of Pyridine in Advanced Liquid Crystal Materials: A Technical Guide
For Immediate Release
A deep dive into the molecular architecture and synthetic strategies of pyridine-based liquid crystal intermediates reveals their pivotal role in the advancement of materials science. This technical guide, tailored for researchers, scientists, and professionals in drug development, illuminates the path from fundamental chemical principles to the sophisticated applications of these unique materials.
Introduction: The Significance of the Pyridine Moiety in Liquid Crystal Design
Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals.[1] The constituent molecules of LCs, known as mesogens, possess a degree of orientational order but lack long-range positional order. This unique combination of fluidity and anisotropy gives rise to their remarkable electro-optical properties, which are harnessed in a myriad of technologies, most notably liquid crystal displays (LCDs).
The incorporation of heterocyclic rings into the core structure of mesogens has been a fruitful strategy for tuning their physical and chemical properties.[2] Among these, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has garnered significant attention.[3] The nitrogen atom imparts a permanent dipole moment to the molecule, influencing key liquid crystalline parameters such as dielectric anisotropy, clearing temperatures, and mesophase stability.[4] Furthermore, the lone pair of electrons on the nitrogen atom provides a site for hydrogen bonding and coordination with metal ions, opening avenues for the design of functional materials with novel properties.[1][5]
This guide will explore the synthesis, structure-property relationships, and applications of pyridine-based liquid crystal intermediates, providing a comprehensive overview for researchers seeking to innovate in this exciting field.
Designing Pyridine-Based Mesogens: A Symphony of Structure and Property
The design of a liquid crystalline molecule is a meticulous exercise in balancing molecular shape, polarity, and polarizability to achieve the desired mesomorphic behavior. The inclusion of a pyridine ring introduces specific structural and electronic features that can be strategically exploited.
Core Structural Motifs
Pyridine can be incorporated into various positions within the mesogenic core, leading to distinct effects on the resulting properties. The most common structural types include:
-
Terminal Pyridine: The pyridine ring is located at the end of the molecular structure. This placement significantly influences the terminal dipole moment and can promote the formation of specific mesophases.
-
Central Pyridine: The pyridine ring is part of the central rigid core. This can alter the overall shape and polarity of the molecule, impacting the type and stability of the liquid crystal phases.
-
2,5-Disubstituted Pyridines: This substitution pattern results in a bent molecular shape, which can lead to the formation of unique bent-core (or "banana") liquid crystal phases with properties such as ferroelectricity.[6]
The choice of linkage groups connecting the pyridine ring to other aromatic units (e.g., esters, imines) and the nature of the terminal flexible chains (e.g., alkoxy, alkyl) are also critical design parameters that modulate the melting points and clearing temperatures of the liquid crystal.[4][7]
Structure-Property Relationships
The introduction of a pyridine ring into a mesogenic core has profound consequences for its physical properties:
-
Mesophase Behavior: The position and orientation of the nitrogen atom's dipole moment can favor the formation of specific mesophases. For instance, a strong lateral dipole can promote the formation of smectic phases, where the molecules are arranged in layers.[7] Conversely, a longitudinal dipole may favor the nematic phase, characterized by long-range orientational order.[7]
-
Dielectric Anisotropy: The large dipole moment of the pyridine ring contributes significantly to the dielectric anisotropy of the liquid crystal, a key parameter for display applications.
-
Optical Properties: Pyridine-containing liquid crystals can exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[2]
-
Ionic Liquid Crystals: The basicity of the pyridine nitrogen allows for the formation of pyridinium salts, leading to a class of materials known as ionic liquid crystals (ILCs).[5] These materials combine the properties of liquid crystals with those of ionic liquids, such as high thermal stability and ionic conductivity.[5]
Synthetic Pathways to Pyridine-Based Liquid Crystal Intermediates
The synthesis of pyridine-based mesogens often involves multi-step reaction sequences. The choice of synthetic route depends on the desired substitution pattern and the overall molecular architecture.
Key Synthetic Strategies
Several established synthetic methodologies are employed to construct the pyridine core and append the necessary functional groups:
-
Hantzsch Pyridine Synthesis: A classic method for the synthesis of dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridine.[3]
-
Kröhnke Pyridine Synthesis: A versatile method that allows for the synthesis of a wide variety of substituted pyridines.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for constructing the rigid core of the mesogen by forming carbon-carbon bonds between the pyridine ring and other aromatic units.
-
Esterification and Imine Formation: These are common reactions used to introduce linking groups and attach terminal chains to the mesogenic core.[4]
Experimental Protocol: Synthesis of a Calamitic Pyridine-Based Liquid Crystal
The following is a representative protocol for the synthesis of a 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoate, a type of calamitic (rod-shaped) liquid crystal.[7]
Step 1: Synthesis of 4-((Pyridin-4-ylmethylene)amino)phenol
-
To a solution of 4-aminophenol in ethanol, add an equimolar amount of pyridine-4-carbaldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 4-Alkoxybenzoic Acid
-
Dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF.
-
Add a base, such as potassium carbonate, and the appropriate alkyl halide (e.g., 1-bromooctane).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
Step 3: Esterification to Yield the Final Liquid Crystal
-
Dissolve the 4-((pyridin-4-ylmethylene)amino)phenol and the 4-alkoxybenzoic acid in a dry solvent such as dichloromethane (DCM).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline material.
Characterization and Analysis
The synthesized pyridine-based liquid crystal intermediates must be thoroughly characterized to confirm their structure and evaluate their mesomorphic properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=N, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Mesomorphic Property Characterization
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystal phases and determine the phase transition temperatures.[4]
-
Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and enthalpies of the phase transitions.[4]
Applications and Future Outlook
Pyridine-based liquid crystals are finding applications in a growing number of advanced technologies.
-
Display Technologies: Their tunable dielectric properties make them suitable for use in twisted nematic (TN) and super-twisted nematic (STN) displays.[6]
-
Organic Electronics: The π-conjugated nature of the pyridine ring allows for their use in organic thin-film transistors (TFTs) and organic photovoltaic devices.[7]
-
Sensors: The ability of the pyridine nitrogen to coordinate with metal ions can be exploited in the design of chemosensors.
-
Luminescent Materials: The inherent fluorescence of some pyridine derivatives makes them promising candidates for organic light-emitting diodes (OLEDs).[2]
The field of pyridine-based liquid crystals continues to evolve, with ongoing research focused on the design of novel molecular architectures with enhanced properties. The exploration of multicatenar, bent-core, and polymeric mesogens containing the pyridine moiety promises to unlock even more exciting applications in the future.[1]
Visualization of Key Concepts
References
-
Devadiga, D., & Ahipa, T. N. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(45), 26265–26293. Available from: [Link]
-
Adhikari, A. V. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. CHIMIA International Journal for Chemistry, 69(11), 701–705. Available from: [Link]
-
Ha, S. T., et al. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(11), 1574-1584. Available from: [Link]
-
García-López, V., et al. (2020). Ionic liquid crystals containing pyridinium and pyrazolium units: mesomorphism and acidochromic behaviors. Materials, 13(21), 4899. Available from: [Link]
-
Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved from: [Link]
-
Al-Mutabagani, L. A., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules, 26(21), 6438. Available from: [Link]
-
Pavluchenko, A. I., et al. (1995). Liquid crystalline 2,5-disubstituted pyridine derivatives. Liquid Crystals, 19(6), 811-821. Available from: [Link]
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Ciabini, L., et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. Available from: [Link]
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Lin, C. H., et al. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(11), 1574-1584. Available from: [Link]
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M., Ceppi, S., & et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. Available from: [Link]
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Hernández-Luis, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold and Its Strategic Modulation
An In-Depth Technical Guide to the Electronic Properties of Halogenated Pyridine Ether Derivatives for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents. Its prevalence stems from a unique combination of properties: its aromaticity, its ability to engage in hydrogen bonding via the ring nitrogen, and its favorable physicochemical characteristics. With six π-electrons, pyridine is an electron-deficient aromatic heterocycle, a feature that profoundly influences its interactions and reactivity.[1][2] However, the true power of this scaffold lies in its tunability. Drug development professionals can strategically modify the pyridine core to finely control its properties, optimizing it for a specific biological target and desired pharmacokinetic profile.
This guide focuses on two of the most powerful modulations of the pyridine scaffold: the introduction of an ether linkage and the strategic placement of halogen atoms . The ether group typically acts as an electron-donating moiety and a hydrogen bond acceptor, while halogens introduce a complex interplay of electronic and steric effects, including the increasingly vital phenomenon of halogen bonding.[3] Understanding the electronic consequences of these substitutions is paramount for rational drug design. This document serves as a technical guide for researchers and scientists, providing a synthesized overview of the theoretical underpinnings, computational prediction, experimental validation, and practical application of the electronic properties of halogenated pyridine ether derivatives.
The Electronic Architecture: A Tale of Competing Influences
The electronic character of a halogenated pyridine ether derivative is not a simple sum of its parts. It is a dynamic interplay between the electron-deficient pyridine ring, the electron-donating ether oxygen, and the dual-natured halogen atom.
-
The Pyridine Core: The nitrogen atom is more electronegative than the carbons, resulting in an uneven distribution of electron density across the ring.[2] This creates a dipole moment and makes the carbon atoms at the 2, 4, and 6 positions electrophilic, influencing where nucleophilic reactions occur and how the molecule interacts with its environment.
-
The Ether Linkage: The oxygen atom of the ether group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density of the pyridine ring, counteracting the influence of the nitrogen atom to some extent. The ether oxygen also serves as a potent hydrogen bond acceptor, a critical feature for molecular recognition at a biological target.
-
The Halogen's Dual Role: Halogen atoms exert two opposing electronic effects:
-
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond. This effect is strongest with fluorine and decreases down the group (F > Cl > Br > I).
-
Mesomeric (Resonance) Effect: The lone pairs on the halogen can be donated to the aromatic π-system. This effect is most significant for fluorine and diminishes for larger halogens.
-
Crucially, for heavier halogens (Cl, Br, and especially I), the electron distribution around the atom is anisotropic. This creates an electron-deficient region on the outermost portion of the halogen, along the axis of the carbon-halogen bond, known as a sigma-hole (σ-hole) .[3][4] This σ-hole has a positive electrostatic potential and can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (an electron donor). This interaction is known as a halogen bond .[3][5]
The net electronic effect is a delicate balance. The specific regiochemistry—the relative positions of the nitrogen, ether, and halogen—determines the molecule's overall electronic landscape, its reactivity, and its potential for specific intermolecular interactions.
In Silico Prediction: Quantum Mechanical Modeling
Before a compound is ever synthesized, its electronic properties can be accurately predicted using computational methods. These in silico techniques are indispensable in modern drug discovery for triaging candidates and generating hypotheses.[6][7]
Density Functional Theory (DFT)
The most widely used quantum mechanical method for studying molecules of this class is Density Functional Theory (DFT).[6][8] DFT offers an excellent balance of computational efficiency and accuracy, allowing for the calculation of a wide range of electronic properties that correlate with experimental observations.[9][10]
Key Quantum Mechanical Descriptors
DFT calculations provide several key descriptors that are crucial for understanding the behavior of these derivatives.[6]
| Descriptor | Description | Significance in Drug Discovery |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; correlates with reactivity and potential for oxidation.[6] |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; relates to electron affinity and reactivity.[6] |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests the molecule is more easily excitable, affecting its color and reactivity.[6][11] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions like hydrogen and halogen bonding.[6] |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and dipole-dipole interactions. |
Experimental Protocol: DFT Calculation of a Pyridine Derivative
This protocol outlines the general steps for performing a DFT calculation to determine the electronic properties of a model halogenated pyridine ether.
-
Structure Preparation: Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of the target molecule.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure. A commonly used functional for this purpose is B3LYP with a basis set like 6-31G(d,p).[6][10]
-
Frequency Calculation: At the same level of theory, perform a frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6][8]
-
Property Calculation: With the validated minimum energy structure, perform single-point energy calculations to determine the electronic properties. This will yield the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.[6]
Visualization: Quantum Mechanics Workflow
Experimental Validation of Electronic Properties
Computational predictions must be grounded in experimental reality. Several spectroscopic and electrochemical techniques are used to probe the electronic structure of molecules and validate the in silico models.
Spectroscopic and Electrochemical Techniques
-
UV-Visible Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, most commonly from the HOMO to the LUMO (a π-π* transition in these aromatic systems).[12][13] The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap; a smaller gap corresponds to absorption at a longer wavelength.
-
Photoluminescence (Fluorescence) Spectroscopy: After a molecule absorbs light and enters an excited state, it can relax by emitting a photon. This emitted light is typically at a longer wavelength than the absorbed light. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for applications like fluorescent probes and OLEDs.[13]
-
Cyclic Voltammetry (CV): This electrochemical technique measures the potential at which a molecule is oxidized and reduced. These redox potentials can be directly correlated with the HOMO and LUMO energy levels, providing an experimental estimate that can be compared to DFT-calculated values.
Experimental Protocol: Photophysical Characterization
-
Sample Preparation: Dissolve a precise amount of the synthesized compound in a suitable spectroscopic-grade solvent (e.g., chloroform, THF) to make a stock solution of known concentration. Prepare a series of dilutions.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm), using the pure solvent as a reference.[13]
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a longer wavelength range.
-
-
Quantum Yield Determination:
-
Measure the fluorescence of the sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).
-
Calculate the relative quantum yield using the integrated fluorescence intensities, absorbance at the excitation wavelength, and refractive indices of the sample and standard solutions.
-
Quantitative Data Summary
The following table presents hypothetical data for a model 4-methoxypyridine derivative halogenated at the 2-position to illustrate how halogen substitution systematically alters electronic properties.
| Compound (Substituent at 2-position) | HOMO (eV) | LUMO (eV) | ΔE (eV) | λmax (nm) | Emission (nm) |
| -H | -6.10 | -1.25 | 4.85 | ~280 | ~340 |
| -F | -6.25 | -1.40 | 4.85 | ~282 | ~345 |
| -Cl | -6.30 | -1.55 | 4.75 | ~290 | ~355 |
| -Br | -6.32 | -1.60 | 4.72 | ~295 | ~360 |
| -I | -6.35 | -1.70 | 4.65 | ~305 | ~375 |
Note: These values are illustrative. Actual values depend on the specific molecular structure, solvent, and level of theory.
Application in Drug Design: Connecting Electrons to Efficacy
The ultimate goal of tuning electronic properties is to improve a molecule's performance as a drug. This involves enhancing its interaction with the biological target and optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Halogen Bonding in Drug-Target Interactions
The halogen bond is a powerful tool for enhancing ligand-protein binding affinity and specificity.[3] Because it is highly directional, a halogen bond can lock a ligand into a very specific conformation within a binding pocket. The positive σ-hole on a halogen atom (Cl, Br, I) on the pyridine ether can form a favorable interaction with a Lewis basic site on the protein, such as the backbone carbonyl oxygen of an amino acid residue or the nitrogen in a histidine side chain.[5] This provides an additional, potent binding interaction that can be the difference between a moderately active compound and a best-in-class drug.
Modulating Physicochemical Properties for ADME
The electronic properties governed by halogen and ether substitution directly impact a molecule's physicochemical profile.
-
pKa: The basicity of the pyridine nitrogen is modulated by the electron-donating/withdrawing nature of the substituents. This affects the ionization state of the molecule at physiological pH, which in turn influences solubility and target engagement.
-
Solubility and Permeability: The overall polarity, described by the dipole moment and MEP, affects a molecule's ability to dissolve in aqueous environments (like blood plasma) and its ability to cross nonpolar lipid membranes to reach its site of action. The "phenyl-to-pyridyl switch" is a common strategy in drug design to introduce a nitrogen atom that can act as a hydrogen bond acceptor, often improving solubility and metabolic stability.[1] Halogenation provides a further layer of control over this delicate balance.
Conclusion and Future Outlook
Halogenated pyridine ether derivatives represent a highly versatile and tunable class of molecules with significant potential in drug discovery and materials science. The electronic properties of these compounds are governed by a sophisticated interplay between the inductive and resonance effects of the substituents and the inherent aromatic system of the pyridine core. A deep understanding of these principles, enabled by a synergistic approach combining quantum mechanical calculations and experimental validation, is essential for the rational design of novel therapeutics. The strategic use of halogenation, particularly to engineer specific halogen bonds, continues to be a frontier in medicinal chemistry, offering a powerful method to enhance binding affinity and selectivity. As computational methods become more powerful and our understanding of non-covalent interactions grows, the ability to precisely engineer the electronic landscape of these privileged scaffolds will undoubtedly lead to the development of safer and more effective medicines.
References
- BenchChem. (n.d.). Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (n.d.). Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development. BenchChem.
- Eriksson, L., et al. (2015). Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. PubMed.
- BenchChem. (n.d.). Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. BenchChem.
- Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing.
- Loh, Y. Y., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.
- Isied, M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF PAR.
- Salman, A. H. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
- Pratiwi, R., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series.
- Salman, A. H., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.
- Request PDF. (n.d.). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. ResearchGate.
- Isied, M., et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- BenchChem. (n.d.). A Technical Guide to the Photophysical Properties of Substituted Phenylpyridines. BenchChem.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- Mohajeri, A., et al. (2024). Halogen Bond via an Electrophilic π-Hole on Halogen in Molecules: Does It Exist?. MDPI.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
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Technical Guide: Mesogenic Behavior & Synthetic Utility of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical heterocyclic scaffold used in the engineering of advanced liquid crystalline (LC) materials. While the core molecule itself often exhibits latent or monotropic mesogenicity due to its bent ether linkage, its primary value lies as a functional intermediate. The 5-position bromine serves as a reactive handle for cross-coupling reactions, allowing researchers to extend the
Molecular Architecture & Design Principles
The design of pyridine-based mesogens hinges on three structural pillars: the heterocyclic core, the flexible linker, and the lateral substituent.
The Pyridine Dipole
Unlike benzene, the pyridine ring introduces a permanent dipole moment (~2.2 D) directed towards the nitrogen atom. In 2-(4-pentyl-phenoxy)-pyridine derivatives, this dipole is crucial for:
-
Dielectric Anisotropy (
): The transverse dipole contributes to negative dielectric anisotropy, making these derivatives suitable for vertical alignment (VA) modes in display technologies. -
Phase Stability: The nitrogen atom suppresses the melting point compared to benzene analogs, often revealing smectic phases at lower temperatures due to specific dipole-dipole interactions.
The Ether Linkage & Bent-Core Geometry
The ether oxygen linking the pyridine and the phenyl ring introduces a bond angle of approximately
-
Conformational Motility: This "kink" disrupts linear packing, often preventing the formation of highly ordered crystalline phases (lowering
). -
Mesophase Induction: While too much curvature destroys liquid crystallinity, this specific angle is ideal for "banana-shaped" or bent-core mesogens, which can exhibit polar switching (ferroelectric-like) behavior in Smectic phases.
The Role of the 5-Bromo Substituent
The bromine atom at the 5-position is not merely a leaving group; it acts as a polarizable lateral substituent .
-
Steric Effect: The large van der Waals radius of Bromine widens the molecule, reducing lateral intermolecular attraction. This typically lowers the Nematic-Isotropic (
) transition temperature. -
Halogen Bonding: Bromine can participate in halogen bonding (C-Br
N/O), potentially stabilizing specific supramolecular assemblies.
Synthetic Pathways[1][2][3][4][5]
The synthesis of the core scaffold relies on Nucleophilic Aromatic Substitution (
Core Synthesis: Protocol
Reaction Logic: The 2-position of pyridine is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen. A 5-bromo substituent further activates the ring (though less than a nitro group) and directs substitution to the 2-position.
Reagents:
-
Substrate: 2,5-Dibromopyridine (or 5-bromo-2-chloropyridine).
-
Nucleophile: 4-Pentylphenol.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ).[1] -
Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" and reactive).
Detailed Protocol 1: Synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
-
Charge: In a dry 250 mL round-bottom flask, dissolve 4-pentylphenol (10.0 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(15.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Add 2,5-dibromopyridine (10.0 mmol) in one portion.
-
Reaction: Heat the mixture to
under atmosphere for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient) to yield the product as a clear oil or low-melting solid.
Functionalization: Suzuki-Miyaura Coupling
To induce robust mesogenic behavior, the core must be extended.
Protocol: React the 5-bromo core with 4-alkoxyphenylboronic acid .
-
Catalyst:
(3-5 mol%). -
Base:
(2M aqueous). -
Solvent: Toluene/Ethanol (2:1).
-
Outcome: This yields a 3-ring system (Phenyl-Pyridine-Phenyl) which typically exhibits enantiotropic Nematic and Smectic A/C phases.
Synthetic Workflow Visualization
Caption: Figure 1. Synthetic pathway from precursors to the mesogenic core via
Mesogenic Characterization
Characterizing these derivatives requires distinguishing between Monotropic (metastable, only on cooling) and Enantiotropic (stable, both heating and cooling) phases.
Experimental Setup
-
Differential Scanning Calorimetry (DSC):
-
Rate: 10°C/min (standard) and 2°C/min (for precise transition resolution).
-
Data: Look for "cold crystallization" exotherms on heating (indicative of monotropic behavior).
-
-
Polarized Optical Microscopy (POM):
Phase Transition Logic
The following diagram illustrates the decision logic for assigning phase behavior based on thermal data.
Caption: Figure 2. Decision logic for characterizing mesophases in pyridine derivatives.
Structure-Property Relationships[8][9][10]
The table below summarizes how structural modifications to the 5-Bromo-2-(4-pentyl-phenoxy)-pyridine core affect mesogenic properties.
| Structural Modification | Effect on Melting Point ( | Effect on Phase Stability | Mesophase Tendency |
| Core (Unmodified) | Low ( | Low | Non-mesogenic or Monotropic Nematic |
| Replace Br with Phenyl | Increases | High | Enantiotropic Nematic/SmA |
| Replace Br with Cyano | Increases significantly | Very High | Smectic A (Strong dipole) |
| Extend Pentyl to Decyl | Decreases | Moderate | Promotes Smectic C (SmC) |
| Replace Ether with Ester | Increases | High | Stabilizes all phases (Rigidity) |
The "Bent-Core" Effect
The ether linkage creates a molecular bend. In the 5-bromo core, this bend prevents the efficient parallel packing required for stable liquid crystals. However, when the bromine is replaced with a long rigid unit (e.g., biphenyl), the molecule adopts a "hockey-stick" shape. These shapes are critical for Smectic C (tilted) phases, which are essential for ferroelectric LC applications.
Applications in Drug Development & Materials
While primarily known for materials science, this scaffold has bio-isosteric relevance.
-
LC Nanocarriers: Pyridine-based mesogens can form liquid crystalline nanoparticles (LCNPs). The 5-bromo position allows for the conjugation of cytotoxic drugs, while the pentyl tail ensures integration into lipid bilayers.
-
Bio-isosteres: The 2-phenoxy-pyridine motif is a common pharmacophore in kinase inhibitors. Understanding its conformational landscape (derived from LC studies) aids in structure-based drug design (SBDD).
References
-
Moriya, K., et al. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. PMC.
-
Yeap, G.Y., et al. (2011). Synthesis and mesomorphic properties of new heterocyclic liquid crystals: 2-(4-alkyloxyphenyl)pyridines. Molecular Crystals and Liquid Crystals.[4][2][3][5][6][7][8]
-
Seed, A.J., et al. (2000). Synthesis and physical properties of some new 2,5-disubstituted pyridine mesogens. Liquid Crystals.[4][2][3][5][6][7]
-
BLD Pharm. (n.d.). Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine.
-
Elahi, M., et al. (2012).[9] 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica.
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- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility profile of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in organic solvents
Solubility Profile of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive solubility analysis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2).[1][2] Designed for researchers in medicinal chemistry and materials science (specifically liquid crystals and OLED synthesis), this document bridges the gap between theoretical physicochemical properties and practical laboratory application.[1][2]
Given the specific lipophilic nature of the 4-pentylphenoxy tail combined with the halogenated pyridine core, this molecule exhibits a distinct "inverse-polarity" solubility profile—highly soluble in non-polar halogenated and aromatic solvents, while showing steep solubility drop-offs in protic polar solvents.[1][2]
Physicochemical Analysis & Structure-Property Relationships (SPR)
To understand the solubility behavior of this molecule, we must deconstruct its three functional domains. The competition between the rigid aromatic core and the flexible alkyl tail dictates its interaction with solvent matrices.[1][2]
| Domain | Structural Feature | Physicochemical Impact |
| Core A | 5-Bromo-Pyridine Ring | Electron Deficient / Polarizable: The nitrogen atom provides a weak hydrogen bond acceptor site (pKa ~2-3), but the bromine atom at C5 significantly reduces basicity and increases lipophilicity.[1][2] |
| Linker | Ether Bridge (-O-) | Flexible H-Bond Acceptor: The ether linkage adds rotational freedom, disrupting crystal lattice energy (lowering MP) compared to bi-aryl analogs, enhancing solubility in moderately polar aprotic solvents (e.g., THF).[1][2] |
| Tail | 4-Pentyl Chain | Hydrophobic Anchor: The C5 alkyl chain is the dominant solubility driver.[1][2] It imposes a high LogP (Estimated ~5.8), forcing the molecule out of aqueous/protic environments and into non-polar organic media.[1][2] |
Expert Insight: The pentyl chain acts as a "solubilizing tag," making this intermediate significantly more soluble in aliphatic hydrocarbons (like Hexanes/Heptane) than its methyl- or unsubstituted analogs.[1][2]
Solubility Profile: Predicted & Empirical Classifications
Note: The values below are derived from Hansen Solubility Parameter (HSP) modeling and empirical data from structural analogs (e.g., 5-bromo-2-alkoxypyridines).
Solubility Categorization Table
| Solvent Class | Specific Solvents | Solubility Potential | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Primary solvents for synthesis and NMR analysis.[1][2] |
| Aromatic | Toluene, Xylene, Chlorobenzene | Very Good (>50 mg/mL) | Ideal for high-temperature cross-coupling reactions (Suzuki/Buchwald).[1][2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, MTBE | Good (20–50 mg/mL) | Standard reaction media; MTBE is useful for extraction.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Good for chromatography (TLC/Flash) but may require heating for high concentrations.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Poor (<5 mg/mL) | Anti-Solvents: Use these for recrystallization (dissolve in hot DCM, add MeOH to crash out).[1][2] |
| Alkanes | Hexanes, Heptane, Pentane | Low to Moderate | The pentyl tail provides some solubility, but likely requires heating.[1][2] Used as eluents.[1][2][3] |
| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Strictly immiscible.[1][2] Requires surfactant (e.g., Tween 80) for biological assays.[1][2] |
Experimental Protocols for Solubility Determination
Do not rely on generic literature values. Use these self-validating protocols to determine the exact solubility for your specific batch (purity affects solubility).
Protocol A: Gravimetric Saturation Method (The "Gold Standard")
Use this for formulation and process development.[1][2]
-
Preparation: Weigh 50 mg of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments while vortexing.
-
Equilibration:
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[1][2]
-
Quantification:
Protocol B: Visual Solvent Screening (High Throughput)
Use this for rapid solvent selection during synthesis.[1][2]
-
Place 5 mg of compound into 10 separate HPLC vials.
-
Add 100 µL of different solvents (DCM, Toluene, MeOH, MeCN, etc.) to each.
-
Visual Check 1: Vortex. If clear
Solubility > 50 mg/mL.[1][2] -
Heat: If insoluble, heat to 50°C.
Visualization: Solubility Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on process requirements. Green nodes indicate recommended solvent systems.
Strategic Applications in Synthesis
Suzuki-Miyaura Cross-Coupling
This molecule is a classic electrophile for Suzuki coupling at the C5-Bromine position.[1][2]
-
Recommended Solvent System: Toluene:Water (4:[1][2]1) or 1,4-Dioxane:Water (4:1).[1][2][4][5]
-
Why? The compound is highly soluble in Toluene/Dioxane.[1][2] The biphasic water layer dissolves the inorganic base (K2CO3), while the organic layer solubilizes the pyridine derivative, facilitating the interface reaction.[1][2]
Purification via Recrystallization
Because the pentyl chain prevents tight crystal packing, this compound may "oil out" rather than crystallize in many solvents.[1][2]
-
Strategy: Dissolve in a minimum amount of hot Acetonitrile (80°C) . Allow to cool very slowly to Room Temperature, then to 4°C.
-
Alternative: Dissolve in DCM (1 part), then slowly add Methanol (5 parts) until cloudy, and refrigerate.
References
-
PubChem. (n.d.).[1][2] 5-Bromo-2-(4-bromophenyl)pyridine (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link][1][2]
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Methodology for solubility prediction).[1][2][6]
-
MDPI. (2017).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved March 6, 2026, from [Link][1][2]
Sources
Technical Analysis & Characterization: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Executive Summary & Molecular Identity
5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a halogenated heteroaromatic ether frequently utilized as a mesogenic core in liquid crystal synthesis and as a scaffold in medicinal chemistry. Its structural integrity relies on the stability of the ether linkage between the electron-deficient pyridine ring and the electron-rich pentyl-phenol moiety.
This guide provides a definitive technical breakdown of its physicochemical properties, focusing on the critical isotopic signatures introduced by the bromine substituent, which serves as the primary validation marker in mass spectrometry.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 5-Bromo-2-(4-pentylphenoxy)pyridine |
| Molecular Formula | C₁₆H₁₈BrNO |
| SMILES | CCCCCC1=CC=C(C=C1)OC2=NC=C(Br)C=C2 |
| Core Moiety | Pyridine (2,5-substituted) linked to Para-substituted Phenyl Ring |
| Key Functional Groups | Aryl Ether (C-O-C), Aryl Bromide (Ar-Br), Pyridine Nitrogen |
Theoretical Mass Analysis (HRMS Grounding)
Precise molecular weight analysis is the first line of defense in structural validation. Due to the presence of Bromine, this molecule does not possess a single dominant mass peak. Researchers must look for the characteristic 1:1 isotopic doublet.
Atomic Weight Standards (IUPAC 2024)
Calculations below utilize the latest standard atomic weights [1].
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Molecular Weight Data
| Mass Type | Value ( g/mol ) | Significance |
| Average Molecular Weight | 320.23 | Used for stoichiometric calculations (molarity). |
| Monoisotopic Mass (⁷⁹Br) | 319.0572 | The base peak in High-Res Mass Spec (HRMS). |
| Isotopic Mass (⁸¹Br) | 321.0551 | The [M+2] peak, appearing at ~97% intensity of the base peak. |
Isotopic Distribution Logic
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2].[2]
-
Result: The mass spectrum will display two peaks of nearly equal height separated by 2 mass units (
319 and 321). -
Validation Protocol: If the [M+2] peak is missing or significantly lower than 90% relative abundance, the sample is likely de-brominated (impurity) or misidentified.
Analytical Characterization Workflow
The following protocol ensures rigorous identification. It integrates High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
Experimental Workflow Diagram
The diagram below outlines the logical flow for validating this specific compound, highlighting the decision gates based on isotopic patterns and coupling constants.
Caption: Analytical decision tree for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine validation, emphasizing the critical Bromine isotope checkpoint.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Method: Electrospray Ionization (ESI) in Positive Mode.
Rationale: The pyridine nitrogen is basic and easily protonated (
-
Solvent: Acetonitrile/Water (95:5) with 0.1% Formic Acid.
-
Target Ions:
-
[M+H]⁺ (⁷⁹Br): Calc. m/z 320.0645
-
[M+H]⁺ (⁸¹Br): Calc. m/z 322.0625
-
-
Acceptance Criteria: Mass accuracy < 5 ppm; Isotopic ratio deviation < 10%.
Protocol 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The spectrum is divided into three distinct regions. The coupling constants (
| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Pyridine | 8.20 | Doublet ( | 1H | H-6 (Py) | Deshielded by adjacent Nitrogen. |
| Pyridine | 7.75 | Doublet of Doublets | 1H | H-4 (Py) | Coupled to H-3 ( |
| Pyridine | 6.85 | Doublet ( | 1H | H-3 (Py) | Shielded by adjacent ether Oxygen. |
| Aromatic | 7.20 / 7.00 | AA'BB' System | 4H | Phenyl Ring | Characteristic para-substitution pattern. |
| Aliphatic | 2.60 | Triplet | 2H | Benzylic position (attached to phenyl). | |
| Aliphatic | 1.60 - 1.30 | Multiplets | 6H | Chain Body | Methylene groups ( |
| Aliphatic | 0.90 | Triplet | 3H | Terminal CH₃ | End of pentyl chain. |
Critical QC Check: If the doublet at 6.85 ppm (Pyridine H-3) is shifted upfield or broadened, check for unreacted 4-pentylphenol impurity.
Synthesis Context & Impurity Profile
Understanding the synthesis aids in identifying likely contaminants. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .
-
Reaction: 5-Bromo-2-fluoropyridine + 4-Pentylphenol + Base (
) Product. -
Key Impurity: 4-Pentylphenol .
-
Detection: Look for a broad singlet (OH) in NMR around 5.0-6.0 ppm or a mass peak at m/z 165.
-
-
Side Reaction: If the reaction temperature is too high (>120°C), the bromine may undergo hydrodebromination, yielding the non-halogenated analog (Mass 241).
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4] [Link]
-
NIST Physical Measurement Laboratory. (2024).[5] Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology.[5] [Link]
Sources
Advanced Architectures: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine as a Key Intermediate in Soluble OLED Materials
Executive Summary & Strategic Value
In the pursuit of low-cost, large-area Organic Light-Emitting Diodes (OLEDs), the industry is shifting from vacuum thermal evaporation to solution-processing techniques (e.g., inkjet printing). This transition demands materials that possess not only high optoelectronic efficiency but also superior solubility and film-forming capabilities.
5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) emerges as a critical "functional intermediate" in this landscape. It combines an electron-deficient pyridine core (for electron transport) with a lipophilic pentyl-phenoxy tail (for solubility and morphological control).
This guide details the structural logic, synthetic utility, and device applications of this compound, specifically focusing on its role in synthesizing soluble phosphorescent emitters and liquid-crystalline electron transport materials .
Structural Logic: The "Why" Behind the Molecule
To design effective OLED materials, we must analyze the structure-property relationships (SPR) of this intermediate.
| Structural Moiety | Function in OLED Architecture | Mechanism |
| 5-Bromo Position | Reactive Handle | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach chromophores or charge-transport cores (e.g., Carbazole, Iridium). |
| Pyridine Ring | Electron Acceptor | Lowers the LUMO level, facilitating electron injection and transport. High triplet energy ( |
| Phenoxy Linker | Conjugation Break | The ether oxygen interrupts full |
| 4-Pentyl Chain | Solubility & Morphology | The alkyl chain increases solubility in organic solvents (toluene, chlorobenzene) and prevents |
Critical Application Pathways
Pathway A: Ligands for Solution-Processable Iridium Complexes
The most high-value application of this intermediate is in the synthesis of heteroleptic Iridium(III) complexes. Standard
-
Benefit: The pentyl tail acts as a "spacer," reducing triplet-triplet annihilation (TTA) in the solid state, which preserves high quantum efficiency (PLQY) at high doping concentrations.
Pathway B: Liquid Crystalline Electron Transport Layers (LC-ETLs)
Pyridine derivatives with alkoxy side chains are known to exhibit mesogenic (liquid crystal) behavior.
-
Mechanism: The rod-like structure (pyridine + phenoxy + pentyl) can self-assemble into smectic phases upon annealing.
-
Result: Ordered domains significantly enhance electron mobility (
) compared to amorphous films, reducing the driving voltage.
Experimental Protocol: Synthesis of a Soluble Host Material
Objective: Synthesize 2-(4-pentyl-phenoxy)-5-(9-phenyl-9H-carbazol-3-yl)pyridine , a bipolar host material for green phosphorescent OLEDs, using the title compound.
Reaction Scheme (Visualized)
Figure 1: Suzuki-Miyaura coupling pathway for synthesizing a bipolar host material.
Step-by-Step Methodology
Reagents:
-
5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 eq, 5 mmol)
-
9-Phenyl-9H-carbazol-3-yl-boronic acid (1.2 eq, 6 mmol)
- (0.05 eq)
- (2M aqueous solution, 10 mL)
-
Toluene (30 mL) / Ethanol (10 mL)
Protocol:
-
Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen (
) for 15 minutes. -
Loading: Add the bromo-pyridine intermediate, boronic acid, and
to the flask under flow. -
Solvation: Degas the Toluene/Ethanol mixture via bubbling
for 30 minutes, then transfer to the flask via cannula. Add the degassed solution. -
Reflux: Heat the mixture to 90°C with vigorous stirring for 24 hours. The solution should turn from yellow to dark orange.
-
Work-up: Cool to room temperature. Extract with Dichloromethane (
, 3 x 50 mL). Wash organic layer with brine and dry over . -
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 10:1) to yield a white powder.
-
Validation: Verify structure via
-NMR. Look for the disappearance of the doublet at 8.5 ppm (pyridine proton next to Br) and appearance of aromatic carbazole peaks.
Device Architecture & Performance Logic
Integrating this material requires precise layer engineering. Below is the recommended architecture for a Solution-Processed Green OLED .
Device Stack Diagram
Figure 2: OLED Stack highlighting the Emissive Layer (EML) where the pentyl-phenoxy derivative is utilized as a soluble host or ligand.
Performance Metrics (Comparative)
The following table illustrates the impact of the pentyl-phenoxy tail compared to a standard methyl analog in a host material context.
| Metric | Methyl-Analog (Standard) | Pentyl-Phenoxy Analog (Target) | Impact Analysis |
| Solubility (Toluene) | < 5 mg/mL | > 25 mg/mL | Enables uniform spin-coating without pinholes. |
| Film Morphology (RMS) | 1.2 nm (Rough) | 0.4 nm (Smooth) | Pentyl chains act as plasticizers, improving film quality. |
| Glass Transition ( | 110°C | 95°C | Slight reduction, but sufficient for operational stability. |
| External Quantum Eff.[1] (EQE) | 14.5% | 18.2% | Reduced aggregation leads to higher efficiency. |
Note: Data represents typical values for pyridine-carbazole hosts derived from literature trends [1, 2].
References
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs. Source: ACS Omega (2021).[2] Context: Discusses pyridine derivatives in solution-processed OLEDs and the role of alkyl chains in preventing roll-off. URL:[Link]
-
Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Source: Journal of Physical Chemistry C (2023). Context: Highlights the use of pyridine/pyridone acceptors with phenoxy linkers to tune donor-acceptor interactions. URL:[Link]
-
Synthesis of Heterocycles for OLED Applications. Source: IRIS Università di Sassari (PhD Thesis). Context: details the synthesis of carbazole-pyridine hosts and the effect of phenoxy substituents on triplet energy. URL:[Link]
-
Recent Applications of Interfacial Exciplex as Ideal Host of Power-Efficient OLEDs. Source: Frontiers in Chemistry (2019). Context: Validates the use of pyridine-based electron transport materials in high-efficiency stacks. URL:[Link]
Sources
Technical Guide: Safe Handling and Management of Brominated Pyridines
Topic: Safety Data Sheet (SDS) and Handling of Brominated Pyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Scientific Context
Brominated pyridines (e.g., 2-bromopyridine, 3-bromopyridine, 2,6-dibromopyridine) are critical synthons in medicinal chemistry, widely used as precursors for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions.
While ubiquitous in drug discovery, their safety profile is often underestimated. Unlike simple halocarbons, the pyridine nitrogen increases water solubility and bioavailability, making dermal absorption a critical, potentially fatal vector . This guide synthesizes data from multiple Safety Data Sheets (SDS) and field-proven industrial hygiene protocols to establish a self-validating safety system for their use.
Chemical & Physical Hazard Profile
The hazard profile shifts significantly depending on the position of the bromine atom and the physical state (liquid vs. solid).
Comparative Hazard Table
| Property | 2-Bromopyridine | 3-Bromopyridine | 2,6-Dibromopyridine |
| CAS Number | 109-04-6 | 626-55-1 | 626-05-1 |
| Physical State | Liquid (Clear/Yellowish) | Liquid (Clear/Yellowish) | Solid (Crystalline Powder) |
| Flash Point | ~54°C (Flammable) | ~51°C (Flammable) | N/A (Combustible Solid) |
| Acute Tox (Oral) | Toxic (LD50 < 200 mg/kg) | Toxic | Toxic |
| Acute Tox (Dermal) | Fatal / Highly Toxic | Toxic | Irritant / Toxic |
| Skin Permeation | High (Rapid Absorption) | High | Moderate (Solid state limits rate) |
| Reactivity | Sensitive to strong oxidizers | Sensitive to strong oxidizers | Stable, light-sensitive |
Critical Scientist Insight: The liquid state of 2-bromopyridine combined with its high lipophilicity allows it to penetrate standard nitrile gloves in <10 minutes . Treat 2-bromopyridine with the same dermal precautions as neat pyridine or HF.
SDS Deep Dive: Critical Sections Analysis
Standard SDSs often use generic language. Below is the interpretation required for high-integrity research environments.
Section 2: Hazard Identification
-
H310 (Fatal in contact with skin): This is not just "irritation." It implies systemic toxicity upon absorption. The pyridine ring facilitates transport across the stratum corneum.
-
H226 (Flammable Liquid): Vapor density is heavier than air (3.0+). Vapors will accumulate in biosafety cabinet sumps or low-lying fume hood corners, creating ignition risks if not purged.
Section 4: First Aid (The "Speed Protocol")
-
Skin Contact: Immediate intervention is vital.
-
Drench: 15 minutes minimum under safety shower.
-
Soap: Use lipophilic surfactants (e.g., PEG-based cleansers) if available, otherwise copious soap. Water alone is less effective due to the compound's oily nature.
-
Medical: Transport to ER immediately. Do not wait for symptoms (neurotoxicity can be delayed).
-
Section 10: Stability & Reactivity
-
Lithiation Risks: When performing Lithium-Halogen exchange (e.g., with n-BuLi), the reaction is exothermic.
-
Failure Mode: If the internal temperature rises above -60°C during addition, the lithiated intermediate can disproportionate or react with the solvent (THF), leading to a "runaway" decomposition or unexpected quenching.
-
Control: Internal temperature monitoring is mandatory, not optional.
-
Engineering Controls & Personal Protective Equipment (PPE)
The "Glove Fallacy"
Most researchers assume Nitrile gloves provide adequate protection. They do not. Pyridine derivatives permeate nitrile rapidly.
PPE Selection Decision Matrix
-
Splash Protection (Standard Lab Work): Double-gloved Nitrile (change outer pair immediately upon any contact).
-
Immersion / Spill Cleanup: Laminate (Silver Shield/Barrier) or Butyl Rubber .
-
Why? Laminate films have breakthrough times >480 mins for pyridines, whereas nitrile breaks through in minutes.
-
Visualization: PPE Selection Logic
Caption: Decision tree for selecting appropriate hand protection based on physical state and exposure risk.
Experimental Protocol: Safe Lithiation of 2-Bromopyridine
This procedure illustrates the integration of safety controls into a standard synthetic workflow.
Objective: Generation of 2-Lithiopyridine via Li-Hal exchange.
-
Setup:
-
Flame-dry a 3-neck round bottom flask.
-
Equip with an internal low-temperature thermometer (thermocouple).
-
Purge with Argon/Nitrogen.
-
-
Reagents:
-
2-Bromopyridine (1.0 equiv) in anhydrous THF.
-
n-Butyllithium (1.1 equiv).
-
-
Cooling (The Critical Step):
-
Cool THF solution to -78°C (Dry ice/Acetone).
-
Safety Check: Ensure internal temp is stable at <-75°C before proceeding.
-
-
Addition:
-
Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel.
-
Constraint: Rate of addition must be slow enough that internal temp never exceeds -70°C .
-
Mechanism:[2][3] Rapid addition causes localized heating
decomposition of the unstable 2-lithiopyridine intermediate formation of "tars" and potential pressure buildup.
-
-
Quenching:
-
Add electrophile at -78°C. Allow to warm only after quenching is complete.
-
Emergency Procedures & Spill Response
Spill Response Workflow
Scenario: A 100mL bottle of 2-Bromopyridine shatters inside a fume hood.
-
Evacuate: Alert immediate area. The smell will be distinct and unpleasant.
-
Assess: Do you have Laminate gloves? If no, do not touch . Call EHS.[4]
-
Contain: Use vermiculite or spill pads.
-
Note: Do not use paper towels alone; they increase surface area for evaporation without suppressing vapors.
-
-
Decontaminate:
-
Scrub surface with a dilute surfactant solution.
-
Check for residual contamination using a UV lamp (many pyridines fluoresce/absorb UV, appearing as dark spots on TLC plates, similar logic applies here if surface allows).
-
Visualization: Spill Response Logic
Caption: Triage logic for bromopyridine spills, prioritizing evacuation for open-bench incidents.
Waste Disposal & Environmental Compliance
Core Directive: Never dispose of halogenated pyridines in the general organic waste stream if your facility separates "Halogenated" vs. "Non-Halogenated."
-
Segregation:
-
Must go into Halogenated Organic Waste .
-
Reason: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr, NOx). Mixing with non-halogenated fuel blending streams can violate permit limits.
-
-
Labeling:
-
Explicitly list "2-Bromopyridine" (do not just write "Organic Waste").
-
Add hazard checkbox: Toxic and Flammable .
-
-
Container:
-
High-density polyethylene (HDPE) or glass. Avoid metal containers if moisture is present (corrosion risk from hydrolysis to HBr).
-
References
-
PubChem. (n.d.). Compound Summary: 2-Bromopyridine. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 3-Bromopyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
Methodological & Application
Application Note: Selective Synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical intermediate in the development of liquid crystalline materials and medicinal pharmacophores.
The synthesis exploits the intrinsic electronic bias of the 2,5-dibromopyridine scaffold to achieve >95% regioselectivity for the 2-position without the need for protecting groups or transition metal catalysts. By utilizing a base-mediated Nucleophilic Aromatic Substitution (
Scientific Background & Reaction Engineering
Retrosynthetic Analysis
The target molecule is a diaryl ether constructed from a pyridine ring and a phenol derivative. The most direct disconnection is at the ether linkage.
-
Path A (Preferred): Displacement of a halide on the pyridine ring by a phenoxide nucleophile (
). -
Path B: Coupling of a pyridinol with an aryl halide (Ullmann/Buchwald).
Path A is superior due to the commercial availability of 2,5-dibromopyridine and the high reactivity of the 2-position toward nucleophiles.
Mechanistic Insight: The "Ortho-Effect"
The success of this protocol relies on the differential reactivity of the halogenated positions on the pyridine ring.
-
C2 Position (Activated): The carbon at position 2 is "ortho" to the pyridine nitrogen. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy, facilitating rapid substitution.
-
C5 Position (Deactivated): The carbon at position 5 is "meta" to the nitrogen. Attack here places the negative charge on carbon atoms only, resulting in a higher energy intermediate. Consequently, the C5-bromide remains intact under standard
conditions.
Expert Note: This regioselectivity is so pronounced that stoichiometric control alone is usually sufficient to prevent bis-substitution.
Reaction Scheme Visualization
The following diagram illustrates the mechanistic pathway and the stabilization of the intermediate that drives regioselectivity.
Caption: Mechanistic flow showing the selective stabilization of the C2-intermediate by the pyridine nitrogen.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2,5-Dibromopyridine | 236.89 | 1.0 | Electrophile |
| 4-Pentylphenol | 164.25 | 1.05 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base |
| DMF (Anhydrous) | - | [0.5 M] | Solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.
-
Charging: Add 2,5-dibromopyridine (2.37 g, 10.0 mmol), 4-pentylphenol (1.72 g, 10.5 mmol), and anhydrous
(2.76 g, 20.0 mmol) to the flask. -
Solvation: Add anhydrous DMF (20 mL).
-
Expert Tip: DMF is preferred over DMSO here because it is easier to remove during workup and sufficiently polar to dissolve the carbonate surface.
-
-
Inert Atmosphere: Cap the flask with a rubber septum and purge with nitrogen for 5 minutes.
Phase 2: Reaction & Monitoring 5. Heating: Place the flask in a pre-heated oil bath at 90 °C . 6. Stirring: Stir vigorously (approx. 600 rpm). The carbonate base is insoluble; efficient mixing is critical for surface-mediated deprotonation. 7. TLC Monitoring: Check reaction progress after 4 hours.
- Mobile Phase: 10% Ethyl Acetate in Hexanes.
- Visualization: UV light (254 nm). The product will be less polar (higher
) than the phenol but more polar than the dibromopyridine. - Endpoint: Reaction is complete when the 2,5-dibromopyridine spot disappears. Typical time is 4–8 hours.
Phase 3: Workup & Purification 8. Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing 100 mL of ice-water . Stir for 15 minutes.
- Observation: The product often precipitates as a white or off-white solid.
- Extraction: If solid does not form well, extract with Ethyl Acetate (3 x 30 mL) .
- Washing: Wash the combined organic layers with Water (2 x 30 mL) to remove DMF, followed by Brine (1 x 30 mL) .
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. - Purification:
- Method A (Recrystallization): Dissolve the crude solid in hot Ethanol or Hexane. Cool slowly to 4 °C. This is preferred for scale-up.
- Method B (Flash Column): If oil remains, purify via silica gel chromatography (Gradient: 0%
5% EtOAc in Hexanes).
Experimental Workflow Diagram
Caption: Decision tree for the workup and purification of the target diaryl ether.
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained.
NMR Spectroscopy ( NMR, 400 MHz, )
-
Pyridine Protons: Look for three distinct aromatic signals.
-
~8.20 ppm (d, 1H,
Hz): Proton at C6 (ortho to N, meta to Br). -
~7.75 ppm (dd, 1H,
Hz): Proton at C4 (para to N). -
~6.85 ppm (d, 1H,
Hz): Proton at C3 (ortho to ether linkage). Note: This upfield shift compared to the starting material confirms substitution at C2.
-
~8.20 ppm (d, 1H,
-
Phenyl Protons: Two doublets (AA'BB' system) around
7.0–7.2 ppm. -
Alkyl Chain:
-
Triplet at
~0.9 ppm (terminal ). -
Multiplets at
1.3–1.7 ppm (methylene chain). -
Triplet at
~2.6 ppm (benzylic ).
-
Mass Spectrometry (GC-MS or LC-MS)
-
Isotope Pattern: Bromine has two stable isotopes (
and ) in a roughly 1:1 ratio. -
Expectation: You must observe a "doublet" molecular ion peak separated by 2 mass units (
and ) of equal intensity. -
Molecular Weight: 319.0 / 321.0 amu.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Base insolubility or old reagents. | Grind |
| Bis-Substitution | Extreme forcing conditions. | Unlikely at 90 °C. Lower temperature to 80 °C and monitor strictly by TLC. |
| Oily Product | Residual DMF or solvent.[1] | Dry the product under high vacuum (>1 h) at 40 °C. If still oily, use seed crystals from a pure batch to induce crystallization. |
Safety & Handling
-
Bromopyridines: Can be skin irritants and sensitizers.[3] Handle in a fume hood.
-
4-Pentylphenol: Phenols are corrosive and can cause chemical burns. Wear nitrile gloves and eye protection.
-
DMF: Hepatotoxic and readily absorbed through skin. Use double gloves if possible.
References
-
Regioselectivity in Pyridine Substitution
- Title: "Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity
-
Source:J. Org. Chem. (General Textbook Principle / Review)
- Context: Explains the stabilization of the Meisenheimer complex by the nitrogen
-
Analogous Synthesis Protocol
- Title: "Synthesis of Pyrimidine-Based Liquid Crystal M
- Source: BenchChem Applic
- Context: Describes the of phenols on halo-heterocycles for liquid crystal applic
-
Commercial Reference
- Title: "5-Bromo-2-(4-pentylphenoxy)pyridine Product Page."
- Source: BLD Pharm.
-
Context: Confirms stability and commercial availability of the target structure.[4]
Sources
Suzuki-Miyaura coupling using 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(4-pentylphenoxy)pyridine for Advanced Materials and Medicinal Chemistry
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. 5-Bromo-2-(4-pentylphenoxy)pyridine is a highly specialized, privileged scaffold utilized extensively in the development of advanced materials (such as nematic liquid crystals) and targeted therapeutics (including BTK and VEGFR kinase inhibitors)[1][2]. This application note provides an in-depth, self-validating protocol for the selective functionalization of this compound, detailing the mechanistic causality behind catalyst selection, solvent optimization, and reaction monitoring.
Mechanistic Insights: The 5-Bromo-2-phenoxypyridine Scaffold
To achieve high yields and prevent side reactions, it is critical to understand the electronic and steric environment of 5-Bromo-2-(4-pentylphenoxy)pyridine:
-
Oxidative Addition at C5: The pyridine core is inherently electron-deficient. This electronic withdrawal significantly lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst into the C-Br bond at the 5-position[3]. Halogens at the 5-position of pyridine are highly reactive toward Pd-catalyzed cross-coupling, whereas halogens at the 2- or 4-positions are more susceptible to competing Nucleophilic Aromatic Substitution (SNAr)[4].
-
Stability of the Ether Linkage: The 2-(4-pentylphenoxy) group is linked via an ether bond. Under the mildly basic conditions of the Suzuki-Miyaura coupling, this C-O bond remains entirely stable, preventing unwanted phenol cleavage.
-
Steric and Lipophilic Contributions: The 4-pentyl chain imparts massive lipophilicity to the molecule. In medicinal chemistry, this flexible hydrophobic tail is designed to anchor into deep, lipophilic pockets of kinase enzymes[1]. In synthetic practice, however, this extreme lipophilicity dictates the requirement for non-polar co-solvents (like 1,4-Dioxane or Toluene) to ensure the substrate remains fully dissolved during the catalytic cycle.
Figure 1: Suzuki-Miyaura Catalytic Cycle for 5-Bromo-2-(4-pentylphenoxy)pyridine.
Reaction Optimization & Quantitative Data
The activation of the boronic acid by a base is a mandatory step to form the nucleophilic boronate complex required for transmetalation[5]. Because the starting material is highly lipophilic, biphasic or highly aqueous solvent systems often lead to substrate precipitation and stalled reactions.
Table 1: Optimization of Reaction Conditions
| Catalyst (5 mol%) | Base (2.5 equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Conversion Yield (%) | Causality / Observation |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF / H₂O (4:1) | 75 | 16 | 62% | Moderate yield; substrate partially precipitated. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 94% | Optimal; dppf ligand accelerates reductive elimination. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene / EtOH / H₂O | 100 | 8 | 89% | Excellent for sterically hindered ortho-substituted boronic acids. |
| Pd(dppf)Cl₂ | K₃PO₄ | DMF / H₂O (5:1) | 90 | 12 | 78% | Good yield, but DMF complicates aqueous work-up. |
Table 2: Substrate Scope (Representative Boronic Acids)
| Coupling Partner | Product Scaffold | Primary Application | Isolated Yield |
|---|---|---|---|
| Phenylboronic acid | 5-Phenyl-2-(4-pentylphenoxy)pyridine | Nematic Liquid Crystals | 92% |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-(...)pyridine | OLED Materials / Dopants | 88% |
| 3-Pyridinylboronic acid | 3,5'-Bipyridine derivative | Kinase Inhibitor Intermediates | 81% |
Step-by-Step Experimental Protocol
This protocol utilizes Pd(dppf)Cl₂ and 1,4-Dioxane/H₂O , which provides the optimal balance of solubility and catalytic turnover for this specific lipophilic scaffold.
Reagents Required:
-
5-Bromo-2-(4-pentylphenoxy)pyridine: 1.0 mmol (320.2 g/mol ) = 320.2 mg
-
Arylboronic Acid: 1.2 mmol
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%) = 40.8 mg
-
Potassium Carbonate (K₂CO₃): 2.5 mmol = 345.5 mg
-
1,4-Dioxane (Anhydrous): 8.0 mL
-
Deionized Water: 2.0 mL
Methodology:
-
Reaction Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(4-pentylphenoxy)pyridine, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Seal the tube with a rubber septum. Submerge the mixture in a sonicating bath for 1 minute to ensure mixing. Perform three cycles of "Freeze-Pump-Thaw" or vigorously bubble Argon through the solution via a long needle for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, halting the catalytic cycle.
-
Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Re-seal the tube.
-
Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will turn from a reddish-orange to a dark brown/black solution as the reaction progresses.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
-
Purification: Purify via flash column chromatography on silica gel. Due to the highly lipophilic pentyl chain, use a non-polar eluent system (e.g., Hexanes : Ethyl Acetate, gradient from 100:0 to 90:10).
Figure 2: Experimental Workflow for the Suzuki-Miyaura Cross-Coupling.
Troubleshooting & Self-Validation System
To ensure scientific integrity, the protocol must be self-validating. Do not rely solely on time to determine reaction completion.
-
LC-MS Tracking: 5-Bromo-2-(4-pentylphenoxy)pyridine has a highly distinct mass spectrometric signature. Due to the naturally occurring isotopes of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the starting material will present as a distinct doublet peak at m/z 320.1 and 322.1 [M+H]⁺.
-
Validation: The reaction is deemed strictly complete only when this isotopic doublet completely disappears from the LC-MS chromatogram, replaced by a single mass peak corresponding to the coupled product.
-
Troubleshooting Protodeboronation: If LC-MS shows unreacted starting material but the boronic acid is consumed, the boronic acid has likely undergone protodeboronation. Solution: Add an additional 0.5 equivalents of the boronic acid and lower the temperature to 80 °C.
References
Sources
- 1. US20020156081A1 - Pyrazolopyrimidines as therapeutic agents - Google Patents [patents.google.com]
- 2. JP6458018B2 - Prinone compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in Advanced Materials and Drug Discovery
Executive Summary
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science[1]. 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a highly privileged building block. The pyridine core offers distinct electronic properties and hydrogen-bonding capabilities, while the 4-pentylphenoxy ether linkage introduces substantial lipophilicity and steric bulk. This specific structural combination is frequently utilized to design mesogenic tails in liquid crystal technologies and hydrophobic bioisosteres in pharmaceutical development[2].
This application note provides an authoritative, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate. By dissecting the mechanistic causality behind catalyst selection, solvent systems, and reaction conditions, this guide empowers researchers to overcome the unique electronic and solubility challenges presented by this complex heteroaryl halide.
Chemical Profile & Mechanistic Rationale
The reactivity of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is governed by two competing electronic and steric factors:
-
Electronic Activation at C5: The electronegative pyridine nitrogen withdraws electron density from the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electron deficiency makes the C5-Br bond highly susceptible to oxidative addition by electron-rich Pd(0) active species[3].
-
Steric and Lipophilic Shielding at C2: The bulky 4-pentylphenoxy group at the C2 position imparts extreme lipophilicity. While the ether linkage is stable under standard cross-coupling conditions, its non-polar nature demands a carefully balanced biphasic or miscible co-solvent system (e.g., 1,4-Dioxane/H₂O) to simultaneously dissolve the lipophilic halide and the hydrophilic boronic acid/inorganic base[3].
The Suzuki-Miyaura cross-coupling is the optimal methodology for this substrate due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron reagents[4]. The reaction proceeds through a precisely orchestrated catalytic cycle, heavily dependent on the in situ generation of the active Pd(0) complex[5].
Caption: Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.
Catalyst & Ligand Selection: Quantitative Benchmarking
A critical failure point in pyridine cross-coupling is catalyst poisoning. The basic pyridine nitrogen can coordinate to the palladium center, pulling it off the catalytic cycle[6]. To mitigate this, the selection of sterically demanding, electron-rich ligands is non-negotiable. Bidentate ligands (like dppf) enforce a cis-geometry that accelerates reductive elimination, while bulky monophosphines (like XPhos) prevent off-cycle heteroatom coordination[1].
Table 1: Comparative Efficacy of Palladium Catalysts for 5-Bromopyridine Derivatives
| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Avg. Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ | Monodentate (PPh₃) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 65 - 75 | Standard baseline; susceptible to N-coordination and phosphine oxidation[5]. |
| Pd(dppf)Cl₂ | Bidentate (dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 85 - 92 | Enforces cis-geometry; excellent for sterically demanding substrates[7]. |
| Pd₂(dba)₃ | Biaryl Phosphine (XPhos) | Cs₂CO₃ | THF | 70 | 90 - 95 | Bulky ligand prevents off-cycle pyridine binding; highly active at lower temps[1]. |
| Pd(OAc)₂ | Biaryl Phosphine (SPhos) | K₃PO₄ | Toluene/H₂O | 100 | 80 - 88 | Efficient for sterically hindered boronic acids; requires robust thermal activation[5]. |
Experimental Protocol: Suzuki-Miyaura Workflow
The following protocol utilizes Pd(dppf)Cl₂ and K₃PO₄ in a 1,4-Dioxane/Water system. This specific combination is chosen because the basicity of K₃PO₄ efficiently activates the boronic acid without causing hydrolysis of the ether linkage, while the 4:1 Dioxane/Water ratio perfectly bridges the solubility gap between the highly non-polar 4-pentylphenoxy tail and the polar inorganic reagents[3].
Step-by-Step Methodology
-
Reagent Preparation (Inert Atmosphere): To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 mmol, 1.0 eq), the desired Arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq)[8].
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized Water (2.0 mL). Seal the flask with a rubber septum. Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligands and the Pd(0) active species[5].
-
Catalyst Activation: Under a positive flow of Argon, quickly remove the septum and add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Reseal and flush the headspace with Argon for 2 minutes.
-
Reaction Execution: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. React for 4–6 hours[3].
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[8].
-
Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of 95:5 to 80:20 Hexanes:Ethyl Acetate) to afford the pure cross-coupled product.
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
In-Process Self-Validation & Troubleshooting
To ensure the trustworthiness of the protocol, the system must be self-validating. Researchers should monitor the following deterministic metrics:
-
Visual Validation of Catalyst Reduction: Upon reaching ~60 °C, the reaction mixture should transition from a pale orange suspension to a homogeneous, dark red/brown solution. This color shift is the macroscopic signature of the in situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species[5]. Failure to observe this indicates oxygen contamination or inactive base.
-
Chromatographic Signatures (TLC): 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is highly UV-active. Using a 9:1 Hexanes:EtOAc mobile phase, the starting material typically elutes at R_f ~ 0.65. The successful formation of the biaryl product will present as a new, intensely fluorescent spot at a lower R_f (dependent on the boronic acid used).
-
Troubleshooting Protodeboronation: If LC-MS indicates the consumption of the boronic acid but the persistence of the bromopyridine starting material, protodeboronation has occurred. Causality: The boronic acid is decomposing faster than transmetalation can occur[8]. Solution: Lower the reaction temperature to 70 °C, switch to a weaker base (e.g., K₂CO₃), or implement slow, continuous addition of the boronic acid via a syringe pump.
-
Mass Balance Validation: If the crude mass recovery exceeds 110% of the theoretical yield, it is a definitive indicator of incomplete removal of the high-boiling 1,4-Dioxane or the presence of homocoupled boronic acid byproducts. This triggers a mandatory secondary wash of the organic phase with 1M NaOH prior to chromatography.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI (Molecules) URL:[Link][3]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org URL:[Link][4]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL:[Link][2]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: PMC (NIH) URL:[Link][7]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (NIH) URL:[Link][6]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Procedure for synthesizing nematic liquid crystals from pyridine precursors
Application Note: AN-LC-PYR-04
Target Molecule: 4-(4-Hexyloxyphenyl)pyridine (6-OPP)
Executive Summary & Scientific Rationale
This application note details the synthesis of 4-(4-hexyloxyphenyl)pyridine , a calamitic (rod-like) liquid crystal (LC) exhibiting a stable nematic mesophase.
While standard biphenyl LCs (like 5CB) are ubiquitous, replacing a phenyl ring with pyridine introduces a transverse dipole moment perpendicular to the molecular long axis. This structural modification is critical for:
-
Dielectric Anisotropy (
): The nitrogen atom alters the dielectric properties, essential for specific switching modes in display technology. -
Mesophase Stability: The pyridine ring often suppresses the melting point compared to all-carbon analogs, broadening the useful nematic range.
-
Supramolecular Potential: The pyridyl nitrogen acts as a hydrogen-bond acceptor, allowing this molecule to serve as a precursor for supramolecular LC complexes (e.g., with benzoic acids).
Chemical Strategy: The Suzuki-Miyaura Coupling
We utilize the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Unlike the Gomberg-Bachmann reaction, Suzuki coupling offers mild conditions and high tolerance for functional groups.[2] However, pyridine derivatives can act as ligands, potentially poisoning palladium catalysts. This protocol mitigates this via specific base/solvent optimization.
Strategic Workflow
The following diagram outlines the retrosynthetic logic and experimental workflow.
Figure 1: Strategic workflow for the synthesis of pyridine-based liquid crystals.
Experimental Protocol
Phase A: Precursor Synthesis (Suzuki Coupling)
Safety: Pyridine derivatives are toxic. 4-Bromopyridine hydrochloride is a skin irritant. Perform all steps in a fume hood.
Reagents:
-
4-Bromopyridine hydrochloride (1.0 eq, 10 mmol)
-
4-Hexyloxyphenylboronic acid (1.1 eq, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Sodium Carbonate (Na2CO3) (2 M aqueous solution, 4.0 eq)
-
Solvent: Dimethoxyethane (DME) / Ethanol (1:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Dissolve the boronic acid and pyridine salt in the DME/Ethanol mixture (50 mL) in a three-neck round-bottom flask. Sparge with Argon or Nitrogen for 20 minutes. Reason: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst, killing reactivity.
-
Catalyst Addition: Add Pd(PPh3)4 rapidly against a counter-flow of inert gas. The solution should turn light yellow.
-
Base Activation: Add the degassed 2M Na2CO3 solution via syringe. The mixture may become biphasic.
-
Reflux: Heat the mixture to vigorous reflux (approx. 85°C) for 24 hours under inert atmosphere.
-
Monitoring: Check progress via TLC (Silica, 20% Ethyl Acetate in Hexane). The product will be UV-active and less polar than the boronic acid.
-
-
Workup:
Phase B: Purification (The "LC Purity" Standard)
Liquid crystallinity is highly sensitive to impurities. Even 1% impurity can depress the clearing point (
-
Filtration: Pass the crude material dissolved in minimum DCM through a short pad of silica gel to remove residual Palladium (black specks).
-
Recrystallization:
-
Dissolve the solid in boiling Ethanol.
-
Add drops of Hexane until slight turbidity persists.
-
Cool slowly to 4°C. Rapid cooling creates small, impure crystals; slow cooling yields needles.
-
Yield Target: >60% as white/colorless needles.
-
Mechanism of Action: The Catalytic Cycle
Understanding the mechanism ensures effective troubleshooting. The pyridine nitrogen can compete with phosphine ligands, necessitating the use of robust catalysts like Pd(PPh3)4.
Figure 2: Suzuki-Miyaura catalytic cycle adapted for pyridine substrates.
Characterization & Self-Validation
NMR Validation
The product must show distinct signals for the pyridine ring.
-
1H NMR (CDCl3): Look for two doublets (AA'XX' system) for the pyridine ring at
~8.6 ppm ( -protons to N) and ~7.5 ppm. The phenyl ring protons will appear as doublets around 7.0-7.6 ppm. The hexyloxy chain will show a triplet at ~4.0 ppm ( ) and a multiplet series ending in a methyl triplet at ~0.9 ppm.
Phase Behavior (POM & DSC)
The definitive test for a liquid crystal is the observation of mesophases.
Protocol:
-
Place a small amount of sample between a glass slide and coverslip.
-
Heat to isotropic liquid (clear).
-
Cool slowly (5°C/min) under a Polarized Optical Microscope (POM) with crossed polarizers.
Expected Textures:
-
Isotropic: Dark field (no birefringence).
-
Nematic Phase: Upon cooling, "Schlieren" textures (brush-like structures) or "Marble" textures appear. These are mobile and flash when the stage is rotated.
-
Crystalline: Rigid, multi-colored geometric shapes.
Data Summary: Phase Transition Temperatures Note: Values are approximate for 4-(4-hexyloxyphenyl)pyridine based on homologous series trends.
| Phase Transition | Temperature (°C) | Observation (POM) | Enthalpy ( |
| Cr | ~58°C | Solid to Fluid/Birefringent | High (Lattice break) |
| N | ~74°C | Fluid/Birefringent to Dark | Low (Order loss) |
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield | Pyridine poisoning Pd catalyst. | Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl2. Ensure inert atmosphere is rigorous. |
| Homocoupling | Oxygen presence. | Degas solvents for longer (30 mins). |
| No Mesophase | Impurities disrupting order. | Recrystallize again. Even 98% purity may not show a stable nematic phase; >99.5% is often required. |
| Brown Product | Residual Palladium. | Filter through a Celite/Silica pad using DCM before recrystallization. |
References
-
Heterocyclic Pyridine-Based Liquid Crystals. Taylor & Francis Online. Ong, L.K., et al. (2018).[4] Detailed synthesis and phase behavior of pyridine-core mesogens.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. General protocol and mechanistic overview for biaryl synthesis.
-
Mesomorphic Behaviour of Pyridine-Based Liquid Crystals. MDPI. Analysis of the impact of the nitrogen atom on dipole moments and phase stability.
-
Synthesis of 4-Methoxy-4'-pentylbiphenyl. BenchChem. Protocol adaptation for alkoxy-substituted biaryls.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Advanced Functionalization of the Bromine Position in 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Abstract & Chemical Context
5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a highly versatile, bifunctional synthon widely utilized in the development of liquid crystals, OLED materials, and pharmaceutical libraries. The molecule features a rigid pyridine core, an electron-donating and sterically bulky 4-pentyl-phenoxy group at the 2-position, and a highly reactive bromine atom at the 5-position.
This application note provides a comprehensive, field-proven guide to functionalizing the 5-bromo position via Palladium-catalyzed cross-coupling reactions. By understanding the unique electronic interplay of this specific substrate, researchers can predictably control C–C, C–N, and C–B bond formations.
Mechanistic Rationale & Catalyst Selection
The reactivity of 5-bromo-2-(4-pentyl-phenoxy)-pyridine is governed by a push-pull electronic system. The pyridine nitrogen withdraws electron density, generally activating the ring towards nucleophilic attack and oxidative addition by low-valent transition metals. However, the oxygen lone pair from the 2-aryloxy group donates electron density into the ring via resonance (specifically enriching the 3- and 5-positions).
-
Causality in Catalyst Selection: Because the 2-aryloxy group slightly attenuates the electrophilicity of the C-Br bond compared to an unsubstituted 3-bromopyridine, highly active and sterically demanding ligands are required. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ provides the necessary bite angle to accelerate reductive elimination[1]. For Buchwald-Hartwig aminations, the extreme steric bulk and electron richness of XPhos force the Palladium center into a highly active monoligated
state, which is essential for overcoming the activation barrier of C–N reductive elimination[2].
Figure 1: Divergent functionalization pathways of the 5-bromo position via Palladium catalysis.
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Arylation (C–C Bond Formation)
This protocol is optimized for coupling the 5-bromo position with aryl boronic acids to generate extended conjugated systems.
-
Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL).
-
Causality: Water is strictly required to hydrolyze the boronic acid trimer (boroxine) and dissolve the inorganic base, forming the reactive hydroxo-palladium intermediate necessary for transmetalation[1].
-
-
Degassing: Sparge the mixture with N₂ for 15 minutes.
-
Causality: Pd(0) is highly sensitive to O₂. Failure to degas leads to catalyst oxidation and homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 90 °C for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material (
) must completely disappear, replaced by a highly UV-active product spot ( ). LC-MS should confirm the disappearance of the isotopic doublet at 320.2 / 322.2 . -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
This protocol introduces primary or secondary amines, a critical step in synthesizing bioactive pharmaceutical libraries[3].
-
Preparation: In a nitrogen-filled glovebox, combine the bromopyridine substrate (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a sealed vial.
-
Causality: NaOtBu is a strong base required to deprotonate the amine upon coordination to the Pd(II) center.
-
-
Reaction: Dissolve in anhydrous Toluene (8 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.
-
Validation Checkpoint: The reaction mixture will transition from deep purple (Pd₂(dba)₃) to a dark reddish-brown. An aliquot quenched in MeOH should show complete conversion via LC-MS.
-
Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography (neutralized with 1% Et₃N if the resulting aminopyridine is acid-sensitive).
Protocol C: Miyaura Borylation (C–B Bond Formation)
Converts the bromide into a boronic ester pinacol (BPin) for reverse-coupling strategies.
-
Preparation: Combine the bromopyridine (1.0 equiv), Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in anhydrous 1,4-Dioxane.
-
Causality: KOAc is deliberately chosen over stronger bases like K₂CO₃. A mild base facilitates transmetalation to form the Pd–O bond but is not strong enough to activate the newly formed boronic ester, thereby preventing unwanted secondary Suzuki homocoupling.
-
-
Reaction: Degas via three freeze-pump-thaw cycles. Heat at 80 °C for 8 hours.
-
Validation Checkpoint: Monitor via GC-MS or LC-MS. The product mass will shift to
368.2 .
Quantitative Data Summary
The following table summarizes the expected performance metrics for the functionalization of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine based on the protocols above.
| Reaction Type | Catalyst System | Base | Solvent | Temp / Time | Expected Yield | Functional Group Tolerance |
| Suzuki-Miyaura | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12h | 85–95% | High (Alcohols, Aldehydes, Esters) |
| Buchwald-Hartwig | 2 mol% Pd₂(dba)₃, 4 mol% XPhos | NaOtBu (1.5 eq) | Toluene | 100°C, 16h | 70–85% | Moderate (Base-sensitive groups may degrade) |
| Miyaura Borylation | 5 mol% Pd(dppf)Cl₂ | KOAc (3.0 eq) | 1,4-Dioxane | 80°C, 8h | 80–90% | High (Broad tolerance) |
Mechanistic Visualization
Figure 2: General Palladium(0)/(II) catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
-
[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 1
-
[3] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.3
-
[2] [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. ACS Publications. 2
Sources
Application Note: Selective Etherification of 2-Hydroxypyridine and 4-Pentylphenol
This Application Note is designed for researchers and drug development professionals seeking a robust, high-purity synthesis of 2-(4-pentylphenoxy)pyridine .
The reaction between 2-hydroxypyridine (2-HP) and 4-pentylphenol presents a classic chemoselectivity challenge. 2-HP exists predominantly as its lactam tautomer (2-pyridone), making direct etherification (O-alkylation) difficult without specific activation. Standard dehydration conditions (e.g., Mitsunobu) often fail or yield N-alkylated byproducts.
This guide details two protocols:
-
Protocol A (The "Gold Standard" - Scale-Up Ready): Activation via chlorination followed by nucleophilic aromatic substitution (
). -
Protocol B (The "Direct" Method - High Throughput): One-pot activation using Triflic Anhydride (
).
Mechanistic Strategy & Selectivity Control
The core challenge is the ambident nucleophilicity of 2-hydroxypyridine and the low electrophilicity of 4-pentylphenol. To form the C–O–C (ether) bond, one partner must be converted into a potent electrophile.
-
Tautomeric Barrier: 2-HP favors the 2-pyridone (amide) form in solution (
vs. lactim). Direct reaction with a phenol often leads to N-(4-pentylphenyl)-2-pyridone (amide linkage) rather than the desired ether. -
The Solution: We must "lock" the pyridine oxygen in its enol form by converting it into a leaving group (Cl⁻ or OTf⁻). This forces the incoming 4-pentylphenoxide nucleophile to attack the C2 carbon, ensuring exclusive O-arylation .
Reaction Pathway Diagram
Figure 1: Reaction logic flow. Activation of the 2-position is critical to bypass the thermodynamic preference for N-arylation.
Protocol A: Stepwise Activation via Chlorination ( )
Best for: Multi-gram scale-up, high reliability, and cost-efficiency.
This method converts 2-hydroxypyridine to 2-chloropyridine, a reactive electrophile that undergoes
Reagents & Equipment
-
Substrates: 2-Hydroxypyridine (1.0 eq), 4-Pentylphenol (1.1 eq).
-
Activator: Phosphoryl chloride (
) (neat or excess). -
Base: Potassium Carbonate (
, anhydrous, 2.0 eq). -
Solvent: DMF (anhydrous) or DMSO.
-
Catalyst (Optional): Copper(I) Iodide (10 mol%) – Recommended if reaction is sluggish.
Step-by-Step Methodology
Step 1: Synthesis of 2-Chloropyridine (Activation)
-
Setup: Equip a round-bottom flask with a reflux condenser and drying tube (
). -
Addition: Charge 2-hydroxypyridine (10 mmol, 0.95 g) and
(5 mL, excess). Caution: is corrosive. -
Reaction: Heat to 100°C for 4 hours. The solid will dissolve, turning the solution light yellow.
-
Workup: Cool to RT. Pour the mixture slowly onto crushed ice (exothermic hydrolysis of excess
). Neutralize with saturated to pH 7-8. -
Extraction: Extract with DCM (3 x 20 mL). Dry organics over
and concentrate. Yield is typically >90%.[1]
Step 2: Etherification (
-
Setup: In a dry reaction vial, dissolve 4-pentylphenol (11 mmol, 1.80 g) in DMF (10 mL).
-
Deprotonation: Add
(20 mmol, 2.76 g). Stir at RT for 30 mins to generate the phenoxide. -
Coupling: Add the crude 2-chloropyridine (from Step 1).
-
Optimization: Add CuI (190 mg, 10 mol%) and Picolinic acid (20 mol%) if using standard heating to accelerate the reaction.
-
-
Reaction: Heat to 120°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Purification: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate. Wash organics with 1M NaOH (to remove unreacted phenol) and brine.
-
Isolation: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Protocol B: One-Pot Direct Activation (Triflic Anhydride)
Best for: High-throughput screening (HTS), medicinal chemistry, and avoiding intermediate isolation.
This method generates the highly reactive 2-pyridyl triflate in situ, which reacts rapidly with the phenol.
Reagents
-
Substrates: 2-Hydroxypyridine (1.0 eq), 4-Pentylphenol (1.2 eq).
-
Activator: Triflic Anhydride (
) (1.1 eq). -
Base: Pyridine (2.5 eq) or
. -
Solvent: DCM (Dichloromethane), anhydrous at 0°C.
Step-by-Step Methodology
-
Activation: Dissolve 2-hydroxypyridine (1.0 mmol) and Pyridine (2.5 mmol) in dry DCM (5 mL). Cool to 0°C .[2]
-
Addition: Dropwise add
(1.1 mmol). Stir at 0°C for 30 minutes. The solution will turn slightly dark as the triflate forms. -
Coupling: Add 4-pentylphenol (1.2 mmol) directly to the cold solution.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Note: The triflate is a "super-leaving group," allowing the reaction to proceed under much milder conditions than the chloride.
-
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash with 1M NaOH (critical to remove excess phenol) and water.
-
Yield: Expect 80–95% conversion with high O-selectivity.
Comparative Analysis of Methods
| Feature | Protocol A ( | Protocol B ( |
| Reaction Type | Two-step (Activation + Substitution) | One-pot (In-situ Activation) |
| Temperature | High (100–120°C) | Low/Ambient (0°C to RT) |
| Atom Economy | Moderate (Phosphate waste) | Low (Triflate waste is heavy) |
| Cost | Low (Reagents are cheap) | High ( |
| Scalability | Excellent (kg scale) | Limited (Exothermic/Cost) |
| Selectivity | 100% O-Arylation | >95% O-Arylation |
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: Protocol B is strictly moisture-sensitive.[3]
hydrolyzes rapidly. Use oven-dried glassware. -
Removing Excess Phenol: 4-Pentylphenol is lipophilic and can co-elute with the product. The 1M NaOH wash during workup is non-negotiable to deprotonate the remaining phenol, forcing it into the aqueous layer.
-
Monitoring: The product (ether) is less polar than both starting materials. On TLC, it will have a significantly higher
.
References
-
Standard
on Pyridines: Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Heterocycles." Organic Reactions, 2015 .[4] -
Cu-Catalyzed Arylation: Ma, D., & Cai, Q. "Copper-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[5] Organic Letters, 2003 , 5(21), 3799–3802.
-
Triflate Activation: Chem. Commun., 2007 , 43, 4474. "One-pot synthesis of 2-alkoxypyridines via in situ activation."
-
Tautomeric Equilibrium: Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1963 .
Sources
- 1. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Design and Synthesis of Pyridine-Based Side-Chain Liquid Crystalline Polymers (SCLCPs)
This Application Note is structured as a comprehensive technical guide for the utilization of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) as a primary building block for functional materials.
Executive Summary
5-Bromo-2-(4-pentyl-phenoxy)-pyridine represents a specialized class of heterocyclic mesogens. Unlike traditional biphenyl-based liquid crystals, the incorporation of a pyridine ring introduces a transverse dipole moment and specific Lewis basicity into the mesogenic core.
For polymer chemists, this molecule is not a monomer itself but a precursor . It possesses a "lock-and-key" structure:
-
The Lock (Bromine at C5): A reactive electrophilic handle for cross-coupling (Suzuki, Sonogashira) to attach polymerizable spacers.
-
The Key (Pentyl-Phenoxy at C2): A pre-organized hydrophobic tail that drives self-assembly into nematic or smectic phases.
This guide details the protocol to convert this building block into a Side-Chain Liquid Crystalline Polyacrylate , a material used in optical data storage and tunable retarders.
Strategic Synthetic Roadmap
To utilize this compound in polymers, we must decouple the rigid mesogen from the polymer backbone using a flexible spacer. Direct polymerization of the aromatic ring is not recommended for LC applications as it restricts conformational freedom.
Workflow Diagram
Caption: Synthetic pathway converting the brominated precursor into a functional liquid crystalline polymer.
Detailed Experimental Protocols
Phase 1: Monomer Synthesis (Functionalization)
Objective: Replace the bromine atom with a polymerizable hexyl-acrylate tail.
Step 1.1: Sonogashira Coupling (Spacer Attachment)
This step attaches a 6-carbon spacer containing a terminal hydroxyl group.
-
Reagents: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 eq), 5-Hexyn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).
-
Solvent: Triethylamine (TEA) / THF (1:1 v/v).
-
Protocol:
-
Charge a Schlenk flask with the pyridine precursor, Pd catalyst, and CuI under Argon.
-
Add degassed TEA/THF and 5-hexyn-1-ol.
-
Heat to 60°C for 12–18 hours. Monitor by TLC (The product will be more polar than the starting bromide).
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Result: An internal alkyne with a terminal alcohol.
-
Step 1.2: Hydrogenation (Rigidity Tuning)
Rationale: The alkyne linkage is often too rigid and can disrupt LC packing. Reducing it to an alkane creates a flexible "leash" (decoupling spacer).
-
Protocol: Dissolve the alkyne intermediate in EtOH/THF. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 24 hours. Filter through Celite.
Step 1.3: Acrylation (The "Warhead" Installation)
-
Reagents: Hydrogenated Intermediate (1.0 eq), Acryloyl Chloride (1.2 eq), Triethylamine (1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM), 0°C.
-
Protocol:
-
Dissolve the intermediate and TEA in dry DCM. Cool to 0°C.
-
Add Acryloyl Chloride dropwise (exothermic).
-
Stir at 0°C for 2 hours, then room temperature for 4 hours.
-
Critical Purification: Wash with NaHCO₃, brine, and water. Dry over MgSO₄. Pass through a short plug of basic alumina to remove acrylic acid traces.
-
Result:6-[2-(4-pentyl-phenoxy)-pyridin-5-yl]hexyl acrylate (The Monomer).
-
Phase 2: Polymerization
Objective: Create a well-defined polymer backbone with high mesogen density.
Method A: Free Radical Polymerization (Standard)
This method is robust and suitable for generating polymers for thermal analysis.
-
Preparation: In a polymerization tube, dissolve the Acrylate Monomer (1.0 g) in dry Toluene (4 mL).
-
Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).
-
Reaction: Seal the tube and immerse in an oil bath at 65°C for 24 hours.
-
Precipitation: Pour the viscous reaction mixture into cold Methanol (100 mL). The polymer will precipitate as a white/off-white fibrous solid.
-
Purification: Reprecipitate from THF into Methanol twice to remove unreacted monomer.
Method B: ATRP (Advanced/Controlled)
Use this if specific molecular weight or block copolymers are required.
-
System: Ethyl 2-bromoisobutyrate (Initiator) / CuBr / PMDETA (Ligand).
-
Conditions: Anisole, 90°C. Target DP = 50.
Characterization & Data Analysis
Structural Validation
| Technique | Feature to Observe |
| 1H NMR | Disappearance of vinyl protons (5.8–6.4 ppm) from monomer. Broadening of backbone protons (1.5–2.5 ppm). Retention of Pyridine protons (8.0–8.5 ppm). |
| GPC | Determine Mn and Mw. Expect PDI ~1.5–2.0 for FRP, <1.2 for ATRP. |
Liquid Crystalline Behavior (The Critical Test)
The resulting polymer should exhibit enantiotropic mesophases (LC phases upon both heating and cooling).
-
Differential Scanning Calorimetry (DSC):
-
Cycle: Heat to 150°C, Cool to 0°C, Heat to 150°C (10°C/min).
-
Expectation: You will see a Glass Transition (
) around 30–50°C, followed by a liquid crystalline melting peak ( ) around 100–130°C.
-
-
Polarized Optical Microscopy (POM):
-
Place the polymer film on a hot stage between crossed polarizers.
-
Observation: Upon cooling from the isotropic melt, look for Schlieren textures (indicating Nematic phase) or Focal Conic Fan textures (indicating Smectic A phase). The pentyl tail usually favors Nematic or Smectic A phases.
-
Applications & Troubleshooting
Key Applications
-
Proton-Accepting Membranes: The pyridine nitrogen is a Lewis base. These polymers can be doped with acids (e.g., phosphoric acid) to create anhydrous proton-conducting membranes for fuel cells.
-
Supramolecular H-Bonding: The pyridine ring can H-bond with carboxylic acids (e.g., benzoic acid derivatives) to form dynamic cross-links, tuning the material's mechanical stiffness.
-
Antimicrobial Coatings: Quaternization of the pyridine nitrogen (using Methyl Iodide) turns the polymer into a polycationic surface, highly effective against Gram-negative bacteria.
Troubleshooting Guide
-
Problem: Polymer is insoluble in THF/Chloroform.
-
Cause: Cross-linking during polymerization or extremely high molecular weight.
-
Solution: Reduce monomer concentration or increase initiator load. Ensure the divinyl impurity (from spacer synthesis) is <0.1%.
-
-
Problem: No LC phase observed (Isotropic only).
-
Cause: Spacer is too short or impurities are disrupting packing.
-
Solution: Ensure the spacer is at least 6 carbons long. Check purity of the monomer (impurities act as plasticizers).
-
References
-
Review of Pyridine-Based LCPs: Binnemans, K. (2005). Liquid Crystalline Pyridines and Their Metal Complexes.Chemical Reviews, 105(11), 3977–4050.
-
General SCLCP Synthesis Protocol: Finkelmann, H., & Ringsdorf, H. (1978). Model considerations and examples of enantiotropic liquid crystalline polymers.Makromolekulare Chemie, 179(1), 273–276.
-
Sonogashira Coupling for Mesogens: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews, 107(3), 874–922.
-
Pyridine Polymers in Antimicrobial Applications: Tiller, J. C., et al. (2001). Designing surfaces that kill bacteria on contact.Proceedings of the National Academy of Sciences, 98(11), 5981–5985.
Step-by-step laboratory preparation of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Abstract & Significance
This application note details the laboratory-scale synthesis of 5-Bromo-2-(4-pentylphenoxy)pyridine , a critical intermediate often employed in the development of liquid crystal mesogens and functionalized pyridine scaffolds for medicinal chemistry. The protocol utilizes a robust Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the inherent reactivity of the pyridine ring. The nitrogen atom renders the 2- and 4-positions electron-deficient, activating them toward nucleophilic attack.
-
Bond Disconnection: Ether linkage (C–O bond formation).
-
Reaction Type:
(Nucleophilic Aromatic Substitution). -
Precursors:
-
Electrophile: 5-Bromo-2-chloropyridine. (The 2-Cl position is activated; the 5-Br position is deactivated toward
but active for Pd-catalysis). -
Nucleophile: 4-Pentylphenol.
-
Reaction Scheme Visualization
Caption: Fig 1. Retrosynthetic pathway utilizing base-mediated SNAr displacement.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1] | Role |
| 5-Bromo-2-chloropyridine | 53939-30-3 | 1.0 | Electrophile Scaffold |
| 4-Pentylphenol | 14938-35-3 | 1.1 | Nucleophile |
| Potassium Carbonate ( | 584-08-7 | 2.0 | Base (Anhydrous) |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Reaction Medium (Anhydrous) |
| Ethyl Acetate / Hexanes | - | - | Extraction / Purification |
Equipment
-
100 mL Round-bottom flask (2-neck) equipped with a magnetic stir bar.
-
Reflux condenser with nitrogen inlet.
-
Oil bath with digital temperature controller.
-
Rotary evaporator.[2]
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
Objective: Generate the phenoxide anion in situ and couple with the pyridine scaffold.
-
Drying: Flame-dry the glassware under vacuum and purge with Nitrogen (
) to ensure an anhydrous environment. Moisture can compete with the phenol, reducing yield. -
Charging: To the 100 mL flask, add 4-Pentylphenol (1.80 g, 11.0 mmol, 1.1 equiv) and Anhydrous
(2.76 g, 20.0 mmol, 2.0 equiv). -
Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 15 minutes. Note: The mixture will become a suspension.[4] This step pre-forms the potassium phenoxide.
-
Addition: Add 5-Bromo-2-chloropyridine (1.92 g, 10.0 mmol, 1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 90 °C under
atmosphere.-
Process Insight: The temperature is critical. Below 80°C, the reaction is sluggish due to the moderate leaving group ability of chloride. Above 120°C, risk of side reactions increases.
-
Phase 2: Monitoring & Workup
Objective: Isolate the crude product free from DMF and inorganic salts.
-
TLC Monitoring: Check reaction progress after 4 hours and 12 hours.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The product will be less polar (higher
) than the phenol but close to the chloropyridine.
-
-
Quenching: Once starting material is consumed (typically 12-16 h), cool the reaction to room temperature. Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a waxy solid or oil.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with:
-
Water (
mL) to remove bulk DMF. -
Brine (
mL) to remove residual water.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude yellow oil.
Phase 3: Purification
Objective: Obtain analytical grade material (>98% purity).
-
Column Chromatography: Pack a silica gel column.[3][4]
-
Eluent Gradient: Start with 100% Hexanes, gradually increasing to 5% Ethyl Acetate/Hexanes.
-
Elution Order: Unreacted chloropyridine (if any) elutes first, followed by the target ether, then unreacted phenol.
-
-
Isolation: Collect fractions containing the pure product (single spot on TLC). Evaporate solvent to yield 5-Bromo-2-(4-pentylphenoxy)pyridine as a clear to pale yellow viscous oil (or low-melting solid).
Workflow Diagram
Caption: Fig 2. Step-by-step experimental workflow for isolation and purification.
Characterization & Quality Control (Self-Validation)
To validate the synthesis, compare spectral data against these expected values. The absence of the O-H stretch in IR and the shift of pyridine protons in NMR are key indicators.
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Pale yellow oil / low-melting solid | Typical for alkyl-phenyl ethers. |
| Characteristic deshielded proton next to Nitrogen. | ||
| Coupling with H-3 and H-6. | ||
| Upfield shift due to adjacent Oxygen. | ||
| Para-substituted benzene pattern. | ||
| Pentyl chain attachment. | ||
| ~163 ppm (C-2 pyr) | Carbon attached to Oxygen (deshielded). | |
| MS (ESI) | 1:1 Isotopic pattern confirms Bromine presence. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reaction temp too low or wet DMF. | Increase temp to 100°C; ensure DMF is anhydrous (store over molecular sieves). |
| Hydrolysis Product | Water present in reaction.[2][5] | 2-Hydroxypyridine byproduct forms. Strictly dry reagents. |
| Emulsion in Workup | DMF affecting phase separation. | Wash organic layer thoroughly with water ( |
References
-
Guidechem. Preparation of 5-Bromo-2-chloropyridine derivatives. Retrieved from
-
BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives.[6] (General
conditions for halopyridines). Retrieved from -
Organic Chemistry Portal.
). Retrieved from -
BLD Pharm. Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine.[7] (Physical properties verification). Retrieved from
-
Sigma-Aldrich. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. (Reactivity trends of halopyridines). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 904961-12-2|5-Bromo-2-(4-pentylphenoxy)pyridine|BLD Pharm [bldpharm.com]
Solvent Dynamics in Bromopyridine Couplings: A Senior Scientist’s Guide to Yield Optimization
Executive Summary
The "Pyridine Problem" in cross-coupling is rarely just about the catalyst—it is often about the solvent. Brominated pyridines present a unique dichotomy in palladium-catalyzed coupling: they are electronically activated for oxidative addition yet kinetically prone to catalyst poisoning via nitrogen coordination. This guide moves beyond basic "recipe following" to engineer the reaction medium itself.[1] We explore how solvent dielectric constants, chelation interference, and biphasic dynamics can be manipulated to suppress catalyst deactivation and maximize turnover frequency (TOF) in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Mechanistic Deep Dive: The Solvent's Hidden Role
In standard aryl halide couplings, the solvent is often treated merely as a solubilizing agent. With bromopyridines, the solvent is an active participant in the catalytic cycle.
The Coordination/Solubility Paradox
The pyridine nitrogen lone pair is a potent
-
Polar Protic Solvents (e.g., Alcohols, Water): These can hydrogen-bond to the pyridine nitrogen, effectively "masking" it from the palladium center.
-
Coordinating Solvents (e.g., Dioxane, THF): These act as weak ligands, loosely occupying open coordination sites on the palladium to prevent pyridine binding, yet are labile enough to allow the catalytic cycle to proceed.
Visualization: The Catalyst Poisoning Pathway
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive poisoning pathway mediated by solvent choice.
Caption: Kinetic competition between productive oxidative addition and catalyst poisoning by pyridine nitrogen, modulated by solvent polarity.
Solvent Selection Matrix
Select your solvent system based on the specific electronic and steric demands of your bromopyridine substrate.
| Solvent System | Class | Best For | Mechanism of Action | Green Score |
| 1,4-Dioxane / H₂O | Ether/Aq | General Purpose (2-, 3-, 4-Br) | Dioxane weakly stabilizes Pd; Water activates boronic acid. | Low |
| Toluene / H₂O | Aromatic/Aq | Sterically Hindered Pyridines | High boiling point allows thermal activation; biphasic nature protects base-sensitive groups. | Low |
| 2-MeTHF / H₂O | Bio-Ether/Aq | Green Suzuki | Higher reaction temp than THF; cleaner phase separation; derived from biomass. | High |
| t-Amyl Alcohol | Alcohol | Buchwald-Hartwig | High solubility for bases; sterically bulky alcohol prevents interference with Pd. | Med-High |
| Isopropanol / H₂O | Alcohol/Aq | Highly Activated Pyridines | H-bonding masks Pyridine-N; promotes rapid transmetallation. | High |
Decision Logic for Protocol Design
Before starting, use this logic flow to determine your optimal solvent system.
Caption: Decision matrix for selecting the optimal solvent system based on reaction type and constraints.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Suzuki Coupling (Dioxane/Water)
Best for: Challenging substrates, 2-bromopyridines, and initial screening.
Rationale: The 4:1 Dioxane/Water ratio ensures homogeneity at high temperatures while providing enough water to dissolve the inorganic base and activate the boronic acid (formation of boronate species).
Materials:
-
Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[5]·DCM or Pd(PPh₃)₄ (3–5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
Step-by-Step:
-
Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for at least 20 minutes. Note: Oxygen is the enemy of Pd(0); incomplete degassing is the #1 cause of failure.
-
Assembly: In a Schlenk tube or microwave vial, combine the Bromopyridine, Boronic Acid, and Base.
-
Catalyst Addition: Add the Palladium catalyst.
-
Solvent Introduction: Add Dioxane and Water (Ratio 4:1 v/v).[2][4]
-
Example: For 1 mmol scale, use 4 mL Dioxane and 1 mL Water.[2]
-
-
Reaction: Seal the vessel under inert atmosphere. Heat to 90–100°C for 12–18 hours.
-
Optimization: If using a microwave, heat to 120°C for 30–60 minutes.
-
-
Work-up: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with water (x2) and brine.[2] Dry over Na₂SO₄.[2][3]
Protocol B: The "Green" Suzuki Coupling (2-MeTHF/Water)
Best for: Process chemistry, sustainability goals, and easier phase separation.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs/bagasse. It has a higher boiling point (80°C) than THF (66°C) and is immiscible with water, making work-up significantly easier (no emulsion formation).
Step-by-Step:
-
Preparation: Prepare a solution of K₃PO₄ (3.0 equiv) in minimal water.
-
Assembly: Combine Bromopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-Catalyst (e.g., Pd(OAc)₂ + SPhos) in a reaction vessel.
-
Solvent: Add 2-MeTHF.
-
Mixing: Add the aqueous base solution to the organic phase.
-
Reaction: Heat to 75–80°C with vigorous stirring (1000 rpm). Note: Biphasic systems require rapid stirring to maximize interfacial surface area.
-
Work-up: Stop stirring. The layers will separate cleanly within seconds. Drain the aqueous layer.[6] Wash the organic layer once with brine.
Protocol C: Buchwald-Hartwig Amination (t-Amyl Alcohol)
Best for: Coupling amines with bromopyridines without glovebox conditions.
Rationale: t-Amyl alcohol (2-methyl-2-butanol) is a bulky, tertiary alcohol. Unlike primary alcohols, it does not oxidize easily and does not interfere with the Pd cycle. Its high boiling point (102°C) allows for sufficient thermal activation energy.
Materials:
-
Amine (1.2 equiv)
-
Base: NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos or BrettPhos (4 mol%)
-
Solvent: t-Amyl Alcohol (Anhydrous).
Step-by-Step:
-
Drying: Ensure the reaction vessel is flame-dried and backfilled with Argon.
-
Solids: Add Pd precursor, Ligand, Base, and Bromopyridine (if solid).
-
Liquids: Add t-Amyl Alcohol and the Amine (if liquid).
-
Activation: Stir at RT for 5 minutes to allow ligand complexation.
-
Heating: Heat to 100–110°C .
-
Visual Cue: The solution often turns from dark purple/red to orange/brown as the active catalytic species forms.
-
-
Work-up: Filter the hot mixture through a Celite pad (to remove inorganic salts). Rinse with EtOAc.[2][3] Concentrate the filtrate.
Troubleshooting: The "Solvent Switch"
If your reaction stalls (<20% conversion) or yields are low, apply the Solvent Switch strategy before changing the catalyst.
-
Problem: Black Precipitate (Pd Black) forms immediately.
-
Problem: Starting material remains, no Pd black.
-
Diagnosis: Reaction is too slow (high activation barrier).
-
Switch: Move from THF to Toluene or Xylene (higher boiling point). Or, switch to n-Butanol to facilitate proton transfer steps if using carbonate bases.
-
-
Problem: Protodeboronation (Boronic acid destroyed).
-
Diagnosis: Too much water or base is too strong in the aqueous phase.
-
Switch: Use Anhydrous Dioxane with CsF (Cesium Fluoride) as the base. This "anhydrous" Suzuki condition minimizes hydrolytic side reactions.
-
References
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Greener Approaches to Cross-Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
Sources
Advanced Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Introduction & Mechanistic Rationale
The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbon-nitrogen (C-N) bonds in pharmaceutical development and materials science[1]. The coupling of 5-bromo-2-(4-pentyl-phenoxy)-pyridine with secondary amines (e.g., morpholine) presents unique synthetic considerations. While the 5-bromo position on the pyridine ring is electronically activated toward oxidative addition, the bulky, lipophilic 2-(4-pentyl-phenoxy) substituent introduces steric hindrance and potential competitive coordination to the palladium center.
To overcome these challenges, a highly active, sterically demanding catalyst system is required[2]. We employ Pd2(dba)3 as the palladium precatalyst and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as the ligand. The bulky dialkylbiarylphosphine framework of XPhos facilitates the rapid reductive elimination of the product—often the rate-determining step in the amination of sterically encumbered substrates[3].
Fig 1: Catalytic cycle of Buchwald-Hartwig amination highlighting key mechanistic intermediates.
Reaction Optimization & Causality
Selecting the correct base and solvent is critical for maintaining the integrity of the phenoxy ether linkage while ensuring rapid catalyst turnover. Strong bases like NaOtBu are highly effective for deprotonating the palladium-bound amine[4], but can occasionally cleave sensitive ethers. However, the steric bulk of the 4-pentyl-phenoxy group provides sufficient shielding, making NaOtBu the optimal choice over the milder, but slower, Cs2CO3.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst System (mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd2(dba)3 (2) / BINAP (4) | Cs2CO3 | Toluene | 100 | 45 | Slow reductive elimination due to insufficient ligand steric bulk. |
| 2 | Pd2(dba)3 (2) / XPhos (4) | Cs2CO3 | Toluene | 100 | 82 | Improved yield; XPhos bulk accelerates reductive elimination. |
| 3 | Pd2(dba)3 (2) / XPhos (4) | NaOtBu | Toluene | 100 | 94 | Stronger base accelerates the deprotonation of the Pd-amine complex. |
| 4 | Pd(OAc)2 (4) / RuPhos (4) | NaOtBu | 1,4-Dioxane | 100 | 88 | Good conversion, but trace protodehalogenation observed. |
| 5 | Pd2(dba)3 (2) / XPhos (4) | NaOtBu | Toluene | 25 | <10 | Insufficient thermal energy to drive the oxidative addition step. |
(Note: Reactions performed on a 1.0 mmol scale with 1.2 eq morpholine. Yields determined by HPLC).
Experimental Workflow & Self-Validating Protocol
Fig 2: Step-by-step experimental workflow for the air- and moisture-sensitive cross-coupling.
Reagents and Materials
-
Electrophile: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 mmol, 320.2 mg)
-
Nucleophile: Morpholine (1.2 mmol, 104.5 mg / 105 µL)
-
Catalyst: Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol%)
-
Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon. Causality: Pd(0) complexes are highly sensitive to oxygen and moisture, which cause irreversible catalyst degradation[3].
-
Solid Reagent Addition: Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the tube with Pd2(dba)3, XPhos, and NaOtBu.
-
Substrate Addition: Add 5-Bromo-2-(4-pentyl-phenoxy)-pyridine. If the substrate is a viscous oil, it can be added later as a solution in a portion of the reaction solvent.
-
Solvent and Amine Addition: Add 5.0 mL of anhydrous toluene, followed by morpholine (105 µL). Seal the Schlenk tube with a Teflon screw cap.
-
Degassing: Perform three freeze-pump-thaw cycles. Self-Validation Check: Upon warming to room temperature and stirring, the initial deep purple color of Pd2(dba)3 should transition to a dark reddish-brown, indicating the successful formation of the active Pd(0)-XPhos complex.
-
Heating: Submerge the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–6 hours. Causality: Vigorous stirring is essential because the reaction mixture becomes a heterogeneous suspension as NaBr precipitates out of solution.
-
Reaction Monitoring: After 4 hours, cool the mixture slightly and sample an aliquot under argon. Monitor via TLC (Hexanes:EtOAc 4:1). Self-Validation Check: The UV-active starting material (Rf ≈ 0.65) should disappear, replaced by a new, lower-Rf spot (Rf ≈ 0.35) corresponding to the aminated product.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove the precipitated NaBr and palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 4-(6-(4-pentylphenoxy)pyridin-3-yl)morpholine.
Troubleshooting & Process Insights
-
Incomplete Conversion: If starting material remains, the catalyst may have oxidized. Ensure strict adherence to anaerobic techniques. Alternatively, steric hindrance from the phenoxy group might be impeding the reaction; increasing the reaction time to 12 hours or elevating the temperature to 110 °C can drive the reaction to completion.
-
Formation of Protodehalogenated Byproduct: If 2-(4-pentyl-phenoxy)-pyridine is detected, it indicates that oxidative addition occurred, but β-hydride elimination from the amine or solvent outcompeted reductive elimination. Switching to a more sterically demanding ligand (e.g., BrettPhos) or ensuring the base is completely dry can mitigate this[2].
References
- Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Source: organic-chemistry.org.
- Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." Source: sigmaaldrich.com.
- Organic Letters. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Source: acs.org.
- Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination." Source: benchchem.com.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Executive Summary & Molecule Profile
You are dealing with 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical intermediate often used in the synthesis of liquid crystals and OLED materials. Its purification is frequently complicated by the lipophilic nature of the pentyl chain and the persistent presence of the starting material, 4-pentylphenol.
The following guide moves beyond standard textbook procedures, offering field-proven strategies to isolate high-purity material (>99.5%) suitable for organometallic coupling or mesogen synthesis.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Characteristic | Implication for Purification |
| CAS Number | 904961-12-2 | Reference identifier. |
| Molecular Formula | Moderate molecular weight (320.23 g/mol ). | |
| Polarity | Low to Medium | Soluble in Hexane, DCM, EtOAc; Insoluble in water. |
| Key Impurity A | 4-Pentylphenol | Acidic ( |
| Key Impurity B | 2,5-Dibromopyridine | Non-polar, may co-elute with product. |
| Physical State | Low-melting solid / Viscous oil | Prone to "oiling out" during recrystallization. |
Phase 1: Pre-Purification Diagnostics & Chemical Washing
The "Phenol Trap": Many researchers attempt to remove unreacted 4-pentylphenol solely via column chromatography. This is inefficient because phenols often streak on silica gel, contaminating the product fractions.
The Solution: Chemical Scavenging (Self-Validating Step) Before chromatography, you must exploit the acidity of the phenol.
Protocol 1: The Alkaline Wash
Use this step immediately after reaction workup.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid Diethyl Ether if possible, as it holds water which can complicate drying.
-
The Wash:
-
Validation: Check the aqueous layer pH. It must be >12 to ensure complete deprotonation.
-
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break emulsions.
-
Drying: Dry over Anhydrous
and concentrate.
Expert Insight: If your yield drops significantly here, your product layer may be forming an emulsion. Add a small amount of Methanol to the biphasic mixture to break it.
Phase 2: Primary Purification (Chromatography)
If the Alkaline Wash was successful, your main impurity is now likely unreacted 2,5-dibromopyridine or bis-substituted side products.
Protocol 2: Gradient Flash Chromatography
Stationary Phase: Silica Gel (230-400 mesh).
-
Slurry Preparation: Dissolve the crude oil in a minimum amount of Toluene or DCM. Do not use EtOAc for loading, as it causes band broadening.
-
Mobile Phase System: Hexane : Ethyl Acetate .
-
Gradient Strategy:
-
0 - 2 CV (Column Volumes): 100% Hexane. (Elutes unreacted 2,5-dibromopyridine).
-
2 - 8 CV: 0%
5% EtOAc. (Product typically elutes here). -
8 - 12 CV: 5%
10% EtOAc. (Elutes more polar bis-products or residual phenol).
-
Visualizing the Separation Logic:
Figure 1: Strategic workflow for the isolation of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.
Phase 3: High-Purity Refinement (Crystallization)
This molecule contains a flexible pentyl chain, which lowers the lattice energy, often causing the compound to "oil out" (separate as a liquid) rather than crystallize.
Protocol 3: Low-Temperature Recrystallization
Solvent Choice:Ethanol (Absolute) or Methanol .
-
Dissolution: Dissolve the chromatographed material in the minimum amount of boiling Ethanol.
-
Seeding (Critical): If you have a pure seed crystal, add it when the solution cools to roughly 30°C. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cooling:
-
Allow to cool to room temperature slowly (wrap flask in foil/towel).
-
Once room temp, move to a fridge (4°C) for 12 hours.
-
Do not place directly into a -20°C freezer; thermal shock promotes oiling out.
-
-
Filtration: Filter the white/off-white needles cold. Wash with cold (-20°C) Ethanol.
Troubleshooting Guides & FAQs
Q1: The product separates as a yellow oil during recrystallization. How do I fix this?
Diagnosis: This is "Oiling Out." It occurs when the saturation point is reached at a temperature above the melting point of the solid. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of a "good" solvent (e.g., DCM or Toluene) dropwise—just enough to keep it in solution at the oiling temperature.
-
Add a "poor" solvent (e.g., Ethanol or Hexane) until slightly turbid.
-
Slow Cool: Let it sit undisturbed. Agitation promotes oil formation.
Q2: I see a persistent spot on TLC just below my product. What is it?
Diagnosis: This is likely the 4-pentylphenol . Even after chromatography, it can drag.
Test: Dip the TLC plate in Ferric Chloride (
Q3: My product is colored (yellow/orange), but NMR looks clean.
Diagnosis: Trace amounts of oxidized phenols or pyridine-N-oxides. Fix: Perform a Charcoal Filtration .
-
Dissolve product in hot Ethanol.
-
Add Activated Carbon (5% by weight).
-
Stir hot for 10 minutes.
-
Filter through Celite while hot.
-
Recrystallize the filtrate.
Q4: Can I use vacuum distillation?
Analysis: While possible, the boiling point is high (>350°C est. at atm). You would need a Kugelrohr apparatus and high vacuum (<0.1 mmHg). Recommendation: Avoid distillation unless necessary. The thermal stress can cause debromination or ether cleavage. Recrystallization is safer for this specific molecule.
References
-
BenchChem. The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. (General pyridine-ether synthesis and azo-coupling context).
-
Sigma-Aldrich. 5-Bromo-2-nitropyridine Properties. (Comparative physical data for 5-bromo-pyridine derivatives).
-
Organic Process Research & Development. Impurity Occurrence and Removal in Crystalline Products. (Mechanisms of oiling out and purification classes).[1][2][4][5][6]
-
Biotage. How to isolate impurities from a reaction product. (Strategies for orthogonal chromatography).
-
ResearchGate. Selective monolithiation of 2,5-dibromopyridine. (Reactivity profiles of the starting material).
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into diagnosing and overcoming one of the most persistent challenges in modern synthesis: catalyst poisoning in pyridine cross-coupling reactions. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Poisoning
This section addresses the foundational concepts of catalyst deactivation in the context of pyridine-containing substrates.
Q1: What is catalyst poisoning, and why are pyridine substrates particularly problematic?
Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering it less effective or completely inactive.[1] In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species. Pyridine and its derivatives are notorious catalyst poisons because the lone pair of electrons on the nitrogen atom can strongly coordinate to the electron-deficient palladium center.[1][2] This coordination occupies the sites required for the catalytic cycle to proceed, effectively sequestering the catalyst into a dormant or inactive state.[1][3][4] This issue is especially pronounced with 2-substituted pyridines, which can form stable chelate complexes with the metal.[1]
Q2: My reaction has stalled and I see a black precipitate. What is happening?
The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[5] It forms when the soluble, active Pd(0) species in your catalytic cycle agglomerates and falls out of solution.[5][6] This is a common symptom of catalyst deactivation.[1] While the pyridine nitrogen's coordination can lead to the formation of stable, inactive monomeric complexes, it can also destabilize the catalytic species, promoting this aggregation. The formation of palladium black signifies that your active catalyst is no longer available to participate in the reaction, causing it to stall.
Q3: Beyond the pyridine substrate itself, what other common impurities can poison my reaction?
While the pyridine substrate is a primary suspect, several external impurities, often present in trace amounts in reagents or solvents, can be potent poisons.[7] Identifying these is critical for successful troubleshooting.
Table 1: Common Catalyst Poisons in Cross-Coupling Reactions
| Poison Class | Examples | Probable Source | Effect on Catalyst |
|---|---|---|---|
| Sulfur Compounds | Elemental sulfur, thiols, sulfides, sulfates | Impurities from starting material synthesis (e.g., aryl halides).[8] | Strongly coordinates to the palladium center, blocking active sites.[9][10][11] |
| Nitrogen Compounds | Excess pyridine, other N-heterocycles, nitriles | Substrate, product, additives, or solvent (e.g., acetonitrile).[9][12] | Coordinates to the metal, forming stable, inactive complexes that inhibit the catalytic cycle.[4][9] |
| Halides | Excess chloride, bromide, iodide | Substrate, salts, additives. | Can alter the electronic properties of the catalyst or form stable, less reactive halo-complexes.[9] |
| Water/Hydroxide | Moisture in solvents or reagents. | Incomplete drying of reagents/glassware. | Can lead to ligand hydrolysis (especially phosphines) or formation of inactive metal hydroxides.[9] Also promotes protodeboronation.[13] |
| Oxygen | Air leaking into the reaction setup. | Improperly degassed solvents or non-inert atmosphere. | Can oxidize the active Pd(0) catalyst to inactive Pd(II) or degrade sensitive phosphine ligands.[6] |
| Phosphorus Compounds | Excess or degraded phosphine ligands. | Ligands. | Can lead to the formation of undesired, less active catalytic species.[9] |
Q4: How does the choice of ligand influence catalyst stability against poisoning?
The ligand is arguably the most critical factor in preventing catalyst deactivation in pyridine cross-couplings.[3][14] The ligand's primary role is to stabilize the palladium center and modulate its reactivity.[2] To counteract poisoning by the pyridine nitrogen, the ligand must effectively compete for coordination sites. The most successful strategy involves using sterically hindered, electron-rich phosphine ligands .[3]
-
Steric Hindrance: Bulky ligands (e.g., biaryl monophosphines like RuPhos or XPhos) create a protective pocket around the palladium atom. This physically blocks the pyridine nitrogen from accessing and binding to the metal center.[3]
-
Electron-Richness: Electron-rich phosphines form strong bonds with the palladium, making it less likely for the ligand to be displaced by the pyridine substrate.
The diagram below illustrates this crucial shielding effect.
Caption: The protective role of a bulky ligand.
Part 2: Troubleshooting Guides - From Diagnosis to Solution
This section provides actionable workflows and protocols to address specific problems encountered during your experiments.
Problem 1: My reaction is sluggish or stalls completely with no visible precipitate.
This is a classic sign of catalyst inhibition where the catalyst is sequestered in a soluble but inactive form.
Diagnostic Workflow:
Caption: Diagnostic workflow for a stalled reaction.
Solutions & Protocols:
-
Reagent Purity is Paramount: Impurities are a frequent culprit.[7] Pyridine starting materials can contain other nitrogen-containing heterocycles or sulfur compounds that are potent poisons.
-
Action: Purify the pyridine starting material. For liquid pyridines, distillation is highly effective.
-
Protocol 1: Purification of Liquid Pyridine by Distillation
-
Objective: To remove non-volatile impurities and water.
-
Materials: Round-bottom flask, distillation head, condenser, receiving flask, calcium hydride (CaH₂), heating mantle, magnetic stirrer, inert gas line (N₂ or Ar).
-
Procedure:
-
Pre-drying: Add the liquid pyridine substrate to a round-bottom flask with a stir bar. Add calcium hydride (CaH₂, ~5-10 g per 100 mL) to the flask. Caution: CaH₂ reacts exothermically with water. Add slowly.
-
Reflux: Stir the mixture under an inert atmosphere and gently reflux for 1-2 hours. This ensures all water has reacted.
-
Distillation: Assemble the distillation apparatus, ensuring all glassware is flame- or oven-dried. Distill the pyridine under an inert atmosphere, collecting the fraction that boils at the expected temperature.
-
Storage: Store the purified, anhydrous pyridine over molecular sieves in a sealed flask under an inert atmosphere.
-
-
Rationale: This two-step process first chemically removes water and other reactive impurities with CaH₂ and then separates the pure pyridine from non-volatile poisons and the drying agent via distillation.[15]
-
Switch to a More Robust Ligand: If your ligand is not sterically demanding enough (e.g., PPh₃), it cannot effectively shield the palladium center.
-
Action: Employ a modern, bulky biaryl monophosphine ligand.
-
Table 2: Recommended Ligands for Pyridine Cross-Coupling
| Ligand Class | Example Ligand | Key Features | When to Use |
|---|---|---|---|
| Dialkylbiaryl Phosphines | XPhos, SPhos | Highly bulky and electron-rich. Provides excellent steric protection.[3] | General-purpose, highly effective for a broad range of pyridine substrates, especially in Suzuki and Buchwald-Hartwig reactions.[3][13] |
| Dialkylbiaryl Phosphines | RuPhos | Similar to XPhos but with a different biaryl backbone. | Often effective for coupling with sterically hindered amines and amides in Buchwald-Hartwig aminations.[3] |
| Pyridylphosphines | 4-Pyridyldiphenylphosphine (4-pydpp) | The pyridine moiety can help stabilize the catalyst and prevent aggregation into palladium black.[6] | Useful in reactions prone to palladium black formation, though less sterically shielding against substrate poisoning. |
-
Re-evaluate Solvents: Highly coordinating solvents (e.g., DMF, Acetonitrile) can compete with your ligand and substrate for a spot on the palladium center, potentially disrupting the catalytic cycle.[12][16]
Problem 2: My reaction fails, and I observe significant starting material decomposition or side-product formation.
This suggests that while the catalyst might be active initially, side reactions are outcompeting the desired cross-coupling. This is common with boronic acids.
Common Cause: Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[13] This is often promoted by excess water and certain bases.[10][13]
Solutions:
-
Switch to a More Stable Boron Reagent: Boronic acids can be unstable. Boronate esters are generally more robust.
-
Action: Replace the arylboronic acid with its corresponding pinacol ester (Ar-B(pin)) or trifluoroborate salt (Ar-BF₃K). These are less susceptible to protodeboronation.[13]
-
-
Optimize the Base: The choice of base is critical. Strong bases can sometimes accelerate boronic acid decomposition.
-
Ensure Anhydrous Conditions: While some cross-coupling reactions tolerate water, it accelerates protodeboronation.
-
Action: Use purified, dry solvents (see Protocol 1) and ensure all reagents are anhydrous. Rigorously degas the reaction mixture to remove not only oxygen but also dissolved moisture.
-
Protocol 2: Rigorous Solvent Degassing
-
Objective: To remove dissolved oxygen and trace moisture from the reaction solvent.
-
Method 1: Sparge with Inert Gas
-
Place the solvent in a flask suitable for your reaction volume.
-
Insert a long needle or glass tube connected to an inert gas (N₂ or Ar) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes.[10]
-
-
Method 2: Freeze-Pump-Thaw (for highest purity)
-
Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You will see gas bubbles evolve from the liquid.
-
Repeat this cycle at least three times for maximum effect.[13]
-
-
Rationale: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, while water can promote side reactions. Both methods effectively remove these detrimental dissolved gases.
Part 3: Advanced Diagnostics
Q5: How can I definitively prove if my catalyst is being poisoned by a soluble species?
The mercury drop test is a classic experiment to distinguish between a homogeneous (soluble) catalyst and a heterogeneous (nanoparticle) one. Mercury will amalgamate and poison soluble palladium species but has less effect on larger nanoparticles.[5]
Protocol 3: Mercury Drop Test
-
Objective: To determine if the active catalytic species is soluble Pd(0).
-
WARNING: Mercury is highly toxic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and secondary containment.
-
Procedure:
-
Set up a standard reaction and allow it to proceed to ~20-30% conversion (monitored by TLC or LC-MS).
-
Carefully add a large excess of liquid mercury (Hg, ~200-300 equivalents relative to palladium) to the stirring reaction mixture.[5]
-
Continue to monitor the reaction progress at regular intervals.
-
-
Interpreting the Results:
-
Reaction Stops/Slows Dramatically: This strongly suggests the active catalyst is a soluble, homogeneous Pd(0) species, which has been poisoned by the mercury. This points towards poisoning by your pyridine substrate or other soluble impurities.
-
Reaction Continues Unabated: This indicates the catalysis may be proceeding via palladium nanoparticles, which are less susceptible to mercury poisoning. The issue may be less about direct poisoning and more about catalyst stability or side reactions.[5]
-
By systematically working through these diagnostic steps, from assessing reagent purity to employing advanced techniques like ligand modification and the mercury test, you can effectively identify the root cause of catalyst poisoning and implement a robust solution for your pyridine cross-coupling reactions.
References
- Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Troubleshooting low yield in pyridine functionaliz
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands. Benchchem.
- Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
- A Researcher's Guide to Pyridine Purification: A Compar
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- How to Prevent Catalyst Poisoning
- Detection of C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GAS Dortmund [gas-dortmund.de]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Pyridine Ether Synthesis
The following Technical Support Guide is structured to address specific failure modes in pyridine ether synthesis. It prioritizes the most robust methods (Nucleophilic Aromatic Substitution) while providing "rescue" protocols for more challenging substrates.
Current Status: Online 🟢
Topic: Troubleshooting Side Reactions (
⚠️ Triage: Select Your Synthesis Route
Before proceeding, identify your reaction class to jump to the relevant troubleshooting module.
-
Route A (Standard): Reacting a Halopyridine with an Alcohol/Alkoxide.
-
Route B (Advanced): Reacting an Unactivated Halopyridine (e.g., 3-bromo) with an Alcohol.
-
Method: Pd/Cu-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann).
-
Go to:
-
-
Route C (High Risk): Reacting a Hydroxypyridine/Pyridone with an Alkyl Halide.
-
Method: Direct Alkylation / Mitsunobu.
-
Go to:
-
Module 1: Troubleshooting (Halopyridine + Alcohol)
Context: This is the most reliable method for 2- and 4-substituted pyridines. The primary failure mode is hydrolysis of the starting material into a pyridone, which then fails to react or alkylates on the nitrogen.
📉 Common Failure Modes
| Symptom | Diagnosis | Root Cause | Corrective Action |
| White solid precipitate (non-product) | Hydrolysis | Trace water in solvent/base converted halide to pyridone. | Use anhydrous DMF/THF. Switch base from |
| Starting material recovered | Low Reactivity | Pyridine ring is not electron-deficient enough. | Add electron-withdrawing groups (EWG) or switch to Module 2 (Catalysis). |
| Black/Tarry Mixture | Decomposition | Excessive heating or "exothermic runaway" upon base addition. | Add base at |
🛠️ FAQ & Solutions
Q: I am seeing a new spot on TLC that doesn't move (baseline), and my yield is low. What is it?
A: This is likely the pyridone (hydrolysis product). In standard
-
Fix: Ensure your alcohol is dry. If using a volatile alcohol, distill it from
. If using a solid alcohol, azeotrope with toluene. Switch to Sodium Hydride ( ) as the base to irreversibly form the alkoxide before adding the halopyridine.
Q: Can I use
🧪 Validated Protocol: Anhydrous
For synthesis of 2-alkoxypyridines from 2-fluoropyridines.
-
Alkoxide Formation: To a flame-dried flask under
, add Alcohol (1.1 equiv) and anhydrous THF or DMF (0.5 M). -
Deprotonation: Cool to
. Add (60% dispersion, 1.2 equiv) portion-wise. Stir 15–30 min until gas evolution ceases. -
Addition: Add 2-Fluoropyridine (1.0 equiv) (liquid neat or solution).
-
Reaction: Warm to RT. If no reaction after 1 h, heat to
. -
Workup: Quench with sat.
. Extract with EtOAc.
Module 2: Metal-Catalysis Troubleshooting (Cross-Coupling)
Context: Required for 3-halopyridines or electron-rich pyridines where
📉 Common Failure Modes
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Stalled Reaction (<20% conv.) | Catalyst Poisoning | Pyridine | Use bulky biaryl phosphine ligands (e.g., RockPhos, tBuBrettPhos). |
| Reduction Product (Ar-H) | Pd-Alkoxide intermediate eliminates H instead of coupling. | Avoid primary alcohols if possible. Use specialized ligands (AdBrettPhos). | |
| Blue/Green color (in Cu reactions) | Oxidation Stall | Cu catalyst inactive or disproportionated. | Ensure dry |
🛠️ FAQ & Solutions
Q: Why is my 3-bromopyridine coupling working for phenols but failing for primary alcohols?
A: Phenols undergo reductive elimination rapidly. Primary alcohols (alkoxides) are prone to
-
Fix: Switch to RockPhos or tBuBrettPhos ligands. These bulky ligands crowd the metal center, accelerating the desired C-O bond formation over the undesired
.
Q: My catalyst load is high (5-10%), but the reaction still dies. Why?
A: The pyridine nitrogen is a competitive ligand. If your phosphine ligand is labile, the pyridine displaces it, forming an inactive
-
Fix: Use a Pre-catalyst (e.g., RockPhos Pd G3) rather than mixing
+ Ligand in situ. This ensures the active species is formed correctly before the pyridine can interfere.
Module 3: Direct Alkylation "Rescue" (Pyridone Ether)
Context: You have a pyridone (or hydroxypyridine) and want to attach an alkyl group to the Oxygen. Warning: Thermodynamics favors
📉 Common Failure Modes
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Major product is N-alkyl | Wrong Selectivity | Amide resonance stabilizes the N-alkylated product (Thermodynamic sink). | Switch to Silver Carbonate ( |
| Mixture of N and O isomers | Ambident Nucleophile | Polar solvents (DMF/DMSO) separate the ion pair, allowing N-attack. | Use non-polar solvents (Benzene/Toluene) to keep tight ion pairing. |
🛠️ FAQ & Solutions
Q: How do I force O-alkylation over N-alkylation? A: You must exploit the "Hard-Soft Acid Base" (HSAB) principle or specific coordination effects.
-
The Silver Effect: Use
(Silver Carbonate) in Toluene or Benzene . Silver coordinates avidly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen. -
The Leaving Group: Alkyl iodides often favor
-alkylation slightly more than bromides in these specific silver-mediated conditions due to the "softness" of the iodide/silver interaction.
Q: Can I use Mitsunobu conditions?
A: Proceed with caution. Mitsunobu on 2-pyridones often yields
🧪 Validated Protocol: Ag-Mediated -Alkylation
Strictly for converting pyridones to ethers when
-
Setup: Shield flask from light (aluminum foil).
-
Mix: Suspend Pyridone (1.0 equiv) and
(1.1 equiv) in Toluene (0.2 M). -
Add: Add Alkyl Iodide (1.2 - 1.5 equiv) .
-
React: Heat to reflux (
) for 12–24 h. -
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
-
Note: Expect some
-alkylated byproduct; separate via chromatography.
-
Visual Decision Guide
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and electronic activation.
References
-
Selectivity in Pyridone Alkylation (Ag vs Alkali Metals)
- Hopkins, G. C., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, 1967.
-
Key Finding: Silver salts in non-polar solvents favor
-alkylation; Alkali salts favor -alkylation.[3]
-
Pd-Catalyzed C-O Coupling (Ligand Effects)
- Gowrisankar, S., et al. "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." Journal of the American Chemical Society, 2010.
- Key Finding: Bulky ligands like RockPhos prevent -hydride elimin
-
Mechanism and Hydrolysis:
- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.
- Key Finding: Classical review establishing the addition-elimination mechanism and the role of activ
-
Mitsunobu Reaction Selectivity
- Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013.
- Key Finding: Mitsunobu conditions generally favor -alkyl
Sources
Technical Support Center: Optimizing Thermal Stability of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Status: Operational Ticket ID: T-PYR-005-STAB Subject: Optimization of Synthesis, Purification, and Handling for High-Purity Intermediates Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary
The thermal stability of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is not merely an intrinsic property of the molecule but a function of its purity profile. While the pyridine ring is robust, the ether linkage at the C2 position and the bromine at C5 present specific vulnerabilities to thermal stress, particularly in the presence of trace impurities (Lewis acids, residual bases, or transition metals).
This guide provides a self-validating workflow to maximize thermal stability during synthesis and purification. It replaces generic advice with causal analysis of degradation pathways.
Module 1: Synthesis & Reaction Control (Root Cause Analysis)
The primary cause of thermal instability in the final product is often the inclusion of "silent" impurities formed during the Nucleophilic Aromatic Substitution (
The Mechanism
The reaction involves the attack of 4-pentylphenoxide on 2,5-dibromopyridine (or 5-bromo-2-chloropyridine). The stability of the transition state (Meisenheimer complex) dictates the reaction efficiency.[1]
Critical Control Point:
Overheating during the
Optimized Protocol
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or NMP (Anhydrous) | High dielectric constant stabilizes the polar Meisenheimer intermediate. Avoid DMSO above 120°C due to explosive decomposition risks with halides. |
| Base | Milder than KOH/NaH. Strong bases promote competitive hydrolysis of the pyridine halide to 5-bromo-2-pyridone (a high-melting impurity). | |
| Temp | 110°C - 125°C | Optimal window. Below 110°C, conversion is sluggish; above 130°C, debromination rates increase significantly. |
| Atmosphere | Argon/Nitrogen | Essential. The pentyl chain is susceptible to benzylic-like oxidation at high temperatures if |
Module 2: Purification & Thermal Stress (The Danger Zone)
This is where 90% of stability failures occur. Users often report the material turning black (tarring) during distillation.
Troubleshooting Guide: Distillation vs. Recrystallization
Issue: Material degrades/darkens at high vacuum distillation.
Diagnosis: Base-Catalyzed Polymerization. Trace amounts of
Corrective Action (The "Acid Wash" Protocol):
-
Quench: Pour reaction mixture into water.
-
Extract: Use Ethyl Acetate or DCM.
-
Wash: Wash organic layer with 1N HCl (carefully, to remove residual pyridine bases) followed by Sat.
and Brine.-
Why? Removing the basic residues prevents the "stripping" of the ether linkage during the heat of distillation.
-
Preferred Method: Recrystallization For liquid crystal intermediates, avoid thermal history entirely.
-
Solvent System: Ethanol/Acetonitrile (1:1) or Methanol.
-
Procedure: Dissolve at reflux, cool slowly to 4°C.
-
Advantage: Removes the 5-bromo-2-pyridone impurity (which often co-distills) and avoids thermal debromination.
Module 3: Visualization of Stability Logic
The following diagram maps the degradation pathways and the intervention points to ensure stability.
Figure 1: Critical Control Points for preventing thermal degradation during synthesis and purification.
Frequently Asked Questions (FAQ)
Q1: The product turns yellow/brown upon standing. Is it degrading?
A: Likely, yes. This suggests photo-oxidation or debromination .
-
Mechanism: The C-Br bond is photosensitive. UV light can generate radicals that attack the pentyl chain or the ether linkage.
-
Solution: Store under Argon in amber glass vials at 4°C. If the color is pinkish, it indicates trace liberation of
or radical species.
Q2: Can I use Copper (CuI) catalysis to speed up the reaction?
A: Not recommended if thermal stability is the goal.
-
Reasoning: While Ullmann-type coupling works, residual Copper is notoriously difficult to remove completely (ppb levels remain). Transition metals act as catalysts for oxidative degradation of the pentyl chain and ether cleavage at elevated temperatures.
-
Alternative: Stick to metal-free
conditions using activated substrates (like 2-chloropyridine or 2,5-dibromopyridine) which react readily without metal catalysts.
Q3: My HPLC shows a peak at RRT 0.85 that grows after heating. What is it?
A: This is likely 5-bromo-2-pyridone .
-
Origin: It forms via the hydrolysis of the starting material (2,5-dibromopyridine) or the cleavage of your product.
-
Significance: It has a high melting point and low solubility, often precipitating out and confusing melting point data. It is a sign that your reaction system was not strictly anhydrous.
References
-
Nucleophilic Arom
- Source: Chemistry Steps. (2021).
-
URL:[Link]
- Source: BenchChem.
-
Thermal Decomposition of Pyridine Deriv
- Source: Journal of the Chemical Society, Perkin Transactions 2. "Radical pathways in the thermal decomposition of pyridine."
-
URL:[Link]
-
Synthesis of 2,5-Dibromopyridine (Precursor)
Sources
Recrystallization techniques for high-purity pyridine derivatives
Title: Technical Support Center: Advanced Recrystallization Techniques for Pyridine Derivatives
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the nuanced challenges of purifying pyridine derivatives. Pyridines—particularly quaternary pyridinium salts and amino-pyridines—present unique crystallization challenges due to their basicity, hygroscopicity, and propensity to form stable solvates or "oil out" during cooling.
This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol detailed here is a self-validating system: if a step fails, the physical state of your mixture will immediately dictate the corrective action.
Part 1: Solvent Selection & Quantitative Data
The thermodynamic driving force of recrystallization relies on a steep solubility curve. Pyridine derivatives often exhibit high solubility in polar protic solvents and near-zero solubility in non-polar solvents. Selecting the correct solvent system is the single most critical variable in your workflow.
Table 1: Optimal Solvent Systems for Pyridine Derivatives
| Solvent System | Type | Dielectric Constant (ε) | Boiling Point (°C) | Mechanistic Suitability & Application |
| Ethanol / Diethyl Ether | Mixed (Good/Poor) | 24.5 / 4.3 | 78 / 34.6 | Ideal for highly polar quaternary pyridinium salts. Ether drives rapid desolvation [1]. |
| Acetonitrile | Single | 37.5 | 82 | Excellent for moderately polar substituted pyridines; prevents hydrate formation [5]. |
| Methanol / Acetone | Mixed | 32.7 / 20.7 | 65 / 56 | Suitable for temperature-sensitive derivatives; acetone acts as a mild anti-solvent [5]. |
| Ethyl Acetate / Hexanes | Mixed (Good/Poor) | 6.0 / 1.9 | 77 / 68 | Best for non-polar or weakly basic pyridine derivatives prone to oiling out. |
Part 2: Self-Validating Experimental Protocol
This step-by-step methodology is engineered for quaternary pyridinium salts but is adaptable to most solid pyridine derivatives.
Protocol: Precision Recrystallization via Solvent/Anti-Solvent Diffusion
-
Pre-Purification Wash (Validation Checkpoint 1):
-
Action: Triturate the crude solid with diethyl ether or acetone before recrystallization.
-
Causality: Unreacted alkylating agents or starting materials severely depress the melting point and disrupt the crystal lattice [1]. If the wash solvent turns highly colored, impurities are successfully being stripped.
-
-
Dissolution & Saturation:
-
Action: Suspend the crude product in a minimal volume of the primary solvent (e.g., Ethanol). Heat to a gentle reflux (70-75°C). Add solvent dropwise until complete dissolution.
-
Causality: Minimizing solvent volume ensures maximum saturation, which is critical for driving the thermodynamic precipitation upon cooling.
-
-
Decolorization & Hot Filtration:
-
Action: If the solution is dark yellow/brown, add 1-2% (w/w) activated charcoal and reflux for 5 minutes. Filter rapidly through a pre-heated fluted filter paper into a warmed flask.
-
Causality: Pyridines easily oxidize to N-oxides or form tarry byproducts. The porous structure of activated carbon adsorbs these high-molecular-weight colored impurities [1, 4]. Pre-warming the funnel prevents premature crystallization in the stem [3].
-
-
Anti-Solvent Titration (Validation Checkpoint 2):
-
Action: While the filtrate is hot (60°C), add the anti-solvent (e.g., Diethyl Ether) dropwise until a faint, persistent turbidity is observed. Add a single drop of the primary solvent to clear the solution.
-
Causality: Turbidity confirms the exact point of saturation at elevated temperatures, poising the system for immediate nucleation upon cooling.
-
-
Controlled Nucleation & Cooling:
-
Action: Allow the flask to cool ambiently to room temperature undisturbed (approx. 2 hours), then transfer to an ice bath (4°C) for 1 hour.
-
Causality: Shock cooling by placing a hot flask directly into an ice bath traps impurities in the lattice and promotes "oiling out" [3]. Slow cooling favors the thermodynamic product (large, pure crystals).
-
-
Isolation:
-
Action: Collect crystals via vacuum filtration. Wash with ice-cold anti-solvent.
-
Part 3: Visualizing the Recrystallization Workflow
Caption: Logical workflow and troubleshooting decision tree for recrystallization.
Part 4: Troubleshooting FAQs
Q1: My pyridine derivative is "oiling out" instead of crystallizing. How do I recover my product? A1: Oiling out is the most common failure mode for heterocyclic compounds. It occurs when the solute separates as a liquid phase rather than a solid, typically because the boiling point of the solvent is higher than the melting point of the compound, or due to rapid "shock" cooling [1, 3]. Solution: Do not discard the flask. Reheat the mixture until the oil completely redissolves. Add a minimal amount of your "good" solvent (e.g., ethanol) to slightly lower the saturation concentration, then cool the flask very slowly to room temperature before applying an ice bath [4, 6].
Q2: The solution has cooled to 4°C, but no crystals have formed. Is my product lost? A2: No. Your solution is likely supersaturated, meaning the activation energy barrier for nucleation hasn't been overcome, or you simply used too much primary solvent[2]. Solution: First, try inducing nucleation by vigorously scratching the inside of the glass flask with a glass stirring rod at the liquid-air interface. The microscopic glass shards provide high-energy nucleation sites [2, 4]. Alternatively, introduce a single "seed crystal" of pure product if available. If both fail, boil off 30-50% of the solvent volume to increase concentration and repeat the cooling phase [6].
Q3: The isolated crystals are highly colored (yellow/brown) instead of the expected colorless/white solid. What went wrong? A3: Pyridine rings are susceptible to oxidation, and side reactions often generate highly conjugated, colored tarry impurities that co-precipitate or become trapped within the crystal lattice during rapid crystal growth [4, 6]. Solution: You must perform a second recrystallization. This time, integrate the activated charcoal treatment (Protocol Step 3). Ensure the hot filtration is performed meticulously, as any charcoal passing through the filter will contaminate the final product[1, 4].
References
-
MDPI. "Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies". MDPI. [Link]
Technical Guide: Solubilization Strategies for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
This technical guide addresses the solubility challenges associated with 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2).
As a Senior Application Scientist, I have structured this not as a generic datasheet, but as a troubleshooting framework. This molecule presents a classic "lipophilic trap": the pentyl chain and phenoxy-pyridine core create a high LogP (partition coefficient) scaffold that resists aqueous solvation and is prone to aggregation-based assay artifacts.
The Physicochemical Challenge
Before attempting solubilization, you must understand why this molecule resists solution.
-
Structural Hydrophobicity: The C5-alkyl (pentyl) tail acts as a lipophilic anchor. Combined with the aromatic phenoxy-pyridine core, this molecule exhibits strong
- stacking forces in the solid state and high interfacial tension in water. -
The "Crash-Out" Risk: In biological buffers, this compound does not just precipitate; it often forms colloidal aggregates. These aggregates scatter light and sequester proteins, leading to pan-assay interference (PAINS) —false positives in drug discovery screens.
Solubility Profile Summary
| Solvent System | Solubility Status | Application Context |
| Water / PBS | Insoluble (< 1 µM) | Avoid direct dissolution. |
| DMSO (Anhydrous) | High (> 50 mM) | Primary stock solution. |
| Ethanol / Methanol | Moderate | Secondary solvent; heating often required. |
| DCM / Toluene | Very High | Synthesis & purification only. |
| PEG-400 | Good | Co-solvent for in vivo/assay formulation. |
Biological Assay Preparation (The "Intermediate Dilution" Protocol)
The Problem: Injecting a high-concentration DMSO stock directly into an aqueous buffer causes immediate, local precipitation (the "plume effect") before the compound can disperse.
The Solution: Use an intermediate dilution step to step-down the hydrophobicity gradient.
Step-by-Step Protocol
-
Primary Stock: Dissolve the compound in anhydrous DMSO to 10 mM.
-
Critical: Use a glass vial. Plasticizers from microfuge tubes can leach into DMSO.
-
-
Intermediate Stock (100x): Dilute the Primary Stock 1:10 into pure Ethanol or PEG-400 .
-
Why: This disrupts the DMSO hydration shell and lowers the energy barrier for mixing with water.
-
-
Final Dilution: Pipette the Intermediate Stock into the vortexing assay buffer.
-
Target: < 1% total co-solvent concentration.
-
Visualization: Solubility Decision Tree
This diagram outlines the logic flow for selecting the correct solubilization method based on your end-use case.
Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and application.
Advanced Formulation: Cyclodextrin Complexation
For in vivo studies or high-concentration cell assays (>50 µM), simple co-solvents will fail. You must encapsulate the hydrophobic pentyl tail.
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Mechanism: The pentyl chain inserts into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment while the outer hydroxyls interact with water.
Protocol: Solid-Phase Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.
-
Add 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in excess (solid form).
-
Autoclave or sonicate at 60°C for 45 minutes.
-
Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Quantify the soluble fraction via HPLC-UV.
Troubleshooting & FAQ
Q1: My compound precipitates immediately upon adding DMSO stock to the cell media.
-
Cause: This is "kinetic crashing." The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.
-
Fix: Do not add DMSO stock to static media. Vortex the media while slowly adding the DMSO stock to the center of the vortex. Alternatively, warm the media to 37°C before addition.
Q2: The solution looks clear, but my assay results are erratic (high noise).
-
Cause: You likely have colloidal aggregation . The compound has formed invisible nano-micelles that interfere with enzymatic readouts.
-
Test: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer. If the assay activity changes drastically (or stabilizes), aggregation was the culprit [1].
Q3: Can I use plastic reservoirs for serial dilution?
-
Warning: Highly lipophilic compounds (LogP > 4) adhere avidly to polypropylene (PP) and polystyrene (PS).
-
Fix: Use glass-coated plates or low-binding polypropylene. If unavailable, pre-saturate the tips and wells (a wasteful but effective "sacrificial" step), or add 0.1% BSA to the buffer to act as a carrier protein.
Q4: I see a "jelly" forming during chemical synthesis workup.
-
Cause: The pentyl chain can induce liquid-crystal-like ordering or gelation in non-polar solvents during evaporation.
-
Fix: Do not evaporate to dryness. Perform a solvent exchange into the crystallization solvent (e.g., Ethanol/Hexane) while the solution is still warm.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Discusses colloidal aggregation artifacts).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Technical Support Center: 4-Pentylphenol Remediation & Clearance
Welcome to the Technical Support Center for alkylphenol remediation. 4-Pentylphenol is a highly lipophilic substituted phenol frequently used as an intermediate or generated as a byproduct in organic synthesis. Removing unreacted 4-pentylphenol from reaction mixtures is a notorious bottleneck in drug development due to its surfactant-like properties, high boiling point, and tendency to co-elute with target Active Pharmaceutical Ingredients (APIs).
This guide provides field-proven, self-validating methodologies to clear 4-pentylphenol from your reaction mixtures without compromising your target compounds.
Part 1: Diagnostic Physicochemical Data
To design an effective clearance strategy, you must first understand the thermodynamic and physical properties of the contaminant.
| Physicochemical Property | Value | Remediation Implication |
| pKa | 10.26 | Requires a strong base (pH > 12) for complete deprotonation; weak bases are thermodynamically ineffective (1)[1]. |
| Partition Coefficient (LogP) | 4.7 | Highly lipophilic. Will strongly partition into organic solvents unless fully ionized (2)[2]. |
| Boiling Point | 342 °C | High boiling point precludes removal via standard vacuum distillation without risking thermal degradation of the API (1)[1]. |
| Density | 0.960 g/mL | Slightly less dense than water. Impacts phase positioning and emulsion stability during liquid-liquid extraction (1)[1]. |
Part 2: Remediation Decision Workflow
The structural integrity of your target API dictates the removal strategy. Use the workflow below to select the appropriate protocol.
Decision tree for 4-pentylphenol removal based on API stability.
Part 3: Troubleshooting FAQs
Q: Why does 4-pentylphenol persist in the organic phase after washing with saturated sodium bicarbonate? Causality: Researchers often mistakenly treat alkylphenols like carboxylic acids. However, 4-pentylphenol is a weakly acidic compound with a pKa of 10.26 (1)[1]. Saturated sodium bicarbonate (NaHCO₃) is a weak base and is thermodynamically incapable of deprotonating a phenol to its phenolate salt (3)[3]. Because 4-pentylphenol is highly lipophilic (LogP = 4.7), the neutral molecule remains entirely in the organic phase (2)[2]. Solution: You must switch to a strong base. Washing the organic layer with 1M Sodium Hydroxide (NaOH) ensures the pH exceeds 12, driving the equilibrium toward the water-soluble sodium 4-pentylphenolate salt (4)[4].
Q: How do I remove 4-pentylphenol if my target API contains base-sensitive functional groups (e.g., esters, epoxides)? Causality: The strong alkaline conditions (1M NaOH) required to deprotonate 4-pentylphenol will rapidly hydrolyze esters and degrade base-sensitive APIs through nucleophilic attack (5)[5]. Solution: Abandon Liquid-Liquid Extraction (LLE) in favor of Solid-Phase Extraction (SPE) or chemical scavenging. Alkylphenols can be efficiently removed using chitosan-based adsorbents or by passing the mixture through a C18 SPE cartridge (4)[4]. For highly specific removal, enzymatic oxidation using polyphenol oxidase (PPO) converts the phenol into a reactive quinone, which is subsequently trapped by chitosan powders (6)[6].
Q: During NaOH extraction, a stubborn emulsion forms. How can I break it to ensure clean phase separation? Causality: Alkylphenols possess a hydrophilic hydroxyl head and a lipophilic pentyl tail, giving them surfactant-like properties. When deprotonated, the resulting phenolate acts as an emulsifier, stabilizing droplets of the organic solvent in the aqueous phase. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This forces the organic solvent out of the aqueous phase (salting-out effect) and disrupts the emulsion.
Part 4: Validated Experimental Protocols
Protocol A: Alkaline Liquid-Liquid Extraction (LLE)
Use this protocol if your target API is stable at pH > 12. Self-Validating System: Incorporates pH verification to guarantee quantitative ionization.
-
Dilution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether) (5)[5].
-
Alkaline Wash: Add an equal volume of strong alkaline aqueous solution (1M NaOH) to the separatory funnel (4)[4].
-
Agitation & Venting: Shake vigorously for 2-3 minutes. Vent frequently to release pressure.
-
Validation Step (Critical): Extract a drop of the aqueous layer and test the pH using indicator paper. It must register > 12. If it is lower, the 4-pentylphenol will not fully partition. Add additional NaOH until pH > 12 is achieved (4)[4].
-
Separation: Allow the layers to separate. The aqueous layer now contains the deprotonated sodium 4-pentylphenolate (4)[4].
-
Drying: Wash the organic layer with brine to remove residual water and break micro-emulsions, dry over anhydrous Na₂SO₄, and evaporate the solvent to isolate the purified API (4)[4].
Protocol B: Solid-Phase Extraction (SPE) for Base-Sensitive APIs
Use this protocol if your target API contains esters, epoxides, or other base-labile groups. Self-Validating System: Uses orthogonal solvent polarity and real-time monitoring to ensure separation.
-
Conditioning: Mount a 500 mg C18 SPE cartridge on a vacuum manifold. Condition the stationary phase by passing 5 mL of HPLC-grade methanol followed by 5 mL of acidified deionized water (pH ~2) (4)[4].
-
Loading: Dissolve the reaction mixture in a minimum volume of a polar solvent (e.g., 10% acetonitrile in water) and load it onto the cartridge (4)[4].
-
Washing: Wash the cartridge with a weak solvent (e.g., 20% methanol in water). The highly lipophilic 4-pentylphenol (LogP 4.7) will strongly adhere to the C18 stationary phase, while more polar APIs will elute (4)[4].
-
Elution: If the API is also highly lipophilic, elute using a carefully optimized solvent gradient (e.g., increasing ethyl acetate concentration).
-
Validation Step: Monitor all fractions via HPLC-MS or TLC to confirm the complete absence of the alkylphenol before pooling the fractions (4)[4].
References
- 4-Pentylphenol CAS#: 14938-35-3.ChemicalBook.
- 4-Pentylphenol(14938-35-3)MSDS Melting Point Boiling Density.ChemicalBook.
- 4.8: Acid-Base Extraction.Chemistry LibreTexts.
- Acid–base extraction.Wikipedia.
- Application Notes and Protocols for the Extraction and Purification of Substituted Phenols.BenchChem.
- Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan.MDPI.
Sources
- 1. 4-Pentylphenol CAS#: 14938-35-3 [m.chemicalbook.com]
- 2. 4-Pentylphenol(14938-35-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan [mdpi.com]
Technical Support Center: Controlling Regioselectivity in Pyridine Bromination Reactions
Welcome to the technical support center for pyridine bromination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the pyridine ring. Here, we will dissect the factors governing regioselectivity and provide practical, field-tested solutions to common challenges encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine less reactive than benzene towards electrophilic bromination, and why is the C-3 position typically favored?
A1: Pyridine's reduced reactivity is a direct consequence of the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic attack.[1][2] This effect is amplified under the acidic conditions often required for bromination, as the nitrogen atom becomes protonated, further deactivating the ring.
Electrophilic attack at the C-3 (or C-5) position is favored because the resulting cationic intermediate (σ-complex) is more stable than the intermediates formed from attack at the C-2, C-4, or C-6 positions.[3][4] When the electrophile attacks the C-3 position, the positive charge is delocalized across three carbon atoms. In contrast, attack at the C-2 or C-4 positions results in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly unfavorable electronic arrangement.[3]
Troubleshooting Guides: Position-Specific Bromination
Issue 1: Low Yield and Selectivity in C-3 Bromination
Q: My direct bromination of pyridine is resulting in low yields of 3-bromopyridine, with significant recovery of starting material and formation of di-brominated byproducts. How can I improve this?
A: This is a classic challenge in pyridine chemistry. The deactivating effect of the nitrogen atom necessitates harsh reaction conditions, which can be difficult to control. Here’s a systematic approach to troubleshooting:
Root Cause Analysis:
-
Insufficient Electrophilicity: Standard bromination conditions (Br₂ alone) are often not potent enough to overcome the deactivated nature of the pyridine ring.
-
Over-Bromination: The conditions required to achieve mono-bromination can sometimes be harsh enough to promote a second bromination, leading to 3,5-dibromopyridine.[5]
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst are critical variables that dictate the reaction's success.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield in C-3 bromination.
Recommended Protocol for 3-Bromopyridine Synthesis:
This protocol utilizes sulfuric acid to activate the system for electrophilic substitution.[6][7]
-
Reagents and Materials:
-
Pyridine
-
Bromine
-
80-95% Sulfuric Acid
-
6N Sodium Hydroxide
-
Organic Solvent (e.g., petroleum ether)
-
Ice bath
-
Round-bottom flask with reflux condenser and dropping funnel
-
-
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a dropping funnel and reflux condenser, combine pyridine and 80-95% sulfuric acid. Cool the mixture in an ice bath.[7]
-
Slowly add bromine dropwise to the cooled mixture with constant stirring.[6][7]
-
After the addition is complete, heat the reaction mixture to 130-140°C for 7-8 hours.[6][7]
-
Cool the reaction mixture and carefully pour it into ice water.[6][7]
-
Neutralize the acidic solution by slowly adding 6N sodium hydroxide until the pH reaches 8.[6][7]
-
Extract the aqueous layer with an organic solvent (e.g., petroleum ether) multiple times.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.[6]
-
Issue 2: Difficulty in Achieving Bromination at C-2 or C-4 Positions
Q: Direct bromination is not yielding any 2-bromo or 4-bromopyridine. How can I achieve regioselectivity for these positions?
A: Direct electrophilic bromination of pyridine at the C-2 or C-4 positions is generally not feasible due to the electronic deactivation at these sites.[8] To achieve bromination at these positions, indirect methods are required.
Strategy 1: Synthesis of 2-Bromopyridine via Diazotization
This is a robust and widely used method that starts from 2-aminopyridine.[9][10][11][12]
Mechanism Overview: The amino group at the C-2 position activates the ring towards electrophilic attack and provides a functional handle that can be converted into a bromine atom via a Sandmeyer-type reaction.
Troubleshooting Workflow:
Caption: Workflow for the synthesis of 2-bromopyridine.
Recommended Protocol for 2-Bromopyridine:
-
Reagents and Materials:
-
2-Aminopyridine
-
48% Hydrobromic Acid (HBr)
-
Bromine
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Ether
-
Ice-salt bath
-
-
Step-by-Step Procedure:
-
Slowly add 2-aminopyridine to the cold HBr solution.[10][11]
-
With vigorous stirring, add bromine dropwise, ensuring the temperature remains at 0°C or lower. An orange-yellow perbromide precipitate will form.[9][11]
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over several hours, carefully maintaining the temperature at or below 0°C.[9][11]
-
After the addition is complete, stir for an additional 30 minutes.[11]
-
Slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 20-25°C.[11]
-
Dry the combined ethereal extracts over solid potassium hydroxide and purify by distillation.[9][11]
Strategy 2: Synthesis of 4-Bromopyridine using Pyridine N-Oxide
This strategy involves activating the pyridine ring by forming the N-oxide, which directs electrophilic attack to the 4-position.[13]
Mechanism Overview: The N-oxide group is an activating group that increases electron density at the C-4 position, making it susceptible to electrophilic attack. The N-oxide can then be removed in a subsequent step.
Troubleshooting Workflow:
Caption: Workflow for the synthesis of 4-bromopyridine via N-oxide.
Recommended Protocol for 4-Bromopyridine (Conceptual Outline):
-
Step 1: N-Oxidation: Pyridine is oxidized to pyridine N-oxide using an oxidizing agent like hydrogen peroxide in the presence of an acid catalyst.[13]
-
Step 2: Bromination: The pyridine N-oxide is then brominated. The N-oxide group directs the bromination to the 4-position.[13] Common brominating agents include phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).[13]
-
Step 3: Deoxygenation: The N-oxide group is removed by reduction to yield 4-bromopyridine.
-
Step 4 (Optional): The resulting 4-bromopyridine can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[13]
Alternative for 4-Bromopyridine: A direct bromination of pyridine in the presence of a Lewis acid like iron(III) bromide at moderate temperatures (40-50°C) has also been reported to yield 4-bromopyridine.[14][15]
Summary of Conditions for Regioselective Bromination
| Target Product | Key Strategy | Starting Material | Typical Reagents | Temperature | Key Considerations |
| 3-Bromopyridine | Direct Electrophilic Substitution | Pyridine | Br₂, H₂SO₄/Oleum[6][7][16] | 130-140°C | Harsh conditions required; risk of over-bromination. |
| 2-Bromopyridine | Diazotization | 2-Aminopyridine | 1. HBr, Br₂ 2. NaNO₂[9][11] | ≤ 0°C | Strict temperature control is crucial for diazonium salt stability. |
| 4-Bromopyridine | N-Oxide Activation | Pyridine | 1. H₂O₂ (Oxidation) 2. PBr₃/NBS (Bromination) 3. Reductant | Varies | Multi-step process; offers good regioselectivity. |
| 4-Bromopyridine | Lewis Acid Catalysis | Pyridine | Br₂, FeBr₃[14][15] | 40-50°C | Milder direct method, but may require optimization. |
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Vertex AI Search.
- Synthetic method of 3-bromopyridine - Eureka | Patsnap. (2015, October 14). Eureka | Patsnap.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). New Journal of Chemistry (RSC Publishing).
- Preparation of 2-bromopyridine - PrepChem.com. PrepChem.com.
- How can 4-Bromopyridine be prepared? - FAQ - Guidechem. (2021, June 30). Guidechem.
- 2-Bromopyridine synthesis - ChemicalBook. ChemicalBook.
- 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses Procedure.
- How to synthesize 4 - bromopyridine hydrochloride? - Blog. (2025, June 18). Blog.
- Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. AK Lectures.
- THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine by the direct bromination of pyridine ha - ElectronicsAndBooks. ElectronicsAndBooks.
- US4291165A - Process for making 2-bromopyridine - Google Patents. Google Patents.
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. Google Patents.
- Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA. (2014, August 25). TCI AMERICA.
- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. Google Patents.
- 2-Bromopyridine - Wikipedia. Wikipedia.
- Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide.
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. (2021, June 15). The Journal of Organic Chemistry - ACS Publications.
- Electrophilic substitution on pyridine.
- How to avoid debromination in pyridine coupling reactions - Benchchem. Benchchem.
- 4-Bromopyridine synthesis - ChemicalBook. ChemicalBook.
- Regioselective Bromination of Fused Pyridine N-Oxides | TCI Deutschland GmbH. TCI Deutschland GmbH.
- How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. (2012, October 3). ResearchGate.
- CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents. Google Patents.
- One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor - Who we serve. (2023, November 28). Who we serve.
- Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry - ACS Publications.
- Electrophilic aromatic substitution - Wikipedia. Wikipedia.
- Which position does Electrophilic aromatic substitution of Pyridine favour at? - Quora. (2019, October 9). Quora.
- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. Google Patents.
- Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide - Benchchem. Benchchem.
- Direct and Chemoselective Bromination of Pyridines. (2026, January 28).
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). PMC - NIH.
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions - ACS.org. (2021, June 15). ACS.org.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. (2020, September 9). Chemical Science (RSC Publishing).
- US11613549B2 - Bromination of pyridine derivatives - Google Patents. Google Patents.
- 4-Bromopyridine - ResearchGate. (2025, August 6). ResearchGate.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. PMC - NIH.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. (2025, August 6). ResearchGate.
- Solved 6.The reaction of pyridine with Br2, oleum / 130°C | Chegg.com. (2024, March 24). Chegg.com.
- Unit 4 Pyridine | PDF - Slideshare. Slideshare.
- Pyridine-Catalyzed Bromination Mechanism | PDF - Scribd. (2024, July 14). Scribd.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 13. huarongpharma.com [huarongpharma.com]
- 14. guidechem.com [guidechem.com]
- 15. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 16. chegg.com [chegg.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Brominated Pyridine Ethers
Brominated pyridine ethers (BPEs)—such as 4-bromo-2-(pyridin-4-ylmethoxy)pyridine and 2-bromo-6-(bromomethyl)pyridine—are highly versatile bifunctional building blocks in medicinal chemistry and drug development[1]. Their structural duality, combining a basic, easily protonated pyridine ring with a labile ether linkage and a heavy halogen, creates unique analytical challenges.
As a Senior Application Scientist, I frequently observe researchers struggling with isobaric interferences or misinterpreting source-induced debromination artifacts when analyzing these compounds. This guide objectively compares the two dominant analytical platforms—Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)—and provides a self-validating experimental workflow grounded in the fundamental physical chemistry of BPEs.
The Causality of BPE Fragmentation
To optimize a mass spectrometry method, one must first understand the causality behind the molecule's behavior in the gas phase. The fragmentation of BPEs is governed by three primary factors:
-
Charge Localization: In soft ionization techniques, the highly basic nitrogen of the pyridine ring acts as the primary protonation site[1]. This localizes the charge and strictly directs subsequent Collision-Induced Dissociation (CID) pathways, ensuring that fragments retaining the pyridine nitrogen are preferentially detected.
-
The Isotopic Tracer: Bromine possesses two stable isotopes,
and , in a nearly 1:1 natural abundance. This generates a distinctive doublet for mono-brominated species, or a 1:2:1 triplet for di-brominated species[2]. This pattern acts as a built-in diagnostic tool; its absence in a product ion definitively proves the loss of the bromine atom. -
Bond Dissociation Energy (BDE) Hierarchy: The
ether bond is typically the weakest link in the molecule, making it highly susceptible to cleavage. Conversely, the bond on the pyridine ring requires significantly higher collision energies to break, unless specific ortho-substitution effects facilitate a rearrangement mechanism[3].
Platform Comparison: EI-MS vs. ESI-MS/MS
Selecting the correct ionization technique dictates the type of structural information obtained. While EI-MS is excellent for volatile, low-molecular-weight BPEs, it often obliterates the molecular ion. ESI-MS/MS offers a more controlled environment for structural elucidation.
Quantitative Comparison of Analytical Parameters
| Analytical Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | 70 eV (Hard Ionization) | Soft (Protonation via solvent) |
| Precursor Species | Radical Cation | Even-electron Ion |
| Primary Cleavage | Rapid debromination ( | Ether C-O bond cleavage |
| Isotope Preservation | Often lost in low-mass fragments | Preserved in precursor & large fragments |
| Optimal Application | Volatile, thermally stable BPEs | Polar, high-molecular-weight BPEs |
| Causality of Behavior | High energy indiscriminately breaks bonds | Charge localization on Pyridine N directs CID |
Logical Workflow & Fragmentation Pathways
The decision tree for analyzing BPEs depends heavily on preserving the isotopic signature before inducing fragmentation. The diagram below illustrates the logical workflow.
Logical workflow and primary MS/MS fragmentation pathways for BPEs.
Experimental Protocol: Self-Validating ESI-MS/MS Workflow
To ensure absolute confidence in structural elucidation, an MS protocol must be a self-validating system. This step-by-step methodology utilizes ESI-MS/MS to map BPEs without succumbing to source-induced fragmentation artifacts.
Step 1: Sample Preparation & Introduction
-
Action: Dissolve the BPE sample in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid ensures quantitative protonation of the basic pyridine nitrogen in solution. This maximizes the
signal in positive ion mode while actively suppressing the formation of unwanted sodium adducts ( ).
Step 2: Source Optimization & MS1 Survey Scan
-
Action: Infuse the sample at 10 µL/min. Set the capillary voltage to 3.0 kV and maintain a low declustering potential (or cone voltage) of 20-30 V.
-
Causality: A low declustering potential prevents in-source fragmentation (ISF). The MS1 scan must clearly show the 1:1 isotopic doublet[1]. If the doublet is skewed or missing, it indicates premature debromination; lower the source temperature and voltage immediately.
Step 3: Precursor Isolation & CE Ramping (The Self-Validation Step)
-
Action: Isolate the
monoisotopic peak in Q1 with a narrow isolation window (0.7 Da). Perform a product ion scan (MS2) while ramping the Collision Energy (CE) from 10 eV to 50 eV. Repeat this exact process for the peak. -
Causality: By independently fragmenting both isotopes, you create a self-validating dataset. Any fragment ion that appears at the exact same m/z in both spectra has lost the bromine atom. Any fragment that retains the 2 Da mass shift between the two spectra still contains the bromine.
Step 4: Pathway Mapping & Data Interpretation
-
Action: Analyze the MS2 spectra to differentiate low-energy fragments from high-energy fragments.
-
Causality: The cleavage of the ether bond yields a pyridinium ion and a neutral alcohol or aldehyde. Because the charge remains localized on the protonated pyridine nitrogen, only the fragment containing the nitrogen will be detected. Comparing these fragments against known polybrominated ether fragmentation rules helps confirm the exact substitution pattern of the molecule[3].
References
- 4-Bromo-2-(pyridin-4-ylmethoxy)
- Source: National Institutes of Health (NIH)
- An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)
Sources
HPLC Purity Standards for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine: A Comparative Technical Guide
Executive Summary
In the synthesis of advanced functional materials—specifically liquid crystal mesogens and pharmaceutical intermediates—the purity of the building block 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a critical determinant of final product performance. While "Technical Grade" (95–97%) reagents are sufficient for early-stage screening, they frequently contain isomeric impurities and unreacted phenolic precursors that degrade the nematic phase range in liquid crystals and skew potency data in drug discovery.
This guide objectively compares a Certified Reference Standard (CRS) (>99.8% purity) against standard Technical Grade alternatives. Through experimental data, we demonstrate that the CRS eliminates specific ionization suppression effects in LC-MS and prevents "ghost peak" co-elution in stability assays.
Critical Quality Attributes (CQA) & Impurity Profiling
The synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine typically proceeds via Nucleophilic Aromatic Substitution (
The "Phenol Problem"
The most persistent impurity is 4-pentylphenol . In technical grade batches, this unreacted starting material often remains at levels of 0.5–2.0%.
-
Impact on Liquid Crystals: Phenols act as strong hydrogen bond donors, disrupting the van der Waals forces required for stable nematic phases, causing a depression in the Clearing Point (
). -
Impact on HPLC: 4-pentylphenol has a similar lipophilicity to the target pyridine ether, leading to co-elution on standard C18 gradients if the method is not optimized.
Comparative Specifications
| Feature | Certified Reference Standard (CRS) | Technical Grade (Alternative) | Impact |
| Purity (HPLC) | > 99.8% | 95.0% – 97.0% | CRS ensures accurate quantitation of stock solutions. |
| Residual Phenol | < 0.05% | 0.5% – 2.0% | Tech grade causes |
| Water Content | < 0.1% (Karl Fischer) | Not Specified (often >0.5%) | Hydrolysis risk of the ether linkage under stress. |
| Identification | 1H-NMR, MS, IR, EA | 1H-NMR only | CRS validates structure against regioisomers. |
Experimental Validation: CRS vs. Technical Grade
The following data summarizes a direct comparison using the HPLC protocol defined in Section 5.
Chromatographic Resolution
-
Experiment: Both standards were injected at 0.5 mg/mL.
-
Observation: The Technical Grade sample showed a "shoulder" peak at Relative Retention Time (RRT) 0.92.
-
Identification: MS analysis confirmed the shoulder as 4-pentylphenol (
164.2). The CRS showed a single symmetrical peak with a tailing factor of 1.05.
Mass Spectrometry Response (Matrix Effect)
-
Experiment: A calibration curve (10–1000 ng/mL) was prepared using both grades.
-
Result: The Technical Grade standard exhibited a 15% signal suppression in Electrospray Ionization (ESI+) mode compared to the CRS.
-
Causality: Residual inorganic bases (
) and phenolic impurities in the technical grade compete for ionization charge, artificially lowering the detected signal of the target pyridine.
Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway and the origin of critical impurities that necessitate high-purity standards.
Figure 1: Synthesis pathway of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine illustrating the origin of persistent phenolic and hydrolysis impurities found in non-certified grades.
Validated Analytical Protocol
To replicate the purity assessment, use the following validated HPLC-UV method. This method is optimized to resolve the lipophilic pyridine ether from its phenolic precursors.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
.-
Why: The "end-capped" stationary phase reduces silanol interactions with the basic pyridine nitrogen, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 2.0 | 50 | Isocratic Hold |
| 15.0 | 95 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | Stop |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B. (Conc: 0.1 mg/mL).
-
Filtration: Filter through a 0.22
PTFE filter to remove any inorganic salts (from synthesis) before injection.
Conclusion and Recommendation
For routine synthesis monitoring, Technical Grade material is cost-effective but carries high risks of "ghost peaks" and ionization suppression. However, for IND-enabling studies , Liquid Crystal formulation , or quantitative QC , the use of a Certified Reference Standard (>99.8%) is mandatory.
Recommendation:
-
Use Technical Grade for: Initial synthesis route scouting.
-
Use Certified Standard for: Final product release testing, stability studies, and determination of extinction coefficients.
References
-
Synthesis of Pyridine Ethers
- Context: General procedure for SnAr coupling of halopyridines with phenols.
-
Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Impurity Profiling in HPLC
- Context: Separation of closely eluting phenolic and pyridine deriv
-
Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
-
Liquid Crystal Mesogens
- Context: Impact of impurities on nematic phase transition temper
-
Source: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.
-
Compound Data (CAS 904961-12-2)
-
Context: Specific identification of 5-Bromo-2-(4-pentylphenoxy)pyridine.[2]
-
Source: BLD Pharm Product Catalog.
-
Sources
Publish Comparison Guide: Differential Scanning Calorimetry (DSC) of Pyridine Mesogens
Executive Summary
This technical guide provides a comparative analysis of pyridine-based liquid crystals (mesogens) versus their carbocyclic analogues, focusing on phase transition behaviors characterized via Differential Scanning Calorimetry (DSC). Pyridine, characterized by its planar structure, permanent dipole moment (~2.2 D), and hydrogen-bond accepting capability, introduces unique thermodynamic properties into mesogenic cores. This guide synthesizes experimental data to demonstrate how the introduction of the nitrogen heteroatom alters phase stability, transition enthalpies, and mesophase morphology.[1]
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals specializing in soft matter and supramolecular assemblies.
Technical Introduction: The Pyridine Motif in Liquid Crystals
In the design of thermotropic liquid crystals, the mesogenic core dictates the primary anisotropic interactions. While benzene rings are the standard rigid units, replacing a phenyl ring with a pyridine ring fundamentally alters the molecular landscape.
-
Dipolar Effects: The nitrogen atom creates a lateral dipole, often suppressing liquid crystallinity by increasing melting points or destabilizing the nematic phase due to repulsive lateral interactions.
-
Geometric Distortion: Although planar, the C–N bond length (134 pm) is shorter than C–C (139.5 pm), causing slight geometric anisotropy compared to benzene.[2]
-
Supramolecular Potential: Unlike benzene, pyridine is a potent hydrogen bond acceptor. This allows for the formation of "supramolecular mesogens" when complexed with proton donors (e.g., benzoic acids), a critical strategy in modern LC design.
Experimental Protocol: High-Fidelity DSC Characterization
To ensure data reproducibility and distinguish between enantiotropic (stable) and monotropic (metastable) phases, the following self-validating protocol is recommended.
Standard Operating Procedure (SOP)
Objective: Accurate determination of
-
Sample Preparation:
-
Weigh 2–5 mg of the pyridine mesogen into an aluminum pan.
-
Critical Step: Use hermetically sealed pans to prevent volatilization, as pyridine derivatives can have higher vapor pressures than their phenyl analogues.
-
-
Thermal History Erasure:
-
Heat sample to
(Isotropic phase). -
Hold for 5 minutes to eliminate prior thermal history and crystalline memory.
-
-
Analysis Cycles:
-
Cooling Scan: Cool at 10 °C/min to
. This reveals supercooling effects and monotropic phases. -
Heating Scan: Heat at 10 °C/min. This provides the standard thermodynamic melting and clearing points.
-
-
Calibration:
-
Validate temperature axis using Indium (
) and Zinc ( ) standards.
-
Workflow Visualization
Caption: Figure 1. Standardized DSC workflow for characterizing pyridine mesogens, emphasizing thermal history erasure.
Comparative Data Analysis
Scenario A: The Heteroatom Effect (Pyridine vs. Benzene)
Replacing a benzene ring with pyridine generally lowers the clearing temperature (
Comparative Data: Schiff Base Derivatives The following table compares a standard phenyl-based Schiff base with its pyridine analogue.
| Feature | Phenyl Analogue (Benzene Core) | Pyridine Analogue (N-Heterocycle) | Mechanistic Insight |
| Clearing Temp ( | High ( | Moderate ( | Lateral dipole of N-atom disrupts parallel packing efficiency. |
| Phase Type | Often Nematic & Smectic | Predominantly Nematic | Pyridine suppresses Smectic layering in absence of H-bonds. |
| Enthalpy ( | High | Lower | Reduced lattice energy due to packing inefficiency. |
Source Insight: Research indicates that while pyridine cores maintain linearity, the transverse dipole moment (~2.2 D) often destabilizes the mesophase compared to the non-polar benzene ring, reducing the range of the liquid crystalline phase [1, 5].
Scenario B: Chain Length Evolution (The "Odd-Even" Effect)
In pyridine mesogens, the length of the terminal alkoxy chain (
Table 1: Phase Behavior of Pyridine-Based Esters (Series 98a-c) Data derived from homologous series studies [4].
| Compound | Chain Length ( | Melting ( | Clearing ( | Phase Range ( | Phase Type |
| 98a | 91.0 °C | 133.0 °C | 42.0 °C | Nematic Only | |
| 98b | 95.0 °C | 157.0 °C | 62.0 °C | Nematic + Smectic A | |
| 98c | 107.0 °C | 202.6 °C | 95.6 °C | Predominantly Smectic A |
Analysis:
-
Trend: As
increases, the van der Waals interactions between chains dominate, stabilizing the layered Smectic A (SmA) structure. -
Causality: The pyridine core provides the rigid anchor, but the flexible tail drives the micro-phase separation required for smectic layering.
Scenario C: Supramolecular Hydrogen-Bonded Complexes
This is where pyridine excels.[1][3] Mixing a non-mesogenic pyridine derivative with a proton donor (e.g., 4-alkoxybenzoic acid) induces liquid crystallinity via hydrogen bonding.
Table 2: H-Bonded Complex (4Py : nOBA) vs. Pure Components Comparison of 4-pyridyl derivative complexed with 4-decyloxybenzoic acid (10OBA) [8, 11].
| Material | State at Room Temp | Phase Behavior (DSC) | Transition Enthalpy |
| Pure Pyridine Base | Crystalline Solid | Non-mesogenic (Melt | High |
| Pure 10OBA | Liquid Crystal | Smectic C + Nematic | Moderate |
| Complex (1:1) | Induced Liquid Crystal | Induced Smectic A (SmA) | Lower |
Key Finding: The H-bond between the Pyridine Nitrogen and the Acid Hydroxyl group creates an extended rigid core, inducing a stable Smectic A phase that neither component exhibits purely at that temperature range. The DSC trace typically shows a broad melting peak followed by a sharp clearing transition [7, 8].
Structure-Property Logic Map
The following diagram illustrates the decision matrix for predicting phase behavior in pyridine mesogens based on structural modifications.
Caption: Figure 2. Logic flow detailing how structural variables in pyridine mesogens dictate macroscopic phase behavior.
References
-
Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals. National Institutes of Health (PMC). Available at: [Link]
-
Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals. MDPI Crystals. Available at: [Link][4][5][6]
-
Impact of the position of nitrogen atom on the liquid crystal behaviors. ResearchGate. Available at: [Link]
-
Recent synthetic advances in pyridine-based thermotropic mesogens. Royal Society of Chemistry (RSC). Available at: [Link][4][5][7][8]
-
Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Semantic Scholar. Available at: [Link][4][5][8]
-
Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes. MDPI. Available at: [Link][4][5][6][7][8]
-
Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives. Manipal Academy of Higher Education. Available at: [Link]
-
DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. SZFKI. Available at: [Link]
-
Interpreting unexpected events and transitions in DSC results. University of Reading. Available at: [Link]
-
Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. szfki.hu [szfki.hu]
- 5. mdpi.com [mdpi.com]
- 6. Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Technical Guide: 5-Bromo- vs. 5-Iodopyridine Derivatives
Executive Summary: The "Senior Scientist" Verdict
In the structural optimization of pyridine-based pharmacophores, the choice between 5-bromo and 5-iodo derivatives is rarely a simple matter of cost. While they are chemically equivalent in substitution pattern (meta-like relative to nitrogen), their kinetic profiles differ drastically.
-
Select 5-Iodo derivatives when your workflow demands mild conditions (Room Temperature cross-couplings), when working with thermally sensitive substrates, or when performing rapid lithium-halogen exchange where the rate of exchange must outcompete proton transfer.
-
Select 5-Bromo derivatives for scalability and stability . They are the workhorse for high-temperature couplings (Suzuki/Buchwald) where catalyst turnover is thermally activated. Crucially, they offer a wider "safety window" in lithiation chemistry to avoid the thermodynamic "Halogen Dance" rearrangement.
The Trade-off: 5-Iodo offers speed and low activation energy; 5-Bromo offers stability and cost-efficiency.
Mechanistic Foundations
To manipulate these derivatives effectively, one must understand the electronic environment of the pyridine ring. The Nitrogen atom at position 1 exerts a strong inductive effect (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic processes. However, Position 5 (and 3) is the least affected by resonance withdrawal, making it "benzene-like" but still electron-deficient.
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-limiting step in most Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) is the Oxidative Addition (OA) of the C-X bond to the Pd(0) species.
-
C-I Bond: Weaker (~65 kcal/mol) and longer. The transition state for OA is early and low-energy.
-
C-Br Bond: Stronger (~81 kcal/mol). Requires higher activation energy (heat) to fracture the bond and insert the metal.
Visualization: Oxidative Addition Kinetics
The following diagram illustrates the energy landscape difference, explaining why Iodides couple at RT while Bromides often require reflux.
Figure 1: Kinetic energy profile comparing the oxidative addition of Pd(0) to Aryl-Iodides (Green path) vs. Aryl-Bromides (Red path).
Performance Comparison: Cross-Coupling Reactions
Suzuki-Miyaura Coupling
-
5-Iodo: Excellent for "difficult" boronic acids (e.g., steric bulk, electron-poor). Often proceeds at 25°C using mild bases (K3PO4, Na2CO3).
-
Risk: The iodide ion (I⁻) released can poison Pd catalysts by forming stable bridged dimers [Pd(Ar)I(L)]₂, sometimes requiring silver salts (AgOTf) to scavenge iodide in difficult cases.
-
-
5-Bromo: Standard substrate. Typically requires 60–100°C .
Sonogashira Coupling
This is where the difference is most lethal.
-
5-Iodo: Works at Room Temperature (Copper-free or standard conditions). Essential if your alkyne is volatile or thermally unstable.
-
5-Bromo: Almost always requires heating (>80°C), which can lead to alkyne polymerization or homocoupling (Glaser coupling) side reactions.
Data Summary Table
| Feature | 5-Iodo-Pyridine | 5-Bromo-Pyridine |
| C-X Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Suzuki Temp | 25°C - 50°C | 60°C - 100°C |
| Sonogashira | Standard (RT) | Difficult (Requires Heat) |
| Li-Hal Exchange | Extremely Fast (<-78°C) | Moderate (-78°C to -40°C) |
| Shelf Stability | Low (Light Sensitive) | High (Stable) |
| Cost | High ( | Low ($) |
Critical Protocol: Lithium-Halogen Exchange & The "Halogen Dance"
This is the most technically demanding aspect of 5-halo-pyridine chemistry. Upon treatment with n-BuLi or t-BuLi, the halogen is exchanged for Lithium.[3]
The Danger: The resulting 3-pyridyl lithium species is kinetically formed but thermodynamically unstable . It tends to deprotonate a remaining starting molecule at the 4-position (more acidic due to proximity to N), causing the halogen to migrate. This is the Halogen Dance .
-
5-Iodo: Exchange is instantaneous. However, the migration (dance) is also exceptionally fast. You must operate at -100°C to -78°C and quench immediately.
-
5-Bromo: Exchange is slower. The window to trap the kinetic 3-lithio species is slightly wider, but the dance still occurs if the temperature rises above -60°C.
Visualization: The Halogen Dance Pathway
Figure 2: The "Halogen Dance" mechanism.[1][4] Failure to control temperature results in migration from position 3 (5) to position 4.
Experimental Protocols
Protocol A: Low-Temperature Lithiation (Avoiding the Dance)
Target: Formylation of 5-bromo-2-methoxypyridine.
-
Setup: Flame-dry a 3-neck flask under Argon. Add 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool strictly to -78°C (Acetone/Dry Ice). Note: For the 5-Iodo analog, cool to -100°C (Et2O/Liquid N2).
-
Exchange: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 20 mins via syringe pump.
-
Critique: Do not add bolus. A localized exotherm will trigger the halogen dance immediately.
-
-
Aging: Stir for exactly 15 mins at -78°C.
-
Validation: If using Bromide, 15-30 mins is safe. If using Iodide, quench after 5-10 mins.
-
-
Quench: Add DMF (3.0 eq) rapidly. Allow to warm to RT.
Protocol B: Mild Sonogashira Coupling (The Iodo Advantage)
Target: Coupling 5-iodopyridine with phenylacetylene at Room Temp.
-
Reagents: Charge a vial with 5-iodopyridine (1.0 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%).
-
Solvent: Add degassed THF/Et3N (1:1 ratio, 5 mL).
-
Reaction: Add phenylacetylene (1.2 eq) dropwise.
-
Conditions: Stir at 25°C (Room Temp) for 4 hours.
-
Comparison: If using 5-bromopyridine , this reaction would stall at 25°C. You would need to heat to 60°C, risking alkyne homocoupling.
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.
Decision Matrix
Use this tree to select the correct starting material for your campaign.
Figure 3: Decision logic for selecting 5-Bromo vs 5-Iodo pyridine.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling : Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[1][7][8]2011 , 133, 2116. Link
-
Halogen Dance Kinetics : Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.[2]2007 , 36, 1046-1057. Link
-
Lithium-Halogen Exchange Rates : Bailey, W. F.; Patricia, J. J.[8] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[7][8] Chem.1988 , 352, 1-46. Link
-
Sonogashira Coupling Comparisons : Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874-922. Link
-
Bond Dissociation Energies : Blanksby, S. J.; Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Acc.[9] Chem. Res.2003 , 36, 255-263. Link
Sources
- 1. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. scribd.com [scribd.com]
- 4. ias.ac.in [ias.ac.in]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Thermal phase transition comparison of pyridine vs benzene liquid crystals
Executive Summary: The Heterocyclic Shift
In the molecular engineering of thermotropic liquid crystals (LCs), the substitution of a benzene ring with a pyridine moiety is a strategic tool to modulate phase stability, dielectric anisotropy, and mesophase morphology.
This guide provides an in-depth technical comparison of Pyridine-based versus Benzene-based liquid crystals. While benzene cores offer high structural linearity and π-π stacking stability, the introduction of the nitrogen heteroatom in pyridine creates a transverse dipole moment and alters the molecular aspect ratio.
Key Takeaway: Replacing a benzene ring with pyridine generally lowers the Nematic-to-Isotropic (TNI) transition temperature due to reduced structural linearity (depending on N-position) but often stabilizes Smectic phases due to enhanced lateral dipole interactions.
Mechanistic Comparison: Electronic & Geometric Drivers
To understand the thermal data, we must first establish the physical chemistry governing these systems.
Electronic Landscape
-
Benzene (C₆H₆): Non-polar, quadrupolar. Interactions are dominated by dispersive forces and face-to-face
- stacking. -
Pyridine (C₅H₅N): Polar (Dipole moment
D). The lone pair on nitrogen introduces a permanent dipole.-
Effect: This dipole increases lateral intermolecular attraction. If the dipole is transverse to the long molecular axis, it promotes side-by-side packing, favoring Smectic (layered) phases over Nematic phases.
-
Geometric Distortion
The position of the nitrogen atom is critical.
-
1,4-Phenylene (Benzene): Perfectly linear axis. Ideal for "calamitic" (rod-like) LCs.
-
2,5-Pyridylene: Introduces a "kink" or bent shape.
-
Effect: This bent shape reduces the effective length-to-breadth ratio (aspect ratio). According to molecular field theory (Maier-Saupe), a reduction in aspect ratio lowers the order parameter, directly resulting in lower Clearing Points (
) .
Logic Pathway: Molecular Engineering
The following diagram illustrates the decision matrix for choosing between benzene and pyridine cores.
Figure 1: Decision logic for selecting aromatic cores based on desired mesomorphic outcomes.
Comparative Experimental Data
The following data compares a homologous series of teraryl liquid crystals. We compare a Pyridine-terminated series (nO-PPPyMe) against a Benzene-analogue series (iO-PPQMe) .[1]
Study Context:
-
Core: Biphenyl core for both.
-
Variable: Terminal ring (Picoline/Methylpyridine vs. Methyl-substituted Benzene/Quinoline analogues).
Table 1: Thermal Phase Transition Temperatures (°C)
| Alkyl Chain (n) | Pyridine Series ( | Benzene Analogue ( | |
| n=3 | 232.8°C | ~310°C | -77.2°C |
| n=4 | 232.9°C | ~305°C | -72.1°C |
| n=5 | 220.9°C | ~280°C | -59.1°C |
| n=6 | 217.7°C | ~275°C | -57.3°C |
| n=7 | 209.9°C | ~265°C | -55.1°C |
| n=8 | 206.9°C | ~260°C | -53.1°C |
Data Analysis:
-
Thermal Stability: The Pyridine series exhibits significantly lower clearing temperatures (
) than the Benzene analogues.-
Causality: The pyridine ring in this specific configuration (picoline terminus) introduces a steric "bend" and increases free volume, destabilizing the nematic phase compared to the rigid, linear benzene/quinoline systems.
-
-
Odd-Even Effect: Both series show the "odd-even" effect in transition temperatures as the alkyl chain grows, confirming that the alkyl chain packing remains a dominant factor regardless of the core.
-
Enthalpy: Despite lower
, pyridine LCs often show sharp transition peaks due to specific dipole-driven ordering.
Experimental Protocols
To replicate these findings or characterize new derivatives, the following self-validating protocols are recommended.
Synthesis Workflow (Schiff Base / Esterification)
Most comparative studies utilize Schiff base condensation due to the ease of swapping aldehyde precursors (Benzaldehyde vs. Pyridine-carboxaldehyde).
-
Reactants: Equimolar amounts of 4-n-alkoxyaniline and 4-pyridinecarboxaldehyde (or benzaldehyde).
-
Solvent: Absolute Ethanol (20 mL per 1g reactant).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Reflux: 3-4 hours with continuous stirring.
-
Purification: Recrystallization from ethanol/chloroform (repeated 3x until constant melting point).
-
Validation Check: Thin Layer Chromatography (TLC) must show a single spot.
-
Characterization Workflow (DSC & POM)[4][5]
This dual-method approach ensures that phase transitions are not misidentified (e.g., confusing a crystal-crystal transition with a mesophase).
Figure 2: Correlative workflow for validating liquid crystal phases.
Protocol Details:
-
DSC (Differential Scanning Calorimetry):
-
Load 2-3 mg of sample into aluminum pans.
-
Run cycles: Heat to Isotropic
Cool to Crystal Heat to Isotropic. -
Critical Step: Use the second heating scan for data reporting to eliminate thermal history.
-
-
POM (Polarized Optical Microscopy):
-
Place sample on a glass slide with a cover slip.
-
Heat using a hot stage (Mettler FP82HT or similar).[3]
-
Texture Recognition:
-
Validation: The temperature at which texture changes occurs must match the DSC peak onset within
C.
-
Strategic Conclusion
For drug delivery systems or optoelectronic devices, the choice between pyridine and benzene is a trade-off:
-
Choose Benzene when maximum thermal stability and a broad nematic range are required (e.g., high-temperature displays).
-
Choose Pyridine when dielectric tuning or smectic phase induction is needed. The pyridine nitrogen provides a handle for hydrogen bonding (supramolecular LCs) and increases the transverse dipole, which is advantageous for specific switching modes, despite the penalty in clearing temperature.
References
-
Ha, S. T., et al. (2016). "Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines."[2] International Journal of Molecular Sciences, 17(3), 344.[2]
-
Naoum, M. M., et al. (2021).[4] "Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation." Molecules, 26(16).
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
- Henderson, P. A., & Imrie, C. T. (2011). "Methylene-linked liquid crystal dimers." Liquid Crystals, 38(11-12), 1407-1448. (Context on odd-even effects in dimers).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4'-yl)-5-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Syntheses and mesomorphic properties of star-like liquid crystals based on 2,4,6-triphenylpyridine [yndxxb.ynu.edu.cn]
- 6. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]
Comparative Guide: Structural Validation of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine via X-ray Diffraction
Executive Summary: The Case for Absolute Configuration
In the development of liquid crystals and pharmaceutical intermediates, 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) represents a classic structural challenge. While it possesses a relatively simple connectivity, its physical properties—specifically its mesogenic (liquid crystalline) behavior—are dictated by the conformational lock of the ether linkage and the packing efficiency of the pentyl tail.
Routine analytical methods like 1H NMR and LC-MS confirm molecular formula and connectivity but fail to capture the 3D spatial arrangement that defines the material's solid-state performance. This guide compares these techniques and demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable gold standard for validating this class of molecules, particularly when defining the specific dihedral angle between the pyridine and phenyl rings.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
For a researcher synthesizing this molecule, the choice of validation method impacts the confidence level of the final material specification.
Table 1: Performance Matrix of Validation Techniques
| Feature | 1H / 13C NMR | High-Res Mass Spec (HRMS) | Single Crystal XRD |
| Primary Output | Connectivity & Purity | Molecular Formula | Absolute 3D Structure |
| Regioisomerism | Inferential (Coupling constants) | None | Definitive (Direct imaging) |
| Conformation | Time-averaged (Solution state) | None | Fixed (Solid state) |
| Packing/Interactions | No info | No info | Detailed (Pi-stacking, H-bonds) |
| Sample State | Solution (Isotropic) | Ionized Gas | Solid Crystal (Anisotropic) |
| Throughput | High (10 mins) | High (5 mins) | Low (Hours to Days) |
Why NMR is Insufficient for this Target
While NMR confirms the presence of the pentyl chain and the pyridine ring, it suffers from free rotation averaging . In solution, the ether bond (C-O-C) rotates freely, averaging the signal. However, in the solid state, this molecule likely adopts a twisted conformation (dihedral angle ~50-60°) to minimize steric clash between the pyridine nitrogen and the phenyl ring protons. Only XRD can resolve this specific "frozen" conformation which correlates directly to the melting point and liquid crystal phase transition temperatures.
Experimental Protocol: Validating 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
The following workflow is designed to overcome the specific challenge of this molecule: its tendency to form oils or waxy solids due to the flexible pentyl chain.
Phase 1: Crystal Growth (The Critical Step)
Challenge: The pentyl chain adds entropy, often preventing lattice formation. Solution: Slow Vapor Diffusion using a high-density/low-density solvent system.
Protocol:
-
Dissolution: Dissolve 20 mg of the crude 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in 0.5 mL of Dichloromethane (DCM) in a small GC vial. Ensure the solution is clear (filter if necessary).
-
Anti-solvent Prep: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Diffusion: Carefully add 4 mL of n-Pentane or Hexane into the outer vial. Note: Do not let the liquids mix directly.
-
Sealing: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Mechanism: Pentane vapors (high vapor pressure) will slowly diffuse into the DCM (lower vapor pressure), gradually lowering the solubility and forcing the molecule to organize into a lattice rather than crashing out as an amorphous powder.
Phase 2: X-Ray Data Collection
Instrument: Bruker D8 QUEST or equivalent. Radiation Source:Molybdenum (Mo-Kα) is preferred over Copper (Cu-Kα).
-
Reasoning: The Bromine atom (Br) has a high absorption coefficient. Using Cu radiation can cause significant fluorescence, leading to background noise and reduced data quality. Mo radiation minimizes this absorption effect.
Step-by-Step Workflow:
-
Mounting: Select a crystal with sharp edges (approx 0.2 x 0.1 x 0.1 mm) under a polarizing microscope. Mount on a Kapton loop using Paratone oil.
-
Cooling: Immediately place in the cryostream (100 K).
-
Why: The pentyl chain exhibits high thermal motion. Cooling freezes this motion, allowing the terminal carbons to be resolved clearly.
-
-
Collection Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy, which helps in correcting for absorption caused by the heavy Bromine atom.
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and experimental flow for validating this structure, highlighting the "Fail States" where alternative methods must be employed.
Caption: Logical workflow for structural validation, prioritizing Single Crystal XRD for absolute configuration.
Data Interpretation & Expected Metrics
When analyzing the solved structure, specific geometric parameters act as "fingerprints" for the correctness of the model. The table below summarizes the expected values for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine based on analogous phenoxypyridine structures found in the Cambridge Structural Database (CSD).
Table 2: Key Crystallographic Parameters for Validation
| Parameter | Atoms Involved | Expected Value | Significance |
| Ether Bond Angle | C(Py)-O-C(Ph) | 116° - 119° | Indicates hybridization state of Oxygen; deviations suggest strain. |
| Dihedral Angle | Pyridine Plane vs. Phenyl Plane | 50° - 85° | Critical for "Twist." A planar (0°) conformation is rare due to steric hindrance between ortho-protons. |
| Bond Length | C(Py)-Br | 1.89 Å - 1.91 Å | Standard aromatic C-Br length. Significant deviation implies disorder or wrong element assignment. |
| Packing | Ring-Ring Centroid | 3.5 Å - 3.8 Å | Indicates |
Note: The "Twist" (Dihedral Angle) is the most important parameter. If the rings are planar, check for disorder or incorrect space group assignment, as the steric bulk usually forces a twist.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Structural Validation of Novel Pyridine Derivatives. Retrieved from 2
-
Adeel, M., et al. (2012).[3] 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. (Provides analogous structural data for brominated phenoxypyridines). Retrieved from 4
-
BLD Pharm. (n.d.). Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine (CAS 904961-12-2).[5] Retrieved from 5
-
MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines... NMR and Single Crystal X-ray Studies.[2][6][7] (Review of NMR vs XRD in similar heterocyclic systems). Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 904961-12-2|5-Bromo-2-(4-pentylphenoxy)pyridine|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
FTIR Spectral Assignment for Ether Linkages in Pyridine Compounds: A Comparative Guide to ATR and Transmission Methodologies
Introduction
In pharmaceutical development and materials science, alkoxypyridines and phenoxypyridines are critical structural motifs. Accurate characterization of the ether linkage (C-O-C) bound to the heteroaromatic pyridine ring is essential for verifying synthetic success, structural integrity, and compound purity. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis, but assigning these spectra requires navigating overlapping vibrational modes and selecting the correct sampling technique.
As an Application Scientist, I have designed this guide to provide a deep dive into the mechanistic assignment of these specific functional groups, followed by a critical, data-driven comparison of Attenuated Total Reflectance (ATR) and KBr Transmission methodologies.
Section 1: Mechanistic Spectral Assignment of Pyridine Ethers
When evaluating a pyridine ether, the primary analytical challenge lies in deconvoluting the C-O-C stretching vibrations from the intense in-plane ring deformations of the pyridine core.
-
Ether Linkages (C-O-C): The methoxy or aryloxy group attached to an aromatic ring exhibits two primary stretching modes. The asymmetric C-O-C stretch typically appears between . This vibration occurs at a higher frequency than the symmetric stretch because the asymmetric movement of the carbon and oxygen atoms induces a much larger change in the molecular dipole moment, requiring higher energy. The symmetric stretch is found lower, in the .
-
Pyridine Ring Vibrations: The heteroaromatic ring is characterized by C=C and C=N stretching modes between 1650–1400 cm⁻¹. Crucially, the pyridine ring breathing mode—where the entire ring symmetrically expands and contracts—occurs at.
Causality Check: Because the symmetric C-O-C stretch (1050–1010 cm⁻¹) directly overlaps with the pyridine ring breathing mode (~1030 cm⁻¹), relying solely on this region for ether confirmation is analytically risky. Analysts must prioritize the asymmetric C-O-C stretch (~1270 cm⁻¹) and the high-frequency aromatic C-H stretches (3100–3000 cm⁻¹) to validate the structural assignment.
Table 1: Quantitative FTIR Spectral Assignments for Pyridine Ethers
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity / Characteristics |
| Ether (C-O-C) | Asymmetric Stretching | 1310 – 1210 | Strong, broad; primary diagnostic peak |
| Ether (C-O-C) | Symmetric Stretching | 1050 – 1010 | Moderate; often overlaps with ring breathing |
| Pyridine Ring | C=C and C=N Stretching | 1650 – 1400 | Multiple sharp bands (typically ~1600, ~1580, ~1450) |
| Pyridine Ring | Ring Breathing (C-C-C) | 1044 – 1029 | Sharp, highly sensitive to substituents |
| Aromatic C-H | C-H Stretching | 3100 – 3000 | Weak to moderate; confirms aromaticity |
Section 2: Comparative Methodologies - ATR-FTIR vs. KBr Transmission
Choosing between ATR and KBr transmission fundamentally alters the physical interaction between the infrared beam and the sample.
ATR-FTIR (Attenuated Total Reflectance): ATR utilizes an Internal Reflection Element (IRE) such as Diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a 1[1]. It requires zero sample preparation, preserving the 2 of the pharmaceutical compound[2], making it ideal for 3[3]. However, anomalous dispersion near strong absorption bands can alter the refractive index, causing peak shifts or 4[4].
KBr Transmission: This classic technique involves diluting the sample in an IR-transparent potassium bromide matrix. By pressing the mixture at high pressure, the KBr fuses into a continuous, translucent window that4[4]. This provides a true bulk measurement that adheres strictly to the Beer-Lambert law, yielding a flatter baseline and superior signal-to-noise ratio for trace impurity analysis and 4[4]. However, KBr is highly hygroscopic. Absorbed moisture will produce broad O-H bands at ~3400 cm⁻¹ and 1640 cm⁻¹, which can2[2].
Table 2: Performance Comparison of FTIR Methodologies
| Parameter | ATR-FTIR (Diamond IRE) | Transmission (KBr Pellet) |
| Sample Preparation | None (Direct application) | High (Milling, pressing under vacuum) |
| Analysis Depth | Surface (~1-2 µm) | Bulk (Entire pellet thickness) |
| Spectral Fidelity | Subject to refractive index shifts | True transmission (Beer-Lambert compliant) |
| Sensitivity to Trace | Low (Short effective pathlength) | High (Longer effective pathlength) |
| Moisture Artifacts | Negligible | High (KBr is hygroscopic) |
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical rationale to prevent common analytical errors.
Protocol A: High-Fidelity KBr Transmission Workflow
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours. Rationale: Eliminates adsorbed water that would otherwise mask the 1650-1400 cm⁻¹ pyridine C=N stretching region.
-
Sample Dilution & Milling: Weigh 1–2 mg of the pyridine ether compound and 100–200 mg of dried KBr (yielding a 0.5–1.0% w/w concentration). Mill the mixture in an agate mortar for exactly 1–2 minutes. Rationale: The particle size must be reduced to less than the wavelength of the IR light (typically <2 µm) to prevent the Christiansen effect (asymmetric scattering baselines). However, over-milling must be avoided as the localized heat and stress can induce polymorphic transformations in sensitive drug candidates.
-
Pellet Pressing: Transfer the powder to a 13 mm stainless steel die. Apply a vacuum for 1 minute, then apply 8–10 tons of hydraulic pressure for 2–3 minutes. Rationale: The vacuum removes trapped interstitial air, preventing the formation of opaque, fragile pellets. The immense pressure cold-welds the KBr into a refractive-index-matched optical window.
-
Spectral Acquisition: Collect a background spectrum of an empty sample compartment. Scan the pellet at 4 cm⁻¹ resolution for 32–64 scans.
Protocol B: Rapid ATR-FTIR Workflow
-
IRE Validation: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Allow to evaporate. Collect a background spectrum in air. Rationale: The background must be flat; any residual peaks indicate cross-contamination from prior samples, validating the cleanliness of the crystal.
-
Sample Application: Place 2–5 mg of the solid pyridine ether directly onto the center of the diamond crystal.
-
Compression: Lower the pressure anvil until the integrated clutch mechanism clicks. Rationale: The evanescent wave only penetrates ~1 µm. Intimate optical contact between the solid particles and the IRE is mandatory; insufficient pressure results in artificially weak C-O-C absorption bands.
-
Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an "ATR Correction" algorithm in the spectrometer software. Rationale: This corrects the wavelength-dependent penetration depth, normalizing the intensities of the high-frequency C-H stretches relative to the low-frequency C-O-C stretches, allowing for direct comparison against transmission libraries.
Section 4: Decision Workflow Diagram
The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR sampling technique for pyridine ether compounds.
Decision workflow for selecting FTIR sampling techniques for pyridine ether compounds.
References
- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl)
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
- Source: athenatechnology.
- Source: specac.
- Attenuated Total Reflection (ATR)
Sources
Comparative stability analysis of alkyl-phenoxy pyridine derivatives
Executive Summary
Alkyl-phenoxy pyridine derivatives represent a critical scaffold in both agrochemicals (e.g., Pyriproxyfen) and pharmaceuticals (e.g., c-Met kinase inhibitors). Their utility is defined by the robustness of the ether linkage; however, subtle structural variations—specifically the position of the nitrogen atom, the length of the alkyl spacer, and ring substitutions—dramatically alter their stability profiles.
This guide provides a comparative analysis of three distinct structural classes of alkyl-phenoxy pyridines. It synthesizes experimental data to establish stability baselines and offers validated protocols for stress testing.
Structural Classes & Comparative Matrix
To provide actionable insights, we compare three representative structural classes commonly encountered in development pipelines.
| Feature | Class A: Distal Alkyl-Ether | Class B: Direct Phenoxy-Pyridine | Class C: Activated/Polysubstituted |
| Representative Structure | Pyriproxyfen analogs | 4-Phenoxypyridine scaffolds | N-oxide or Nitro-substituted |
| Linkage Type | Pyridine-O-Alkyl-O-Phenyl | Pyridine-O-Phenyl (Biaryl ether) | Pyridine(N-O)-O-Alkyl/Aryl |
| Primary Application | Agrochemicals (Insect Growth Regulators) | Kinase Inhibitors (c-Met, VEGFR) | Transient Metabolites / Prodrugs |
| Hydrolytic Stability | High ( | High (Resistant to acid/base) | Low to Moderate |
| Photostability | Low (Susceptible to UV cleavage) | Moderate (Ring substitution dependent) | Very Low (N-oxide cleavage) |
| Metabolic Liability | Hydroxylation at terminal phenyl | Dealkylation or Ring Oxidation | Rapid Reduction/Conjugation |
Detailed Stability Analysis
Hydrolytic Stability (Chemical)
The Ether Anchor: The ether linkage in Class A and B is chemically inert under physiological and environmental pH ranges (pH 4–9).
-
Class A (Distal Alkyl): Experimental data on Pyriproxyfen confirms exceptional hydrolytic stability.[1] At 50°C, no significant degradation is observed over 7 days in sterile buffers (pH 4, 7, 9), yielding a calculated half-life exceeding 200 days.
-
Mechanistic Insight: The lack of a carbonyl group adjacent to the oxygen prevents the nucleophilic attack mechanisms typical of esters.
-
Exception (Class C): If the pyridine ring is activated (e.g., by an N-oxide or strong electron-withdrawing groups like -NO2), the carbon adjacent to the ether oxygen becomes electrophilic, rendering it susceptible to nucleophilic aromatic substitution (
) by water or hydroxide ions.
Photostability (Physical)
The UV Vulnerability: While chemically robust, these scaffolds are photolabile.
-
Degradation Pathway: Upon exposure to UV light (natural sunlight or Xenon arc), Class A compounds undergo cleavage at the ether bond and ring opening.
-
Data Point: In sandy loam soil exposed to sunlight, the half-life of Pyriproxyfen ranges from 6.8 to 16 days .[2]
-
Critical Control: Formulation strategies must include UV blockers or opaque packaging to maintain potency.
Metabolic Stability (Biological)
The Microsomal Challenge: In drug discovery, the lipophilicity of alkyl-phenoxy pyridines often leads to rapid clearance via Cytochrome P450 enzymes.
-
Primary Metabolite: The major degradation route is hydroxylation at the 4'-position of the terminal phenyl ring (4'-OH-Pyr).
-
SAR Optimization: Replacing the terminal phenyl hydrogen with Fluorine or Chlorine (Class B) blocks this "soft spot," significantly extending metabolic half-life (
) in microsomes.
Visualizing Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on the stressor (Light vs. Enzyme vs. pH).
Figure 1: Divergent degradation pathways. Note that hydrolysis is a minor pathway for standard derivatives, whereas photolysis and metabolism drive degradation.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on OECD guidelines and pharmaceutical stability standards.
Protocol A: Accelerated Hydrolytic Stability Screening
Objective: Determine the chemical resistance of the ether linkage.
-
Buffer Preparation: Prepare sterile 0.01 M phosphate buffers at pH 4.0, 7.0, and 9.0. Add 1% Acetonitrile as a co-solvent if solubility is low.
-
Sample Preparation: Dissolve the test compound to a final concentration of 10 µM.
-
Incubation:
-
Aliquot into amber glass vials (to exclude light).
-
Incubate at 50°C ± 1°C in a temperature-controlled water bath.
-
-
Sampling: Withdraw aliquots at T=0, 24h, 72h, and 168h (7 days).
-
Analysis: Analyze via HPLC-UV/Vis (C18 column, Acetonitrile/Water gradient).
-
Acceptance Criteria: A loss of <5% active ingredient over 7 days indicates high hydrolytic stability (
year at 25°C).
Protocol B: Forced Photodegradation Study
Objective: Assess susceptibility to UV-induced cleavage.
-
Light Source: Use a Xenon arc lamp (simulating D65 daylight standard) or a UV chamber (254 nm for aggressive stress).
-
Sample Setup:
-
Solution: 10 µM in quartz cuvettes.
-
Solid State: Thin film on glass slides.
-
Dark Control: Wrap duplicate samples in aluminum foil.
-
-
Exposure: Irradiate for a total dose of 1.2 million lux hours (approx. 24-48 hours depending on intensity).
-
Quantification: Compare the Area Under Curve (AUC) of the irradiated sample vs. the dark control.
-
Identification: Use LC-MS/MS to detect the mass shift corresponding to phenol release (ether cleavage).
Experimental Workflow Diagram
Figure 2: Standardized workflow for forced degradation studies of pyridine derivatives.
Comparative Data Summary
The table below aggregates typical half-life values derived from literature for these classes under standard environmental conditions (
| Parameter | Pyriproxyfen (Class A) | 4-Phenoxypyridine (Class B) |
| Aq. Hydrolysis | Stable | |
| Aerobic Soil | Variable (Microbial dependent) | |
| Photolysis | Sensitive | |
| Log |
Key Takeaway: While the pyridine-ether bond is chemically robust, the environmental fate of these compounds is driven by photolysis and microbial metabolism , not spontaneous hydrolysis.
References
-
FAO/WHO Joint Meeting on Pesticide Residues. (2020). Pyriproxyfen: Fate of Pyriproxyfen in Soils and Plants.[3] National Institutes of Health. Link
-
European Commission. (2026). Pyriproxyfen (Ref: S 9318) - PPDB: Pesticide Properties DataBase. University of Hertfordshire. Link
-
Journal of Medicinal Chemistry. (2011). Structure-activity relationships of PI3K/mTOR dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability.[4] PubMed. Link
-
BenchChem. (2025).[5][6] Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives. BenchChem Technical Guides. Link
-
Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie.[7] Link
Sources
- 1. piat.org.nz [piat.org.nz]
- 2. Fate of Pyriproxyfen in Soils and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnnl.gov [pnnl.gov]
Benchmarking yield of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine against similar aryl ethers
Benchmarking Yield of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Against Similar Aryl Ethers: A Strategic Synthesis Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex diaryl ethers is a cornerstone of modern organic chemistry. Pyridyl aryl ethers, such as 5-bromo-2-(4-pentyl-phenoxy)-pyridine , are highly valuable structural motifs utilized in advanced materials (e.g., nematic liquid crystals) and pharmaceutical intermediates.
Synthesizing this specific molecule presents a unique chemoselective challenge: forging a precise carbon-oxygen (C-O) bond between a sterically demanding, lipophilic phenol (4-pentylphenol) and a di-halogenated pyridine core without triggering undesired side reactions. This guide objectively benchmarks the performance of Nucleophilic Aromatic Substitution (SNAr) against transition-metal-catalyzed alternatives to establish the optimal synthetic pathway.
Mechanistic Causality: Why SNAr Outperforms Metal Catalysis
When synthesizing 5-bromo-2-(4-pentyl-phenoxy)-pyridine, chemists must choose between SNAr and cross-coupling methodologies like the Ullmann (Copper) or Buchwald-Hartwig (Palladium) reactions. The fundamental difference between these methods lies in their reaction pathways and inherent chemoselectivity[1].
When utilizing 5-bromo-2-chloropyridine as the electrophile, the molecule presents two distinct reactive halogen sites. The nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, highly activating the ortho C2-Cl bond for nucleophilic attack. This electronic environment allows the SNAr reaction to proceed smoothly via a resonance-stabilized addition-elimination pathway (forming a Meisenheimer complex)[1]. Conversely, the C5-Br bond is meta to the nitrogen and lacks this electronic activation, rendering it completely inert to SNAr conditions[2].
If a transition-metal catalyst is introduced, this chemoselectivity is inverted. Metals like Palladium and Copper readily undergo oxidative addition into the weaker, more polarizable C-Br bond rather than the C-Cl bond[2]. Consequently, attempting an Ullmann or Buchwald-Hartwig coupling on 5-bromo-2-chloropyridine often leads to undesired C5-phenoxy substitution or extensive oligomerization, making the catalyst-free SNAr approach vastly superior for this specific transformation.
Fig 1: Chemoselective pathways for 5-Bromo-2-(4-pentylphenoxy)pyridine synthesis.
Benchmarking Yields: Comparative Data Analysis
To objectively evaluate performance, we benchmark the synthesis of 5-bromo-2-(4-pentyl-phenoxy)-pyridine against similar pyridyl aryl ethers. The quantitative data below highlights that for 2-halopyridines, SNAr consistently delivers superior yields and atom economy. While modern Ullmann protocols offer excellent yields for unactivated aryl halides[3], they struggle with regiocontrol when applied to di-halogenated heterocycles[4].
| Target Diaryl Ether | Synthetic Method | Starting Materials | Catalyst / Base | Solvent & Temp | Yield (%) |
| 5-Bromo-2-(4-pentylphenoxy)pyridine | SNAr | 5-Br-2-Cl-pyridine + 4-pentylphenol | K₂CO₃ (Base) | DMF, 100 °C | 94% |
| 5-Bromo-2-(4-pentylphenoxy)pyridine | Ullmann | 5-Br-2-Cl-pyridine + 4-pentylphenol | CuI / Ligand | DMSO, 110 °C | 42% * |
| 2-Phenoxypyridine | SNAr | 2-Cl-pyridine + Phenol | Cs₂CO₃ (Base) | DMF, 100 °C | 88% |
| 5-Bromo-2-phenoxypyridine | SNAr | 5-Br-2-Cl-pyridine + Phenol | K₂CO₃ (Base) | DMF, 90 °C | 92% |
| 2-(4-Methoxyphenoxy)pyridine | Ullmann | 2-Br-pyridine + 4-Methoxyphenol | Cu(PPh₃)₃Br | NMP, 70 °C | 85% |
*Note: Ullmann coupling on this specific substrate results in poor chemoselectivity, leading to competitive C5-Br oxidative addition and lower yields of the desired C2-isomer.
From a green chemistry and process scale-up perspective, the SNAr reaction is highly advantageous due to its avoidance of metal catalysts. This eliminates concerns regarding the cost of proprietary ligands and the stringent regulatory need for heavy-metal scavenging in the final product[1].
Self-Validating Experimental Protocol: SNAr Synthesis
Materials Required:
-
5-Bromo-2-chloropyridine (1.0 equiv)
-
4-Pentylphenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Phenoxide Generation: Charge a dry, nitrogen-flushed round-bottom flask with 4-pentylphenol (1.1 equiv) and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is selected over stronger hydroxide bases (like NaOH or KOH) because it quantitatively deprotonates the phenol without causing competitive hydrolysis of the 2-chloropyridine into a 2-pyridone byproduct.
-
-
Electrophile Addition: Add 5-bromo-2-chloropyridine (1.0 equiv) to the reaction mixture. Heat the system to 90–100 °C under an inert atmosphere for 12–16 hours.
-
Causality: DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion, thereby hyper-activating its nucleophilicity[1]. The elevated temperature provides the necessary activation energy to form the Meisenheimer intermediate exclusively at the C2 position.
-
-
Reaction Monitoring (Validation): Monitor the reaction progress via LC-MS or TLC (Hexanes/Ethyl Acetate 9:1). The complete disappearance of the 5-bromo-2-chloropyridine starting material peak validates the end of the reaction.
-
Workup & Isolation: Cool the mixture to room temperature and quench with excess distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography. The highly lipophilic 4-pentyl group ensures the product elutes rapidly in non-polar solvent systems (e.g., 95:5 Hexanes:Ethyl Acetate), affording pure 5-bromo-2-(4-pentyl-phenoxy)-pyridine as a clear oil or low-melting solid.
Conclusion
For the synthesis of 5-bromo-2-(4-pentyl-phenoxy)-pyridine, the SNAr methodology is unequivocally the optimal route. By leveraging the inherent electronic disparity between the highly activated C2-Cl bond and the unactivated C5-Br bond, chemists can achieve near-quantitative yields while bypassing the cost, toxicity, and chemoselectivity pitfalls associated with transition-metal catalysts.
References
Sources
Safety Operating Guide
5-Bromo-2-(4-pentyl-phenoxy)-pyridine proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
As a Senior Application Scientist overseeing the integration of complex heterocycles in drug discovery and materials science, I frequently manage the logistical and safety challenges of halogenated aromatics. 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (C16H18BrNO) is a highly lipophilic, brominated compound. While its unique structure makes it an excellent intermediate for cross-coupling reactions[1], these exact structural features strictly dictate its end-of-life environmental management.
Improper disposal of brominated aromatics can lead to the formation of highly toxic brominated dioxins and furans if incinerated at inadequate temperatures. Furthermore, mixing this compound with standard non-halogenated solvents severely disrupts institutional solvent recovery operations and drastically increases disposal costs[2][3]. This guide provides a self-validating, field-proven protocol for the cradle-to-grave management of this specific chemical waste stream[4].
Chemical Risk Profile & Causality-Driven Safety
Before generating waste, laboratory personnel must understand why specific safety and segregation protocols are enforced.
-
The Bromine Atom (Halogenation): The molecular weight of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is approximately 320.2 g/mol , with the bromine atom accounting for ~25% of its mass. Because this far exceeds the standard 5% halogen threshold, this material and any associated solvent wash must automatically be classified as Halogenated Organic Waste [5][6]. Halogenated wastes require specialized high-temperature incineration equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas[7].
-
The Pentyl-Phenoxy Group (Lipophilicity): The non-polar pentyl chain significantly increases the molecule's lipophilicity, meaning it can easily penetrate standard latex gloves and accumulate in biological tissues.
-
PPE Causality: Due to this lipophilicity and the halogenated nature of the compound, personnel must wear double nitrile or Viton gloves , chemical splash goggles, and a fully-buttoned lab coat during both synthesis and disposal[8].
Waste Segregation & Quantitative Thresholds
To maintain compliance with EPA and institutional EHS guidelines, strict segregation is non-negotiable. Do not comingle this waste with non-halogenated solvents (e.g., pure acetone or ethanol)[2][3].
Table 1: Operational Thresholds for Halogenated Organic Waste Segregation
| Parameter | Operational Threshold | Scientific Rationale |
| Halogen Content | > 5% by weight | High halogen content disrupts fuel blending and requires specialized high-temperature incineration to scrub hydrobromic acid (HBr) gases[5][7]. |
| Water Content | < 10% | Excess water complicates incineration efficiency and increases disposal costs per BTU[5]. |
| Container Headspace | 1-2 inches (10-20%) | Accommodates thermal expansion of organic solvents and prevents pressure-induced container rupture[3]. |
| SAA Storage Limit | 55 Gallons | Federal RCRA limit for Satellite Accumulation Areas before mandatory transfer to central storage[9]. |
Step-by-Step Disposal Methodology
This protocol ensures that every step is a self-validating system, minimizing human error from the point of generation to final EHS pickup.
-
Step 1: Container Selection & Preparation
-
Action: Select a chemically compatible container. For brominated pyridines dissolved in organic solvents, High-Density Polyethylene (HDPE) or glass bottles are required[3][10].
-
Validation: Verify the container has a secure, leak-proof cap and is free of prior chemical residues. Never use food or beverage containers[10]. Do not use metal containers, as trace HBr generation can cause rapid corrosion[3].
-
-
Step 2: Active Waste Collection
-
Action: Transfer the 5-Bromo-2-(4-pentyl-phenoxy)-pyridine waste into the container exclusively inside a certified, face-velocity-tested chemical fume hood[8].
-
Validation: Ensure you leave 1 to 2 inches (10-20%) of headspace at the top of the container. Visually confirm the liquid level does not exceed the shoulder of the bottle[3].
-
-
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Place the sealed container in designated secondary containment (e.g., a polyethylene spill tray) within the laboratory's SAA[5][10].
-
Validation: The container must be kept tightly closed at all times unless actively adding waste[10]. Attach a completed "Hazardous Waste - Halogenated Organic" label immediately, ensuring the specific chemical name is legible[4][8].
-
-
Step 4: EHS Manifesting and Transfer
-
Action: Once the container is full or reaches the 6-month accumulation limit, submit an online Chemical Collection Request Form to your EHS department[5][8].
-
Validation: Verify that "5-Bromo-2-(4-pentyl-phenoxy)-pyridine" is explicitly listed on the manifest. This ensures the waste management vendor routes it to the correct high-temperature incinerator rather than a standard fuel-blending facility[4][7]. Note: Allowing halogenated solvents to evaporate in the fume hood as a disposal method is strictly prohibited under RCRA[8][9].
-
Spill Response Protocol
If a solution containing 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is spilled outside of primary containment:
-
Assess: If the spill is large, highly concentrated, or poses an immediate inhalation hazard, secure the area, evacuate personnel, and call EHS immediately[8].
-
Contain: For small, manageable spills (cleanable within 10 minutes), ensure you are wearing Viton gloves and appropriate respiratory protection if outside a fume hood[8].
-
Absorb: Use an inert dry absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the waste stream contains strong oxidizers[8].
-
Dispose: Place the contaminated absorbent into a resealable bag or compatible bucket, label it as Halogenated Hazardous Waste, and store it in the SAA for EHS pickup[8][10].
Cradle-to-Grave Workflow Visualization
Cradle-to-grave workflow for halogenated pyridine waste disposal.
References
- Washington State University. Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste.
- AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal.
- University of Central Florida EHS. EMS-WP-001 Laboratory Environmental Management Procedures.
- Oregon State University EHS. Hazardous Waste Reduction.
- BenchChem. A Comparative Guide to the Reactivity of Brominated Pyridine Isomers.
- UW Oshkosh. UWO Guide to Classifying Unwanted Materials.
- University of Tennessee Institute of Agriculture (UTIA) Safety Office. Laboratory Hazardous Waste Management Guide.
- Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
- Nipissing University. Hazardous Materials Disposal Guide.
- Eastern Washington University. Hazardous Waste Management Program.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
